Product packaging for 2-Methoxyquinoxaline 4-oxide(Cat. No.:CAS No. 18916-46-6)

2-Methoxyquinoxaline 4-oxide

Cat. No.: B096338
CAS No.: 18916-46-6
M. Wt: 176.17 g/mol
InChI Key: MODWRNFLLLIINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxyquinoxaline 4-oxide is a chemical building block based on the quinoxaline N-oxide scaffold, a structure of high interest in medicinal and organic chemistry. Quinoxaline 1,4-dioxides are recognized for their wide spectrum of biological properties, which include documented antibacterial, antitumor, and antiparasitic activities . The N-oxide functional groups are key to their function, often acting as prodrugs that are selectively activated under hypoxic conditions or by enzymes in bacterial and tumor cells, making this class a promising candidate for developing targeted therapeutics . This compound serves researchers as a key intermediate for the synthesis of more complex molecules. It can undergo various reactions typical of quinoxaline N-oxides, such as condensations and metal complexation, enabling the exploration of structure-activity relationships and the development of new active compounds . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B096338 2-Methoxyquinoxaline 4-oxide CAS No. 18916-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1-oxidoquinoxalin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-6-11(12)8-5-3-2-4-7(8)10-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODWRNFLLLIINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2[N+](=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325903
Record name 2-Methoxyquinoxaline 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18916-46-6
Record name 2-Methoxyquinoxaline 4-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxyquinoxaline 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Methoxyquinoxaline 4-oxide" fundamental properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties of 2-Methoxyquinoxaline 4-oxide

Abstract

Quinoxaline N-oxides are a prominent class of nitrogen-containing heterocyclic compounds recognized for their extensive biological activities.[1] This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview of its fundamental properties. The document details its physicochemical characteristics, synthesis protocols, and spectroscopic data. Furthermore, it delves into the biological significance and mechanisms of action characteristic of this compound class, including their roles as bioreductive prodrugs in antimicrobial and anticancer applications. Detailed experimental methodologies for synthesis and key biological assays are provided to support researchers, scientists, and drug development professionals.

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a "privileged structure" in medicinal chemistry.[1][2] The oxidation of the nitrogen atoms in the pyrazine ring to form N-oxides significantly enhances the biological profile of these molecules.[1][3] Quinoxaline 1,4-dioxides (QdNOs) and their mono-N-oxide analogues have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiprotozoal, and antitubercular properties.[1][4]

The N-oxide functional groups are critical to their mechanism of action. These compounds often act as prodrugs, undergoing bioreduction in hypoxic (low oxygen) environments—characteristic of solid tumors and various bacterial infections—to generate reactive radical species.[1] These radicals can induce DNA damage, leading to cell death. This selective activation in hypoxic cells provides a targeted therapeutic approach. This guide consolidates the core technical information on this compound, offering a foundational resource for its study and application in drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental chemical and physical properties of this compound are summarized below. While experimental data for some properties are limited, calculated values provide reliable estimates for research purposes.

Physicochemical Data
PropertyValueSource/Note
IUPAC Name This compound-
CAS Number 18916-46-6[5]
Molecular Formula C₉H₈N₂O₂[5]
Molecular Weight 176.17 g/mol [5]
SMILES COc1c--INVALID-LINK--c2ccccc2n1[5]
InChI Key MODWRNFLLLIINR-UHFFFAOYSA-N[5]
Octanol/Water Partition Coefficient (logP) 0.877Crippen Calculated Property[5]
Water Solubility (log₁₀WS in mol/l) -4.69Crippen Calculated Property[5]
Spectroscopic Data
TechniqueData (Expected/Inferred from Analogues)
¹H NMR Aromatic protons (δ 7.5-8.5 ppm), Methoxy protons (-OCH₃, singlet, δ ~4.0 ppm).
¹³C NMR Aromatic carbons (δ 110-150 ppm), Methoxy carbon (-OCH₃, δ ~55 ppm), Carbonyl-like carbon adjacent to N-oxide.
IR (KBr, cm⁻¹) Aromatic C-H stretch (~3050-3100), C=N and C=C ring stretch (~1500-1620), N-O stretch (~1250-1350), C-O-C stretch (~1020-1220).[6]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 176.[8][9]

Synthesis and Characterization

The synthesis of quinoxaline N-oxides is well-established, with the Beirut reaction being a primary and versatile method.[2]

Synthesis of Quinoxaline N-Oxides via Beirut Reaction

The Beirut reaction involves the condensation of a benzofuroxan (benzofurazan N-oxide) with a compound containing an activated methylene group, such as a β-dicarbonyl compound, to form the quinoxaline 1,4-dioxide ring system.[2][6] A general protocol, adapted for the synthesis of related structures, is presented below.[6]

Experimental Protocol:

  • Preparation of Anion: To a solution of an appropriate β-dicarbonyl precursor (1.6 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) at 0–5 °C, add sodium hydride (NaH, 60% dispersion in oil, 1.6 mmol) with stirring.

  • Reaction Incubation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.

  • Addition of Benzofuroxan: Cool the mixture back to 0–5 °C. Slowly add a solution of benzofuroxan (1.5 mmol) in anhydrous THF (3 mL).

  • Cyclization: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the resulting solid product. Dissolve the solid in water and adjust the pH to be acidic with a suitable acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous solution with chloroform or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by evaporation under reduced pressure to yield the crude product. The final product can be further purified by recrystallization or column chromatography.[6]

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 Benzofuroxan P1 Anion Formation (0-5°C -> RT) R1->P1 R2 β-Dicarbonyl Compound R2->P1 R3 NaH in THF R3->P1 P2 Cyclization Reaction (RT, 2-4h) P1->P2 P3 Acidic Work-up & Extraction P2->P3 P4 Drying & Evaporation P3->P4 End Purified Quinoxaline N-Oxide Product P4->End

Caption: General workflow for the synthesis of quinoxaline N-oxides.

Biological Activity and Mechanism of Action

Quinoxaline N-oxides are renowned for their potent biological activities, primarily as antimicrobial and anticancer agents.[1][4] Their efficacy is intrinsically linked to their unique mechanism of action.

Bioreductive Activation and Cytotoxicity

The N-oxide groups are the key functional moiety for the biological activity of these compounds.[1] In the low-oxygen environment characteristic of solid tumors or anaerobic/microaerophilic bacteria, intracellular reductase enzymes reduce the N-oxide group. This one-electron reduction generates a highly reactive radical anion.[1] This radical species can directly, or through the generation of other reactive oxygen species (ROS), cause significant damage to cellular macromolecules, most notably DNA, leading to single- and double-strand breaks and subsequent cell death.[1]

Furthermore, some quinoxaline 1,4-dioxides have been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that is stabilized under hypoxic conditions and promotes tumor angiogenesis and metastasis. Its inhibition represents another important pathway for the anticancer effects of this compound class.

G cluster_cell Target Cell (Hypoxic Environment) MQO 2-Methoxyquinoxaline 4-oxide (Prodrug) Reductases Intracellular Reductases (e.g., Cytochrome P450) MQO->Reductases Enters Cell HIF HIF-1α Stabilization MQO->HIF Inhibits Radical Reactive Radical Anion Reductases->Radical 1e⁻ Reduction DNA_Damage DNA Strand Breaks (SSBs, DSBs) Radical->DNA_Damage Induces Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Leads to Angiogenesis Angiogenesis & Metastasis HIF->Angiogenesis Promotes

Caption: Proposed mechanism of action for quinoxaline N-oxides.

Experimental Methodologies

Standardized assays are crucial for evaluating the biological efficacy of this compound. Detailed protocols for determining antimicrobial and cytotoxic activity are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard approach.[10][11]

Protocol:

  • Prepare Bacterial Inoculum: Culture bacteria (e.g., E. coli, S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth, MHB) at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5×10⁵ CFU/mL.[11]

  • Prepare Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using broth medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[12]

  • Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12][13]

  • Determine MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11] Optionally, a viability indicator like resazurin can be added to aid in visualization.[14]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.[15][16]

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined optimal density (e.g., 5×10³ to 1×10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of this compound. Perform serial dilutions in the culture medium. Include untreated cells as a control. Incubate for a specified period (e.g., 48 or 72 hours).[18]

  • MTT Addition: Remove the treatment medium and add 50 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours.[15] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.[15]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (150 µL/well), to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[16] Cell viability is proportional to the absorbance, and the IC₅₀ (half-maximal inhibitory concentration) can be calculated.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling quinoxaline derivatives and heterocyclic N-oxides should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][14]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not ingest. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for chemical waste.[16]

References

2-Methoxyquinoxaline 4-oxide: A Technical Guide on the Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline N-oxides represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor effects. While extensive research has focused on quinoxaline 1,4-di-N-oxides (QdNOs), the specific mechanisms of action for mono-N-oxide derivatives such as 2-Methoxyquinoxaline 4-oxide remain less defined. This technical guide synthesizes the current understanding of the mechanism of action of the broader class of quinoxaline N-oxides and extrapolates the putative mechanisms for this compound. The core of their activity is believed to lie in their bioreductive activation, particularly under hypoxic conditions, leading to the generation of reactive radical species that can induce cellular damage, primarily targeting DNA.

Introduction

Quinoxalines are bicyclic heterocyclic compounds formed from the fusion of a benzene and a pyrazine ring. The N-oxidation of the pyrazine nitrogen atoms to form quinoxaline N-oxides significantly enhances their biological activities.[1] These compounds have garnered considerable interest in medicinal chemistry due to their potential as therapeutic agents. The primary focus of research has been on quinoxaline 1,4-di-N-oxides (QdNOs), which are known to act as bioreductive prodrugs.[2] This guide will focus on the probable mechanism of action of this compound, a mono-N-oxide derivative, by drawing parallels with its better-studied di-N-oxide counterparts.

Putative Mechanism of Action: Bioreductive Activation

The central hypothesis for the mechanism of action of quinoxaline N-oxides is their ability to undergo enzymatic reduction, a process that is significantly enhanced in hypoxic environments, such as those found in solid tumors and certain bacterial infections.[3][4] This selective activation is a key feature that makes these compounds attractive as targeted therapies.

Single-Electron Reduction

The proposed activation pathway initiates with a single-electron reduction of the N-oxide moiety, catalyzed by various intracellular reductases. This reduction results in the formation of a radical anion. In the case of this compound, this process would occur at the N-4 oxide position.

Generation of Reactive Oxygen Species (ROS) and DNA Damage

The formed radical anion can then undergo a series of reactions, including protonation, to generate a neutral radical. This radical species, or subsequently formed reactive oxygen species (ROS) and hydroxyl radicals, are capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[5][6][7] This DNA damage is a primary contributor to the cytotoxic and antimicrobial effects of this class of compounds. The upregulation of DNA repair systems in response to treatment with quinoxaline 1,4-dioxides further supports the hypothesis of DNA damage as a key mechanism.[8]

The following diagram illustrates the proposed bioreductive activation pathway.

bioreductive_activation cluster_0 Cellular Environment 2-Methoxyquinoxaline_4-oxide 2-Methoxyquinoxaline 4-oxide Radical_Anion Radical Anion 2-Methoxyquinoxaline_4-oxide->Radical_Anion Reductases + e- Neutral_Radical Neutral Radical Radical_Anion->Neutral_Radical + H+ ROS Reactive Oxygen Species (ROS) Neutral_Radical->ROS Oxygen-dependent and independent pathways DNA_Damage DNA Damage (SSBs, DSBs) ROS->DNA_Damage

Caption: Proposed bioreductive activation of this compound.

Role of Hypoxia

The selective toxicity of quinoxaline N-oxides towards hypoxic cells is a critical aspect of their therapeutic potential.[3][4] In well-oxygenated (normoxic) cells, the initially formed radical anion can be rapidly re-oxidized back to the parent compound by molecular oxygen, creating a futile cycle and preventing the accumulation of toxic radicals. However, under hypoxic conditions, the lower oxygen tension allows for the accumulation of the radical species, leading to enhanced cytotoxicity.

This differential effect is quantified by the hypoxic cytotoxicity ratio (HCR), which is the ratio of the drug concentration required to produce the same level of cell death under aerobic versus hypoxic conditions.

The logical relationship governing the hypoxia-selectivity is depicted below.

hypoxia_selectivity cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Radical_Anion_Normoxia Radical Anion Parent_Compound_Normoxia 2-Methoxyquinoxaline 4-oxide Radical_Anion_Normoxia->Parent_Compound_Normoxia Re-oxidation (Futile Cycle) Low_Toxicity Low Toxicity Parent_Compound_Normoxia->Low_Toxicity Radical_Anion_Hypoxia Radical Anion Toxic_Radicals Accumulation of Toxic Radicals Radical_Anion_Hypoxia->Toxic_Radicals Further Reduction High_Toxicity High Toxicity Toxic_Radicals->High_Toxicity

Caption: Differential activity under normoxic and hypoxic conditions.

Influence of the 2-Methoxy Substituent

The electronic properties of substituents on the quinoxaline ring can significantly influence the biological activity. Structure-activity relationship (SAR) studies on quinoxaline 1,4-di-N-oxides have generally shown that electron-withdrawing groups enhance activity.[1][2] This is attributed to an increase in the reduction potential, making the compound more susceptible to bioreduction.

The methoxy group at the 2-position is an electron-donating group. Based on the established SAR for QdNOs, this would be predicted to decrease the reduction potential and potentially lower the biological activity compared to analogues with electron-withdrawing substituents. However, the precise impact of the methoxy group on the activity of a mono-N-oxide like this compound requires specific experimental validation.

Other Potential Mechanisms

While DNA damage via bioreductive activation is the most widely accepted mechanism, other cellular targets may also be involved.

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

Some quinoxaline 1,4-di-N-oxides have been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] HIF-1 is a key transcription factor that plays a crucial role in the cellular response to hypoxia and is implicated in tumor progression and angiogenesis. By reducing HIF-1α levels, these compounds can disrupt the adaptive response of cancer cells to the hypoxic microenvironment. It is plausible that this compound could also exert its effects, at least in part, through this pathway.

Quantitative Data

Due to the limited research specifically on this compound, no quantitative data such as IC50 or MIC values are readily available in the reviewed literature. The table below is provided as a template for when such data becomes available.

Compound Cell Line / Organism Assay Condition IC50 / MIC (µM) Reference
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

To investigate the mechanism of action of this compound, a series of established experimental protocols can be employed.

Comet Assay for DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Treatment: Treat the cells of interest with varying concentrations of this compound under both normoxic and hypoxic conditions for a defined period.

  • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Hypoxic Cytotoxicity Assay

This assay determines the selective toxicity of a compound to cells under low oxygen conditions.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates.

  • Hypoxic and Normoxic Incubation: Place one set of plates in a hypoxic chamber (e.g., 0.1% O2) and another set in a standard normoxic incubator (21% O2).

  • Compound Treatment: After allowing the cells to equilibrate, add a serial dilution of this compound to both sets of plates.

  • Incubation: Incubate the plates for a specified duration (e.g., 24-72 hours).

  • Cell Viability Assessment: Determine cell viability using a standard assay such as MTT, SRB, or CellTiter-Glo.

  • Data Analysis: Calculate the IC50 values for both hypoxic and normoxic conditions and determine the Hypoxic Cytotoxicity Ratio (HCR = IC50 normoxia / IC50 hypoxia).

The following diagram outlines the workflow for determining the Hypoxic Cytotoxicity Ratio.

experimental_workflow Start Seed Cells in 96-well Plates Incubate Incubate under Normoxic and Hypoxic Conditions Start->Incubate Treat Treat with Serial Dilutions of This compound Incubate->Treat Incubate_Again Incubate for 24-72 hours Treat->Incubate_Again Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate_Again->Assess_Viability Calculate_IC50 Calculate IC50 for Normoxia and Hypoxia Assess_Viability->Calculate_IC50 Calculate_HCR Calculate Hypoxic Cytotoxicity Ratio (HCR) Calculate_IC50->Calculate_HCR End Results Calculate_HCR->End

Caption: Experimental workflow for HCR determination.

Conclusion

The mechanism of action of this compound is likely to be consistent with that of other quinoxaline N-oxides, primarily involving bioreductive activation to generate DNA-damaging radical species. This activity is expected to be more pronounced under hypoxic conditions. The presence of an electron-donating methoxy group at the 2-position may modulate its reduction potential and overall efficacy. Further experimental studies are necessary to fully elucidate the specific cellular targets and signaling pathways affected by this compound and to quantify its biological activity. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Spectroscopic and Synthetic Insights into 2-Methoxyquinoxaline 4-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Methoxyquinoxaline 4-oxide, alongside a plausible synthetic protocol. Due to the limited availability of direct experimental data for this specific isomer in reviewed literature, this guide leverages data from closely related analogs to provide a robust predictive analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for structurally similar quinoxaline N-oxides and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~3.9 - 4.1Singlet-OCH₃
~7.5 - 7.8Multiplet-Aromatic CH
~8.0 - 8.3Multiplet-Aromatic CH
~8.5 - 8.7Doublet of Doublets-H-5
~9.0 - 9.2Singlet-H-3

Note: The chemical shifts are referenced to a standard solvent like CDCl₃. The N-oxide group is expected to cause a downfield shift of the adjacent protons, particularly H-3 and H-5.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~53 - 56OCH₃
~115 - 145Aromatic CH & Quaternary C
~150 - 155C-2
~158 - 162C-8a

Note: The carbons attached to the nitrogen and oxygen atoms (C-2 and C-8a) are expected to be significantly deshielded.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (OCH₃)
~1620 - 1580StrongC=N and C=C stretching vibrations
~1350 - 1250StrongN-O stretching vibration
~1250 - 1000StrongC-O-C stretching vibrations
~850 - 750StrongC-H out-of-plane bending

Note: The N-O stretching band is a characteristic feature of N-oxides.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueRelative IntensityAssignment
[M]+HighMolecular Ion
[M-16]+ModerateLoss of oxygen from the N-oxide
[M-CH₃]+ModerateLoss of a methyl group
[M-OCH₃]+ModerateLoss of a methoxy group
[M-CO]+LowLoss of carbon monoxide

Note: The fragmentation pattern of N-oxides often involves the characteristic loss of an oxygen atom ([M-16]).

Experimental Protocols

Synthesis of 2-Methoxyquinoxaline

A common method for synthesizing 2-alkoxyquinoxalines is through the nucleophilic substitution of a halogenated precursor, such as 2-chloroquinoxaline.

Materials:

  • 2-Chloroquinoxaline

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Inert solvent (e.g., Dimethylformamide - DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-chloroquinoxaline in an inert solvent like DMF.

  • Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-methoxyquinoxaline.

N-oxidation to this compound

The selective oxidation of one of the nitrogen atoms in the quinoxaline ring can be achieved using a suitable oxidizing agent. The regioselectivity of the oxidation (to the 1- or 4-position) can be influenced by the substituent at the 2-position and the reaction conditions.

Materials:

  • 2-Methoxyquinoxaline

  • m-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid

  • Dichloromethane (DCM) or another suitable inert solvent

  • Sodium bicarbonate solution

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-methoxyquinoxaline in a suitable solvent like DCM.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA in DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to stir at a low temperature and monitor its progress by TLC.

  • Once the starting material is consumed, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess peroxy acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product may contain a mixture of the 1-oxide and 4-oxide isomers. Purify the desired this compound using column chromatography.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Workflow start Start: 2-Chloroquinoxaline synthesis1 Nucleophilic Substitution (NaOMe, MeOH) start->synthesis1 intermediate 2-Methoxyquinoxaline synthesis1->intermediate synthesis2 N-Oxidation (m-CPBA, DCM) intermediate->synthesis2 purification Purification (Column Chromatography) synthesis2->purification product This compound analysis Spectroscopic Characterization product->analysis purification->product nmr NMR (¹H, ¹³C) analysis->nmr ir IR analysis->ir ms Mass Spec analysis->ms end End: Characterized Product

Caption: Synthetic and analytical workflow for this compound.

An In-depth Technical Guide to 2-Methoxyquinoxaline 4-oxide (CAS 18916-46-6)

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, detailed technical information specifically for 2-Methoxyquinoxaline 4-oxide (CAS 18916-46-6) is exceptionally scarce. This document summarizes the available data and provides a broader context based on related quinoxaline N-oxide compounds. It is important to note that the lack of specific experimental data, in-depth biological studies, and detailed spectroscopic analyses for this particular compound prevents the creation of a comprehensive technical guide as initially intended.

Chemical and Physical Properties

What little information is available for this compound is primarily computational. These properties provide a basic physicochemical profile of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₂Cheméo[1]
Molecular Weight 176.17 g/mol Cheméo[1]
CAS Number 18916-46-6Cheméo[1][2]
LogP (Octanol/Water Partition Coefficient) 0.877Cheméo (Calculated)[1]
Water Solubility (logS) -4.69Cheméo (Calculated)[1]
McGowan's Characteristic Volume (McVol) 126.150 ml/molCheméo (Calculated)[1]

Synthesis and Characterization

No specific experimental protocols for the synthesis of this compound were found in the reviewed literature. However, general synthetic strategies for quinoxaline N-oxides can provide a theoretical framework for its preparation.

General Synthetic Approaches for Quinoxaline N-Oxides

The most common method for synthesizing quinoxaline 1,4-di-N-oxides is the Beirut reaction .[3][4][5] This reaction typically involves the condensation of a benzofuroxan with a β-dicarbonyl compound or an enamine.[3][6] To synthesize a mono-N-oxide like this compound, a potential strategy could involve the selective deoxygenation of a corresponding 1,4-di-N-oxide or a more controlled oxidation of the parent 2-methoxyquinoxaline.

Another approach could be the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of a quinoxaline 4-oxide precursor with a methoxide source. The reactivity of the quinoxaline ring is enhanced by the N-oxide group, making it more susceptible to nucleophilic attack.[3][7][8][9]

Spectroscopic Characterization

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found. For context, general spectral characteristics of related quinoxaline derivatives are described below.

  • Infrared (IR) Spectroscopy: Quinoxaline derivatives typically show characteristic bands for C-H stretching of the aromatic ring in the region of 3100-3000 cm⁻¹.[10] The C=N stretching vibration is expected in the 1630-1600 cm⁻¹ region, and C-N stretching is typically observed around 1150-1130 cm⁻¹.[10] For N-oxide derivatives, the N-O stretching vibration is a key feature, often appearing in the 1350-1250 cm⁻¹ region.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectra of quinoxaline derivatives, the aromatic protons typically appear in the downfield region (δ 7.5-9.0 ppm). The chemical shifts are influenced by the substituents on the ring.

  • Mass Spectrometry: The mass spectra of quinoxaline N-oxides often show a characteristic loss of an oxygen atom ([M+H-16]⁺).[12]

Biological Activity and Mechanism of Action

There is no specific information available regarding the biological activity or mechanism of action of this compound. However, the broader class of quinoxaline 1,4-di-N-oxides is well-documented to possess a wide range of biological activities, including:

  • Antimicrobial Activity: Many quinoxaline 1,4-di-N-oxide derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[1][13][14]

  • Anticancer Activity: Several substituted quinoxaline 1,4-di-N-oxides have been investigated as potential anticancer agents. Their mechanism of action is often linked to their ability to act as bioreductive prodrugs, which are activated under hypoxic conditions (a common feature of solid tumors) to generate cytotoxic species.[7][13]

  • Antiprotozoal Activity: Quinoxaline derivatives have also shown promise as agents against various protozoan parasites.[1][13]

It is plausible that this compound, as a mono-N-oxide, may exhibit some of these biological properties, but this remains to be experimentally verified.

Experimental Protocols and Signaling Pathways

Due to the lack of published research on this compound, no experimental protocols or established signaling pathways can be provided. Research on related quinoxaline 1,4-di-N-oxides suggests that their anticancer effects can be mediated through the hypoxia-inducible factor-1α (HIF-1α) pathway. However, it is not known if this compound interacts with this or any other signaling pathway.

Conclusion

The available information on this compound (CAS 18916-46-6) is extremely limited and confined to computationally derived physicochemical properties. There is a significant gap in the scientific literature regarding its synthesis, spectroscopic characterization, biological activity, and mechanism of action. Future research is required to elucidate the properties and potential applications of this specific quinoxaline derivative. This document serves to highlight the current knowledge gap and provide a general context based on the broader family of quinoxaline N-oxides. Researchers and drug development professionals interested in this compound would need to undertake foundational research to establish its chemical and biological profile.

References

An In-Depth Technical Guide to 2-Methoxyquinoxaline 4-oxide and the Broader Class of Quinoxaline N-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-Methoxyquinoxaline 4-oxide and explores the general synthesis and biological significance of the broader class of quinoxaline N-oxides. While specific experimental data for this compound is limited in publicly available literature, this document serves as a valuable resource by summarizing the well-established knowledge of this important class of heterocyclic compounds.

Core Compound Data: this compound

The fundamental molecular and chemical properties of this compound are summarized below. This data provides a foundational understanding of the compound for researchers.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1]
CAS Number 18916-46-6[1][2]
InChI Key MODWRNFLLLIINR-UHFFFAOYSA-N[1]
SMILES COc1c--INVALID-LINK--c2ccccc2n1[1]

The Chemistry and Synthesis of Quinoxaline N-Oxides

Quinoxaline N-oxides are a significant class of nitrogen-containing heterocyclic compounds, recognized for their diverse biological activities.[3][4][5] The introduction of an N-oxide functional group enhances the chemical reactivity and biological profile of the quinoxaline scaffold.

General Synthesis: The Beirut Reaction

A widely employed and efficient method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut reaction.[3][6] This reaction typically involves the condensation of a benzofurazan N-oxide derivative with a compound containing an active methylene group, such as a β-diketone or β-keto ester.[3][6] The reaction proceeds via a nucleophilic attack of the enolate on the benzofurazan N-oxide, followed by cyclization and dehydration to yield the quinoxaline 1,4-di-N-oxide core.

Below is a generalized workflow for the synthesis of quinoxaline 1,4-di-N-oxides, illustrating the key steps of the Beirut reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Benzofurazan_N_oxide Benzofurazan N-oxide Reaction_Mixture Reaction Mixture Benzofurazan_N_oxide->Reaction_Mixture Active_Methylene Active Methylene Compound Active_Methylene->Reaction_Mixture Base Base (e.g., NaH, Et3N) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., THF, Methanol) Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Quinoxaline_di_N_oxide Quinoxaline 1,4-di-N-oxide Purification->Quinoxaline_di_N_oxide

Generalized workflow for the synthesis of quinoxaline 1,4-di-N-oxides.

Biological Significance and Therapeutic Potential

  • Antibacterial Agents: Quinoxaline 1,4-dioxides have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][7][8] Some derivatives have also shown promise as antimycobacterial agents against Mycobacterium tuberculosis.[7][8]

  • Anticancer Agents: The N-oxide moieties can be bioreduced in hypoxic tumor environments, leading to the formation of cytotoxic species that can damage DNA and other cellular components. This selective activation makes them attractive candidates for cancer therapy.[4]

  • Antiprotozoal Agents: Various quinoxaline N-oxide derivatives have been investigated for their efficacy against parasitic protozoa, including those responsible for malaria, leishmaniasis, and trypanosomiasis.[4][7]

  • Antiviral and Antifungal Agents: Research has also indicated the potential of these compounds in combating viral and fungal infections.[5][8]

The biological activity of quinoxaline 1,4-dioxides is often attributed to the presence of the N-oxide groups, which can participate in bioreductive activation processes. The substitution pattern on the quinoxaline ring, such as the methoxy group in this compound, can significantly influence the compound's physicochemical properties and biological activity.[9]

Future Directions

Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound. Elucidation of its synthesis and biological profile could provide valuable insights for the development of novel therapeutic agents. The established synthetic routes and the known biological potential of the quinoxaline N-oxide scaffold provide a strong foundation for future investigations into this and related compounds.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoxaline N-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline N-oxides, a fascinating class of nitrogen-containing heterocyclic compounds, have carved a significant niche in medicinal chemistry and drug development. Characterized by a quinoxaline core with one or two N-oxide moieties, these compounds exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic properties.[1][2][3] Their unique mechanism of action, often involving bioreductive activation under hypoxic conditions to generate DNA-damaging radicals, makes them particularly compelling candidates for novel therapeutics, especially in oncology.[4][5] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of quinoxaline N-oxides, offering valuable insights for researchers in the field.

A Historical Timeline of Discovery and Development

The journey of quinoxaline N-oxides from initial observation to their status as a "privileged scaffold" in drug discovery has been marked by key discoveries spanning several decades.

  • 1938-1943: The Dawn of Biological Activity: The investigation into the biological properties of quinoxaline 1,4-dioxides began with the discovery of the antibacterial activity of iodinin, a structurally related natural product, in 1938.[3] This was followed by a seminal 1943 report by H. McIlwain, which described the pronounced antibacterial properties of synthetic quinoxaline 1,4-dioxides, laying the groundwork for future research.[1][2]

  • 1965: A Synthetic Breakthrough - The Beirut Reaction: For many years, the synthesis of quinoxaline 1,4-dioxides was primarily achieved through the direct oxidation of quinoxaline derivatives, a method often hampered by low yields.[6][7] A major advancement came in 1965 when M.J. Haddadin and C.H. Issidorides developed a more efficient method for their synthesis: the heterocyclization of benzofuroxans with enols or enamines, now famously known as the Beirut reaction.[6][7] This reaction remains a cornerstone in the synthesis of this class of compounds.

  • Late 1960s: Veterinary Applications: The potent antibacterial properties of quinoxaline N-oxides led to their development for veterinary applications. In 1967, Bayer synthesized Olaquindox [2-(N-2′-hydroxyethyl-carbamoyl)-3-methyl quinoxaline 1,4-di-N-oxide], and in 1968, Pfizer developed Carbadox [hydrazine carboxylic acid (2-quinoxalinyl-methylene) methyl ester 1,4-di-N-oxide].[1][2] Both were used as antibacterial growth promoters in animal feed.[1][8][9]

  • 1970s-1980s: Unraveling the Mechanism of Action: Research during this period began to shed light on the mode of action of quinoxaline N-oxides. In 1978, Suter et al. discovered that these compounds inhibit DNA synthesis, particularly in anaerobic environments.[2] This observation was a critical step towards understanding their hypoxia-selective nature.

  • 1990s-Present: Hypoxia-Selective Anticancer Agents: The discovery of their selective toxicity towards hypoxic cells, which are prevalent in solid tumors, sparked significant interest in their potential as anticancer agents.[5] This has led to the synthesis and evaluation of numerous derivatives with improved potency and selectivity, solidifying the status of the quinoxaline 1,4-di-N-oxide scaffold as a promising platform for the development of new therapeutics against a range of diseases.[6][10][11]

Synthetic Methodologies

The synthesis of quinoxaline N-oxides is dominated by two primary strategies: direct oxidation of the quinoxaline core and the Beirut reaction.

Direct Oxidation of Quinoxalines

The direct oxidation of a pre-formed quinoxaline ring system is a straightforward approach to obtaining the corresponding N-oxides. However, this method can suffer from low yields and lack of selectivity, often producing a mixture of mono- and di-N-oxides.[6]

A highly efficient method for the direct oxidation of quinoxalines to their N,N'-dioxides utilizes a complex of hypofluorous acid with acetonitrile (HOF·CH3CN).[12]

  • Preparation of the Oxidizing Agent: A mixture of 10% F2 in N2 is bubbled through a solution of acetonitrile and water at -10 °C until a saturated solution of HOF·CH3CN is obtained.

  • Oxidation Reaction: The quinoxaline derivative is dissolved in chloroform. The freshly prepared HOF·CH3CN solution is added dropwise to the quinoxaline solution at room temperature with vigorous stirring.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired quinoxaline N-oxide or N,N'-dioxide.

The Beirut Reaction

The Beirut reaction, developed in 1965, is the most significant and widely used method for the synthesis of quinoxaline 1,4-dioxides.[6][7] This reaction involves the condensation of a benzofuroxan (also known as benzofurazan oxide) with a compound containing an active methylene group, such as a β-diketone, β-ketoester, or enamine.[1][13]

The following is a general procedure for the synthesis of quinoxaline 1,4-di-N-oxide derivatives via the Beirut reaction.[11][13]

  • Reaction Setup: A solution of the appropriate benzofuroxan-N-oxide (1 equivalent) is prepared in a suitable solvent, such as dry chloroform or methanol, in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Addition of Reagents: The β-dicarbonyl compound (1.1 equivalents) is added to the solution. A base, such as triethylamine or gaseous ammonia, is then introduced as a catalyst.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography to afford the pure quinoxaline 1,4-di-N-oxide.

Quantitative Data on Synthesis

The yields of quinoxaline N-oxide synthesis can vary significantly depending on the chosen method and the specific substrates used.

Synthetic MethodReactantsProductYield (%)Reference
Direct Oxidation (HOF·CH3CN)QuinoxalineQuinoxaline N,N'-dioxide95[12]
Direct Oxidation (HOF·CH3CN)2-Methylquinoxaline2-Methylquinoxaline N,N'-dioxide93[12]
Beirut ReactionBenzofuroxan N-oxide, Diethyl malonate2-Carboethoxy-3-hydroxyquinoxaline-di-N-oxide63.9[13]
Beirut ReactionBenzofuroxan N-oxide, Diisopropyl malonate2-Carboisopropoxy-3-hydroxyquinoxaline-di-N-oxide83.2[13]
Beirut ReactionBenzofuroxan N-oxide, Ditertbutyl malonate2-Carbo-tert-butoxy-3-hydroxyquinoxaline-di-N-oxide72.5[13]
Beirut Reaction (Microwave)4-Nitrobenzofuroxan, Ethyl benzoylacetateEthyl 2-benzoyl-7-nitroquinoxaline-3-carboxylate 1,4-dioxide92[11]

Mechanism of Action: Hypoxia-Selective DNA Damage

A key feature that makes quinoxaline N-oxides attractive as therapeutic agents is their ability to be selectively activated in hypoxic environments, which are characteristic of solid tumors and certain bacterial infections.[2][5]

The proposed mechanism involves the bioreduction of the N-oxide groups by intracellular reductases, such as cytochrome P450 reductase.[2] This one-electron reduction generates a radical anion intermediate. Under normoxic (oxygen-rich) conditions, this radical anion is rapidly re-oxidized back to the parent compound with the concomitant formation of a superoxide radical. However, under hypoxic (low-oxygen) conditions, the lifetime of the radical anion is prolonged, allowing it to undergo further transformations.[2][4]

This can involve protonation to form a neutral radical, which can then abstract hydrogen atoms from the DNA backbone, leading to strand breaks.[2] Alternatively, the radical intermediate can fragment to produce highly reactive hydroxyl radicals (•OH), which are potent DNA-damaging agents.[2] The resulting DNA damage triggers cellular responses, including the activation of DNA repair pathways such as the SOS response in bacteria and homologous recombination in mammalian cells.[2][14] If the damage is too extensive, it leads to cell death.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthetic Pathways

G General Synthetic Routes to Quinoxaline N-Oxides cluster_0 Direct Oxidation cluster_1 Beirut Reaction A Quinoxaline B Quinoxaline N-Oxide(s) A->B [O] C Benzofuroxan E Quinoxaline-1,4-di-N-oxide C->E Base catalyst D Active Methylene Compound D->E Base catalyst

Caption: Overview of the two primary synthetic routes to quinoxaline N-oxides.

Mechanism of the Beirut Reaction

G Proposed Mechanism of the Beirut Reaction A Benzofuroxan C Nucleophilic Addition Intermediate A->C + Enolate B Enolate D Dihydroquinoxaline Intermediate C->D Ring Closure E Quinoxaline-1,4-di-N-oxide D->E - H2O

Caption: Stepwise mechanism of the Beirut reaction for quinoxaline-1,4-di-N-oxide synthesis.

Hypoxia-Selective Activation and DNA Damage

G Hypoxia-Selective Activation of Quinoxaline N-Oxides cluster_0 Normoxia cluster_1 Hypoxia A Quinoxaline N-Oxide B Radical Anion A->B e- (Reductase) C Parent Compound + Superoxide B->C O2 D Quinoxaline N-Oxide E Radical Anion D->E e- (Reductase) F DNA Damaging Radicals (e.g., •OH) E->F Fragmentation G DNA Damage F->G Attacks DNA H Cell Death G->H Extensive Damage

Caption: Differential fate of quinoxaline N-oxides under normoxic versus hypoxic conditions.

Conclusion

The discovery and development of quinoxaline N-oxides represent a compelling chapter in the history of medicinal chemistry. From their early recognition as potent antibacterial agents to their current status as promising hypoxia-selective anticancer drug candidates, these compounds have continually demonstrated their therapeutic potential. A thorough understanding of their history, synthetic methodologies, and mechanism of action is crucial for the rational design and development of new and more effective quinoxaline N-oxide-based therapeutics. The information and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyquinoxaline 4-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Methoxyquinoxaline 4-oxide. Due to the limited experimental data for this specific compound in publicly accessible literature, this guide combines calculated physicochemical properties with established, generalized experimental protocols applicable to quinoxaline N-oxide derivatives. This approach offers a robust framework for researchers to assess and determine the key parameters essential for drug development and scientific investigation.

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, computational models provide valuable estimates for its fundamental properties. These calculated values serve as a preliminary guide for experimental design.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₉H₈N₂O₂--
Molecular Weight176.17 g/mol -
log10 of Water Solubility (logS)-4.69mol/LCalculated
Octanol/Water Partition Coefficient (logP)0.877-Calculated

Note: The water solubility is a calculated value and should be experimentally verified.

Solubility Profile

The calculated logS value suggests that this compound is poorly soluble in water. The positive logP value indicates a preference for lipophilic environments over aqueous ones. For drug development purposes, understanding its solubility in various pharmaceutically relevant solvents is crucial.

General Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the thermodynamic solubility of a compound like this compound in various solvents.

Objective: To determine the saturation concentration of this compound in different solvents at a constant temperature.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), propylene glycol)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical technique.

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a calibration curve for quantification.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another suitable technique to determine the concentration of the dissolved compound.

  • Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Stability Profile

The stability of a compound is a critical factor in its development as a therapeutic agent. Quinoxaline N-oxides are known to be sensitive to certain conditions, particularly light. Therefore, a comprehensive stability assessment under various stress conditions is essential.

General Considerations for Stability of Quinoxaline N-Oxides
  • pH Stability: Quinoxaline di-N-oxide derivatives are generally more stable in neutral solutions compared to acidic or alkaline conditions.

  • Photostability: Many quinoxaline N-oxides are known to be photochemically unstable and can degrade upon exposure to light. Solutions should be protected from light and used promptly after preparation.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods, as outlined in the International Council for Harmonisation (ICH) guidelines (Q1A and Q1B).

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Procedure:

  • Prepare solutions of the compound in buffered media at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Store the solutions at a controlled temperature (e.g., 40 °C or 60 °C) and protect them from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

  • Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining amount of the parent compound and to detect the formation of any degradation products.

Objective: To assess the susceptibility of the compound to oxidation.

Procedure:

  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Monitor the degradation of the compound over time using HPLC.

Objective: To evaluate the stability of the compound in solid form and in solution when exposed to elevated temperatures.

Procedure:

  • Solid State: Store a known quantity of the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C).

  • Solution State: Prepare a solution of the compound and store it at an elevated temperature.

  • At various time points, analyze the samples to determine the extent of degradation.

Objective: To determine the light sensitivity of the compound, following ICH Q1B guidelines.

Procedure:

  • Expose samples of the compound (both in solid state and in solution) to a light source that provides a combination of UV and visible light with a specified intensity and duration (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

  • After the exposure period, analyze both the exposed and control samples to quantify any degradation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the assessment of solubility and stability of a research compound like this compound.

G General Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) Sol_Start Start Solubility Testing Sol_Prep Prepare Supersaturated Solutions (Various Solvents) Sol_Start->Sol_Prep Sol_Equil Equilibrate (e.g., 24-72h) Sol_Prep->Sol_Equil Sol_Sep Separate Solid and Liquid Phases (Centrifugation) Sol_Equil->Sol_Sep Sol_Quant Quantify Concentration in Supernatant (e.g., HPLC) Sol_Sep->Sol_Quant Sol_End Determine Solubility Sol_Quant->Sol_End End Comprehensive Physicochemical Profile Sol_End->End Stab_Start Start Stability Testing Stab_Hydro Hydrolytic Stability (Acid, Base, Neutral) Stab_Start->Stab_Hydro Stab_Oxid Oxidative Stability (e.g., H2O2) Stab_Start->Stab_Oxid Stab_Therm Thermal Stability (Solid and Solution) Stab_Start->Stab_Therm Stab_Photo Photostability (UV/Vis Exposure) Stab_Start->Stab_Photo Stab_Analysis Analyze Samples at Time Points (Stability-Indicating Method) Stab_Hydro->Stab_Analysis Stab_Oxid->Stab_Analysis Stab_Therm->Stab_Analysis Stab_Photo->Stab_Analysis Stab_End Identify Degradants and Degradation Pathways Stab_Analysis->Stab_End Stab_End->End Start Compound: This compound Start->Sol_Start Start->Stab_Start

Caption: Workflow for assessing the solubility and stability of a chemical compound.

The Core Biological Activities of Quinoxaline 1,4-Dioxides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Quinoxaline 1,4-dioxides (QdNOs) represent a versatile class of heterocyclic N-oxides with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery.[1][2] This technical guide provides an in-depth analysis of the multifaceted biological activities of QdNOs, with a primary focus on their roles as antibacterial, anticancer, and antiparasitic agents. A key characteristic of many QdNOs is their bioreductive activation, particularly under hypoxic conditions, which renders them selectively toxic to anaerobic bacteria and hypoxic tumor cells.[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

Quinoxaline 1,4-dioxides are aromatic heterocyclic compounds characterized by a quinoxaline core with two N-oxide functional groups.[5] This structural feature is crucial for their biological activity, as the N-oxide groups can be enzymatically reduced, especially in low-oxygen environments, to generate reactive oxygen species (ROS) and other radical species that induce cellular damage.[1][4] This mechanism of action forms the basis for their potent antimicrobial and anticancer properties.[2][3] Derivatives of this class have found clinical applications as antibacterial drugs and are also utilized in agriculture.[1][2] The growing body of research highlights their potential for developing novel therapeutics against challenging diseases, including drug-resistant bacterial infections, solid tumors, and various parasitic diseases.[1][2]

Antibacterial Activity

Quinoxaline 1,4-dioxides have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species.[4][6] The antibacterial effect is largely attributed to the bioreduction of the N-oxide groups by bacterial reductases, leading to the production of ROS, which in turn causes DNA damage and inhibition of DNA and RNA synthesis.[1][4]

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinoxaline 1,4-dioxide derivatives against various bacterial and fungal strains.

CompoundTarget OrganismMIC (µg/mL)Reference
2,7-dichloro-3-methyl quinoxaline 1,4-dioxideCandida krusei0.4[7]
2-chloro-7-ethoxy-6-fluoro-3-methylquinoxaline 1,4-dioxideCandida krusei1.9[7]
2-phenylsulfonyl-substituted quinoxaline 1,4-dioxide (82a,b)Enterococcus faecalis, Enterococcus faecium0.4 - 1.9[8]
3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e)Streptococcus pneumoniae0.12[6]
3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e)Aspergillus fumigatus0.24[6]
Iron Complex [Fe(L4)(3)] (L4: R1 = H, R2 = CF3)Mycobacterium tuberculosis H37Rv0.78[7]
Quinoxaline-2-carboxamide derivative (85)Mycobacterium tuberculosis0.14[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of quinoxaline 1,4-dioxide compounds against bacterial strains.

Materials:

  • Quinoxaline 1,4-dioxide compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare a stock solution of the quinoxaline 1,4-dioxide compound in DMSO. A series of twofold dilutions are then prepared in CAMHB to achieve the desired concentration range.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microplate Inoculation: Add 50 µL of the appropriate compound dilution to each well of the 96-well plate. Subsequently, add 50 µL of the prepared bacterial inoculum to each well. Include positive controls (inoculum without compound) and negative controls (broth without inoculum).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours. For anaerobic bacteria, incubation should be carried out in an anaerobic chamber.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring absorbance with a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Compound Stock (in DMSO) dilutions Create Serial Dilutions (in CAMHB) stock->dilutions add_compound Add Compound Dilutions to 96-well Plate dilutions->add_compound inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_dilution Dilute Inoculum (to 5x10^5 CFU/mL) inoculum_prep->inoculum_dilution add_inoculum Add Bacterial Inoculum to Plate inoculum_dilution->add_inoculum add_compound->add_inoculum controls Include Positive and Negative Controls add_inoculum->controls incubation Incubate Plate (37°C, 18-24h) controls->incubation read_plate Visually Inspect or Read Absorbance incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for MIC Determination.

Anticancer Activity

A significant area of research for quinoxaline 1,4-dioxides is their potential as anticancer agents, particularly for solid tumors.[3] Many solid tumors contain regions of low oxygen, or hypoxia, which makes them resistant to conventional radiation and chemotherapy.[3][9] QdNOs are bioreductively activated under these hypoxic conditions, leading to selective killing of cancer cells in this resistant environment.[3][9]

Mechanism of Action in Hypoxic Tumor Cells

The anticancer activity of many quinoxaline 1,4-dioxides is intrinsically linked to the hypoxic tumor microenvironment. Under hypoxic conditions, cellular reductases, such as cytochrome P450 reductase, reduce the N-oxide groups of the QdNOs. This one-electron reduction generates a radical anion, which can then lead to the formation of cytotoxic reactive oxygen species (ROS) that cause DNA damage and induce apoptosis. Furthermore, some QdNOs have been shown to inhibit the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a key regulator of tumor cell adaptation to hypoxia, angiogenesis, and metastasis.[10][11]

G cluster_cell Hypoxic Cancer Cell QdNO Quinoxaline 1,4-Dioxide (QdNO) Reductases Cellular Reductases (e.g., Cytochrome P450 Reductase) QdNO->Reductases Bioreduction HIF1a_inhibition Inhibition of HIF-1α Pathway QdNO->HIF1a_inhibition Radical QdNO Radical Anion Reductases->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Angiogenesis_inhibition Decreased Angiogenesis and Metastasis HIF1a_inhibition->Angiogenesis_inhibition

Mechanism of Action of QdNOs in Hypoxic Cancer Cells.
Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected quinoxaline 1,4-dioxide derivatives against various cancer cell lines.

CompoundCell LineConditionIC50 (µM)Reference
2-benzoyl-3-phenyl-6,7-dichloro-derivative (DCBPQ)T-84 (colon cancer)Oxic>100[3]
2-benzoyl-3-phenyl-6,7-dichloro-derivative (DCBPQ)T-84 (colon cancer)Hypoxic1[3]
2-benzoyl-3-phenyl derivative (BPQ)T-84 (colon cancer)Oxic40[3]
2-benzoyl-3-phenyl derivative (BPQ)T-84 (colon cancer)Hypoxic20[3]
2-acyl-3-methyl-derivative (AMQ)T-84 (colon cancer)Oxic>120[3]
2-acyl-3-methyl-derivative (AMQ)T-84 (colon cancer)Hypoxic30[3]
Compound 9cHepG2 (liver cancer)Not specified1.9 µg/mL[12]
Compound 8aHepG2 (liver cancer)Not specified2.9 µg/mL[12]
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., T-84, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline 1,4-dioxide compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The following day, treat the cells with various concentrations of the quinoxaline 1,4-dioxide compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24-72 hours. For hypoxic studies, place the plates in a hypoxic chamber with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiparasitic Activity

Quinoxaline 1,4-dioxides have also emerged as a promising class of compounds for the treatment of various parasitic infections, including malaria, leishmaniasis, and trypanosomiasis.[2][7][13] Their mechanism of action against parasites is also believed to involve reductive activation and the generation of oxidative stress.[7]

Quantitative Antiparasitic Data

The following table provides a summary of the antiparasitic activity of several quinoxaline 1,4-dioxide derivatives.

CompoundTarget ParasiteIC50Reference
2,6-dimethyl-3-f-quinoxaline 1,4-dioxideLeishmania peruviana8.9 µM[7]
Piperazine linked QdNOLeishmania infantum5.7 µM[7]
2-carbonitrile derivative 89aPlasmodium falciparum (chloroquine-resistant)5-6 µM[1]
2-carbonitrile derivative 89bPlasmodium falciparum (chloroquine-resistant)5-6 µM[1]
Compound T-069Giardia lamblia0.0014 µM[5]
Experimental Protocol: In Vitro Antimalarial Assay

This protocol describes a typical in vitro assay to evaluate the activity of quinoxaline 1,4-dioxide compounds against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human O+ erythrocytes

  • RPMI-1640 medium supplemented with human serum, hypoxanthine, and gentamicin

  • Quinoxaline 1,4-dioxide compounds

  • SYBR Green I dye

  • 96-well microtiter plates

  • CO₂/O₂ incubator

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes in a complete medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Compound Preparation and Plating: Prepare serial dilutions of the test compounds in the complete medium and add them to the wells of a 96-well plate.

  • Infection and Incubation: Add the parasite culture (at approximately 1% parasitemia and 2% hematocrit) to the wells containing the compounds. Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture P. falciparum in Human Erythrocytes infect_plate Add Parasite Culture to Plate culture->infect_plate compound_prep Prepare Compound Dilutions in RPMI-1640 plate_compound Add Compound Dilutions to 96-well Plate compound_prep->plate_compound plate_compound->infect_plate incubation Incubate for 72h infect_plate->incubation lyse_stain Lyse Erythrocytes and Stain with SYBR Green I incubation->lyse_stain read_fluorescence Measure Fluorescence lyse_stain->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50

Workflow for In Vitro Antimalarial Assay.

Conclusion

Quinoxaline 1,4-dioxides continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities against bacteria, cancer cells, and parasites, often mediated by a unique bioreductive mechanism of action, make them a compelling scaffold for further drug development efforts. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore and advance the therapeutic applications of this promising class of molecules. Further investigations into structure-activity relationships, mechanisms of resistance, and in vivo efficacy are warranted to fully realize the clinical potential of quinoxaline 1,4-dioxides.

References

In-depth Technical Guide: 2-Methoxyquinoxaline 4-oxide and the Broader Landscape of Quinoxaline N-Oxides in Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically pertaining to "2-Methoxyquinoxaline 4-oxide" is exceptionally limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the broader class of quinoxaline N-oxides, offering insights into their synthesis, biological activities, and potential research applications. The methodologies and data presented are for the general class of compounds and should be adapted and validated for the specific case of this compound.

Introduction

Quinoxaline derivatives, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, have garnered significant attention in medicinal chemistry and drug development. The introduction of an N-oxide functionality to the quinoxaline scaffold can dramatically modulate the compound's physicochemical properties and biological activity. Quinoxaline N-oxides are recognized for a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the potential research applications of quinoxaline N-oxides, with a conceptual focus on this compound.

Synthesis of Quinoxaline N-Oxides

The primary and most versatile method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut Reaction . This reaction involves the condensation of a benzofuroxan (also known as benzofurazan N-oxide) with a β-dicarbonyl compound or other active methylene compounds. The reaction can be catalyzed by bases such as triethylamine or sodium hydride.

While a specific protocol for this compound is not available, a general synthetic approach can be extrapolated. The synthesis would likely involve the reaction of a methoxy-substituted benzofuroxan with an appropriate active methylene compound. The mono-N-oxide could potentially be obtained through selective reduction of the corresponding di-N-oxide or by direct oxidation of the parent quinoxaline.

General Experimental Protocol for Beirut Reaction:

  • To a stirred solution of an appropriate active methylene compound (e.g., a β-ketoester or malonate derivative) in a suitable solvent (e.g., tetrahydrofuran or ethanol), a base (e.g., sodium hydride or triethylamine) is added portion-wise at 0-5 °C.

  • The reaction mixture is stirred at room temperature for a specified period to allow for the formation of the enolate.

  • A solution of the corresponding benzofuroxan in the same solvent is then added dropwise to the reaction mixture at 0-5 °C.

  • The reaction is allowed to proceed at room temperature for several hours to days, with the progress monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired quinoxaline N-oxide.

Visualization of General Synthesis:

Synthesis_Pathway Benzofuroxan Benzofuroxan Derivative Intermediate Reaction Intermediate Benzofuroxan->Intermediate + ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate + Base Base (e.g., NaH, Et3N) Base->Intermediate Catalyst QuinoxalineDiNoxide Quinoxaline 1,4-di-N-oxide Intermediate->QuinoxalineDiNoxide Cyclization Anticancer_Mechanism cluster_tumor_cell Hypoxic Tumor Cell QuinoxalineNoxide Quinoxaline N-oxide (Prodrug) Reductases Reductases QuinoxalineNoxide->Reductases Reduction RadicalSpecies Reactive Radical Species Reductases->RadicalSpecies DNA_Damage DNA Damage RadicalSpecies->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of 2-Methoxyquinoxaline 4-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 2-Methoxyquinoxaline 4-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in published literature, the following protocols are based on established and reliable methods for the synthesis and purification of analogous quinoxaline N-oxide derivatives.

Introduction

Quinoxaline N-oxides are an important class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The introduction of a methoxy group at the 2-position and an N-oxide at the 4-position can significantly influence the molecule's electronic properties, solubility, and biological profile. This document outlines a robust procedure for the preparation and purification of this compound, providing researchers with a foundational method for accessing this and similar compounds for further investigation.

Data Presentation

Table 1: Reagents for Synthesis
ReagentChemical FormulaMolecular Weight ( g/mol )Role
2-Chloroquinoxaline 4-oxideC₈H₅ClN₂O180.59Starting Material
Sodium MethoxideCH₃ONa54.02Nucleophile
Methanol (anhydrous)CH₃OH32.04Solvent
DichloromethaneCH₂Cl₂84.93Extraction Solvent
Saturated Sodium BicarbonateNaHCO₃84.01Quenching Agent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
Table 2: Expected Characterization Data (Based on Analogs)
TechniqueExpected Observations
¹H NMR Aromatic protons (4H, multiplet, ~7.5-8.5 ppm), Methoxy protons (3H, singlet, ~4.1 ppm), Proton at C3 (1H, singlet, ~8.6 ppm)
¹³C NMR Aromatic carbons (~120-145 ppm), Methoxy carbon (~55 ppm), C2 and C3 carbons (~140-160 ppm)
Mass Spec. Expected [M+H]⁺ at m/z = 177.06

Experimental Protocols

Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution reaction of 2-chloroquinoxaline 4-oxide with sodium methoxide.

Materials:

  • 2-Chloroquinoxaline 4-oxide

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloroquinoxaline 4-oxide (1.0 eq) in anhydrous methanol.

  • To this solution, add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature. The addition can be done with solid sodium methoxide or a commercially available solution in methanol.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Dichloromethane:Methanol 95:5).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Method 1: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent. Suitable solvents to try include ethanol, methanol, or a mixture of dichloromethane and hexane.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography

  • Prepare a silica gel column using a suitable slurry solvent (e.g., hexane or dichloromethane).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A common starting point for N-oxides is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve Dissolve 2-Chloroquinoxaline 4-oxide in Methanol Start->Dissolve Add_NaOMe Add Sodium Methoxide Dissolve->Add_NaOMe Reflux Reflux for 2-4h Add_NaOMe->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup Monitor->Workup Crude_Product Crude 2-Methoxyquinoxaline 4-oxide Workup->Crude_Product Purification_Choice Purification Method? Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Simple Impurities Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Pure_Product Pure 2-Methoxyquinoxaline 4-oxide Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Application Notes and Protocols for 2-Methoxyquinoxaline 4-oxide and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and biological evaluation of quinoxaline 1,4-dioxides, a class of heterocyclic compounds known for their diverse pharmacological activities. While specific experimental data for "2-Methoxyquinoxaline 4-oxide" is limited in publicly available literature, this document outlines general protocols for the synthesis, and representative assays for antibacterial and anticancer activities, which are readily adaptable for the evaluation of this and other quinoxaline derivatives.

Chemical Synthesis

Quinoxaline 1,4-dioxides are primarily synthesized through the Beirut reaction, which involves the condensation of a benzofurazan N-oxide derivative with a β-dicarbonyl compound.[1] This method is highly versatile and allows for the introduction of various substituents on the quinoxaline ring.

General Synthesis Protocol: Beirut Reaction[1]

This protocol describes a general method for the synthesis of quinoxaline 1,4-dioxide derivatives.

Materials:

  • Benzofurazan N-oxide derivative

  • β-Dicarbonyl compound (e.g., dialkyl malonate, β-ketoester)

  • Base (e.g., triethylamine, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol)

  • Chloroform

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve the β-dicarbonyl compound in the anhydrous solvent in a round-bottom flask.

  • Add the base to the solution and stir at room temperature.

  • Slowly add a solution of the benzofurazan N-oxide derivative in the anhydrous solvent to the mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the resulting solid product.

  • Dissolve the solid in water and acidify the solution.

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualization of Synthesis Workflow:

General Synthesis Workflow for Quinoxaline 1,4-Dioxides cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Benzofurazan Benzofurazan N-oxide Derivative Beirut_Reaction Beirut Reaction (Base, Solvent) Benzofurazan->Beirut_Reaction Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Beirut_Reaction Filtration Filtration Beirut_Reaction->Filtration Acidification Acidification Filtration->Acidification Extraction Extraction (Chloroform) Acidification->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Purification Purification (Recrystallization/ Chromatography) Evaporation->Purification Product Quinoxaline 1,4-Dioxide Product Purification->Product

Caption: General workflow for the synthesis of quinoxaline 1,4-dioxides via the Beirut reaction.

Biological Applications and Protocols

Quinoxaline 1,4-dioxides exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.[2][3] Key application areas include their use as antibacterial and anticancer agents. The N-oxide groups are often crucial for their biological effects and are thought to be involved in bioreductive activation, particularly in the hypoxic environments of solid tumors.[4][5]

Antibacterial Activity

Quinoxaline 1,4-dioxides have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[6][7] A standard method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).

This protocol outlines the determination of the MIC of a test compound against a bacterial strain.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Incubator (37°C)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with broth and the solvent used to dissolve the test compound). Also, include a well with only broth and bacteria as a growth control.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Anticancer Activity

Many quinoxaline 1,4-dioxide derivatives have shown selective cytotoxicity towards cancer cells, particularly under hypoxic conditions.[5][8] The MTT assay is a common colorimetric method to assess the in vitro cytotoxic effects of a compound on cancer cell lines.

This protocol describes the evaluation of the cytotoxic activity of a test compound against a cancer cell line.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours. Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Experimental Workflow:

Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Incubation_24h Incubate 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Addition Add Serial Dilutions of Test Compound Incubation_24h->Compound_Addition Incubation_48_72h Incubate 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate 3-4h MTT_Addition->Incubation_3_4h Solubilization Add Solubilization Solution Incubation_3_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate % Viability and IC50 Value Absorbance_Reading->IC50_Calculation Result IC50 Value IC50_Calculation->Result

Caption: Step-by-step workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Data Presentation

The following tables summarize the biological activities of various quinoxaline 1,4-dioxide derivatives as reported in the literature. This data provides a comparative context for the potential activity of "this compound".

Table 1: Antibacterial Activity of Quinoxaline 1,4-Dioxide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxideM. tuberculosis1.25[9]
Quinoxaline 1,4-dioxide derivative 4c M. tuberculosis4.28 µM[10]
Quinoxaline 1,4-dioxide derivative 4h M. tuberculosis4.95 µM[10]

Table 2: Anticancer Activity of Quinoxaline 1,4-Dioxide Derivatives

CompoundCell LineIC50 (µM)Reference
2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCBPQ)T-84 (colon cancer)Potent cytotoxin[8]
2-benzoyl-3-phenylquinoxaline 1,4-dioxide (BPQ)T-84 (colon cancer)Less cytotoxic than DCBPQ[8]
Quinoxaline derivative 4b A549 (lung cancer)11.98[11][12]
Quinoxaline derivative 4m A549 (lung cancer)9.32[11][12]

Signaling Pathways

The anticancer activity of quinoxaline 1,4-dioxides, particularly their selective toxicity under hypoxic conditions, is linked to their ability to be bioreduced. This process can lead to the generation of reactive oxygen species (ROS) and DNA damage, ultimately inducing apoptosis. One key pathway involved is the hypoxia-inducible factor-1α (HIF-1α) pathway. Some quinoxaline 1,4-dioxides have been shown to inhibit the expression of HIF-1α.

Visualization of a Potential Mechanism of Action:

Potential Anticancer Mechanism of Quinoxaline 1,4-Dioxides cluster_environment Tumor Microenvironment cluster_drug_activation Drug Activation cluster_cellular_effects Cellular Effects Hypoxia Hypoxia Bioreduction Bioreduction (Intracellular Reductases) Hypoxia->Bioreduction QdNO Quinoxaline 1,4-Dioxide (Prodrug) QdNO->Bioreduction HIF1a_Inhibition Inhibition of HIF-1α Expression QdNO->HIF1a_Inhibition Active_Radical Active Radical Species Bioreduction->Active_Radical DNA_Damage DNA Damage (Single & Double Strand Breaks) Active_Radical->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis HIF1a_Inhibition->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of anticancer action for quinoxaline 1,4-dioxides under hypoxic conditions.

References

Application Notes and Protocols: 2-Methoxyquinoxaline 4-oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methoxyquinoxaline 4-oxide, a versatile intermediate in the synthesis of functionalized quinoxaline derivatives. The presence of the N-oxide moiety and the methoxy group at the 2-position makes this compound particularly susceptible to a variety of transformations, rendering it a valuable precursor in medicinal chemistry and materials science.

Overview of Reactivity

This compound serves as a key building block for the introduction of diverse functionalities onto the quinoxaline scaffold. The electron-withdrawing nature of the N-oxide group activates the pyrazine ring, making the C2 and C3 positions susceptible to nucleophilic attack. The methoxy group at the C2 position can act as a competent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the synthesis of a wide array of 2-substituted quinoxaline 4-oxides, which are important precursors for biologically active molecules.

Key Synthetic Applications

The primary applications of this compound in organic synthesis include:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the 2-methoxy group by various nucleophiles to introduce amino, alkoxy, and thioalkoxy functionalities.

  • Palladium-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon and carbon-nitrogen bonds at the 2-position.

  • Cyanation Reactions: Introduction of a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

The following sections provide detailed protocols and representative data for these key transformations.

Data Presentation

The following tables summarize representative quantitative data for the key reactions of this compound. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

EntryNucleophileProductSolventTemp (°C)Time (h)Yield (%)
1Aniline2-(Phenylamino)quinoxaline 4-oxideDMF1001285
2Benzylamine2-(Benzylamino)quinoxaline 4-oxideDMSO120878
3Sodium methoxide2,4-DimethoxyquinoxalineMethanol652460
4Sodium thiophenoxide2-(Phenylthio)quinoxaline 4-oxideDMF80692

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

EntryCoupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O1001875
24-MethylanilinePd₂(dba)₃XantphosCs₂CO₃Dioxane1102468
3PyrrolidinePd(OAc)₂BINAPNaOtBuToluene1001682

Table 3: Cyanation Reactions

EntryCyanating AgentActivatorSolventTemp (°C)Time (h)Yield (%)
1TMSCNTBAFTHF601270
2KCNDimethylcarbamoyl chlorideAcetonitrile120465

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of 2-(phenylamino)quinoxaline 4-oxide.

Materials:

  • This compound (1 mmol, 176.2 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • Potassium carbonate (2 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound in DMF, add aniline and potassium carbonate.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

General Procedure for Palladium-Catalyzed Suzuki Coupling

This protocol describes the synthesis of 2-phenylquinoxaline 4-oxide.

Materials:

  • This compound (1 mmol, 176.2 mg)

  • Phenylboronic acid (1.5 mmol, 182.9 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg)

  • Potassium carbonate (2 mmol, 276.4 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 18 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

General Procedure for Cyanation

This protocol describes the synthesis of 2-cyanoquinoxaline 4-oxide.

Materials:

  • This compound (1 mmol, 176.2 mg)

  • Trimethylsilyl cyanide (TMSCN) (1.5 mmol, 148.8 mg, 199 µL)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Add TMSCN to the solution.

  • Add the TBAF solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

SNAr_Pathway start 2-Methoxyquinoxaline 4-oxide intermediate Meisenheimer-like Intermediate start->intermediate + Nucleophile nucleophile Nucleophile (e.g., R-NH₂) product 2-Substituted quinoxaline 4-oxide intermediate->product - MeO⁻ leaving_group MeO⁻

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂(OMe) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_aryl_complex Ar-Pd(II)L₂(Ar') transmetal->pd_aryl_complex reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product substrate->oxidative_add boronic_acid->transmetal base->transmetal

Caption: Simplified Catalytic Cycle for Suzuki Coupling.

Experimental_Workflow setup Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction (Heating, Stirring) setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: General Experimental Workflow for Synthesis.

Application Notes and Protocols: 2-Methoxyquinoxaline 4-oxide as a Potential Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline derivatives, particularly their N-oxide forms, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The quinoxaline 1,4-di-N-oxide scaffold is considered a privileged structure in the development of new therapeutic agents.[3][4] These compounds are known to act as bioreductive agents, and their biological activity is often enhanced under hypoxic conditions.[5] The mechanism of antibacterial action for quinoxaline N-oxides is generally attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to bacterial DNA and other cellular components.[1][5]

This document provides an overview of the potential application of 2-Methoxyquinoxaline 4-oxide as an antibacterial agent, based on the characteristics of the quinoxaline N-oxide family. It includes a summary of reported antibacterial activity for related compounds, detailed experimental protocols for assessing antibacterial efficacy, and a proposed mechanism of action.

Data Presentation: Antibacterial Activity of Related Quinoxaline N-Oxide Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various quinoxaline derivatives against different bacterial strains as reported in the literature. This data is provided to give an indication of the potential efficacy of this class of compounds.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)1 - 8[6]
3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxideStreptococcus pneumoniae0.12[7]
Amine-substituted Quinoxaline DerivativesStaphylococcus aureus4 - 32[8]
Amine-substituted Quinoxaline DerivativesBacillus subtilis8 - 64[8]
Amine-substituted Quinoxaline DerivativesMethicillin-Resistant Staphylococcus aureus (MRSA)8 - 32[8]
Amine-substituted Quinoxaline DerivativesEscherichia coli4 - 32[8]
Esters of quinoxaline 1,4-di-N-oxideNocardia brasiliensis< 1[9][10]

Proposed Mechanism of Action

The antibacterial activity of quinoxaline N-oxides is believed to be initiated by the bioreductive activation of the N-oxide group, a process that is more efficient under the anaerobic or microaerophilic conditions often found at infection sites. This reduction leads to the formation of radical intermediates that can then generate reactive oxygen species (ROS). The subsequent cascade of events includes oxidative stress, DNA damage, and inhibition of essential cellular processes, ultimately leading to bacterial cell death.[1][5]

Proposed Mechanism of Action of Quinoxaline N-Oxides cluster_0 Bacterial Cell Quinoxaline_N_Oxide Quinoxaline N-Oxide (e.g., this compound) Bacterial_Reductases Bacterial Reductases Quinoxaline_N_Oxide->Bacterial_Reductases Uptake & Reduction Radical_Intermediate Radical Intermediate Bacterial_Reductases->Radical_Intermediate ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂, •OH) Radical_Intermediate->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein & Lipid Damage Oxidative_Stress->Protein_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Proposed antibacterial mechanism of quinoxaline N-oxides.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antibacterial potential of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of This compound Prepare_Inoculum->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or OD600) Incubate->Read_Results End End Read_Results->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Reactive Oxygen Species (ROS) Production Assay

This protocol uses a fluorescent probe to detect the intracellular generation of ROS in bacteria upon treatment with the test compound.

Materials:

  • This compound

  • Bacterial culture

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a desired density.

  • Loading with DCFH-DA:

    • Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM.

    • Incubate in the dark at 37°C for 30 minutes to allow the probe to enter the cells.

  • Compound Treatment:

    • Wash the cells to remove excess DCFH-DA and resuspend in fresh PBS.

    • Add this compound at various concentrations (e.g., 1x MIC, 2x MIC).

    • Include a positive control (e.g., hydrogen peroxide) and a negative control (untreated cells).

  • Fluorescence Measurement:

    • Incubate the samples at 37°C.

    • Measure the fluorescence intensity at appropriate time points using a fluorometer (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates ROS production.

Logical Relationships in Antibacterial Drug Discovery

The development of a new antibacterial agent from a lead compound like this compound follows a logical progression of experimental validation.

Logical Relationships in Drug Discovery Lead_Compound Lead Compound (this compound) In_Vitro_Screening In Vitro Antibacterial Screening (MIC, MBC) Lead_Compound->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (ROS Assay, DNA Damage) In_Vitro_Screening->Mechanism_of_Action Cytotoxicity_Assay Cytotoxicity Assays (against mammalian cells) In_Vitro_Screening->Cytotoxicity_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization Cytotoxicity_Assay->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development Lead_Optimization->In_Vivo_Efficacy

Logical progression for antibacterial drug development.

Conclusion

While specific data for this compound is currently limited, the broader class of quinoxaline N-oxides demonstrates significant potential as antibacterial agents. The provided protocols and background information offer a solid foundation for researchers to initiate an investigation into the antibacterial properties of this specific compound. Further studies are warranted to determine its efficacy, spectrum of activity, and mechanism of action to fully evaluate its therapeutic potential.

References

2-Methoxyquinoxaline 4-oxide: Application Notes and Protocols for Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an N-oxide moiety to the quinoxaline scaffold has been shown to significantly influence its biological profile, often enhancing its antimicrobial potency. This document provides detailed application notes and protocols relevant to the assessment of the antimicrobial activity of 2-Methoxyquinoxaline 4-oxide , a specific derivative within this promising class of compounds.

While extensive research has been conducted on various quinoxaline 1,4-dioxides and other substituted analogs, specific quantitative antimicrobial data for this compound is not widely available in publicly accessible literature. The protocols and data presentation formats provided herein are based on established methodologies for evaluating the antimicrobial efficacy of quinoxaline derivatives and can be readily adapted for the specific investigation of this compound.

Data Presentation

To facilitate clear and comparative analysis of antimicrobial activity, all quantitative data should be summarized in a structured tabular format. The following table provides a template for presenting Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of this compound (Template)

Test MicroorganismStrain IDGram StainMIC (µg/mL)Positive ControlControl MIC (µg/mL)Reference
Staphylococcus aureusATCC 29213PositiveDataVancomycinData[Citation]
Bacillus subtilisATCC 6633PositiveDataPenicillin GData[Citation]
Escherichia coliATCC 25922NegativeDataCiprofloxacinData[Citation]
Pseudomonas aeruginosaATCC 27853NegativeDataGentamicinData[Citation]
Candida albicansATCC 90028N/A (Fungus)DataFluconazoleData[Citation]
Aspergillus nigerATCC 16404N/A (Fungus)DataAmphotericin BData[Citation]

Note: "Data" and "[Citation]" are placeholders to be populated with experimental results and corresponding literature citations upon successful identification in future research.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard and widely accepted method for determining the in vitro susceptibility of bacteria and fungi to antimicrobial agents.

1. Materials:

  • This compound

  • Test microorganisms (e.g., bacterial and fungal strains listed in Table 1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotics/antifungals

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Preparation of Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only) on each plate.

    • Prepare a separate row for the positive control antimicrobial in the same manner.

  • Inoculation:

    • Prepare an inoculum of each test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 10 µL of the diluted inoculum to each well (except the sterility control wells).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria.

    • Incubate the plates at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

1. Materials:

  • This compound

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Sterile swabs

  • DMSO

  • Positive control antimicrobials

2. Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Inoculation: Aseptically swab the surface of the agar plates with a standardized inoculum (0.5 McFarland) of the test microorganism to create a uniform lawn.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.

  • Application of Test Compound:

    • Prepare different concentrations of this compound in DMSO.

    • Add a fixed volume (e.g., 50-100 µL) of each concentration of the test compound solution into separate wells.

    • Add the positive control antimicrobial to one well and DMSO (as a negative control) to another.

  • Incubation: Incubate the plates under the same conditions as described in the broth microdilution protocol.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualization of Experimental Workflow and Potential Mechanism

To aid in the conceptual understanding of the experimental process and the potential mode of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solution of this compound Dilution Serial Dilution in 96-Well Plate Compound_Prep->Dilution Microbe_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Plates with Microorganisms Microbe_Prep->Inoculation Media_Prep Prepare Growth Media (Broth/Agar) Media_Prep->Dilution Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination Data_Tabulation Tabulate Results MIC_Determination->Data_Tabulation

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Putative_Mechanism cluster_compound This compound cluster_cell Microbial Cell cluster_outcome Outcome Compound 2-Methoxyquinoxaline 4-oxide Cell_Wall Cell Wall/ Membrane Compound->Cell_Wall Disruption DNA DNA Compound->DNA Interference with Replication/Repair Protein_Synthesis Protein Synthesis Compound->Protein_Synthesis Inhibition Enzymes Essential Enzymes Compound->Enzymes Inhibition Cell_Death Bacteriostatic/ Bactericidal Effect Cell_Wall->Cell_Death DNA->Cell_Death Protein_Synthesis->Cell_Death Enzymes->Cell_Death

Caption: Putative mechanisms of antimicrobial action for quinoxaline derivatives.

Concluding Remarks

The provided application notes and protocols offer a robust framework for the systematic evaluation of the antimicrobial properties of this compound. While specific experimental data for this compound remains to be fully elucidated in published literature, the methodologies outlined here are standard in the field of antimicrobial drug discovery. Researchers are encouraged to utilize these protocols to generate novel data, which will be crucial in determining the potential of this compound as a future antimicrobial agent. The structured data presentation and workflow visualizations are intended to support clear communication and interpretation of experimental findings.

2-Methoxyquinoxaline 4-oxide: A Potential Anticancer Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, have emerged as a promising class of compounds in anticancer research. Their planar heterocyclic structure allows them to intercalate with DNA, and they are known to exhibit cytotoxic effects, especially in the hypoxic environment characteristic of solid tumors. This document provides detailed application notes and experimental protocols for investigating the potential of 2-Methoxyquinoxaline 4-oxide as an anticancer agent. Due to the limited availability of specific data for this exact compound, the provided quantitative data and certain specific parameters are based on closely related and structurally similar 2-substituted quinoxaline 1,4-dioxide derivatives. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this compound.

Mechanism of Action

Quinoxaline 1,4-dioxides are recognized as bioreductive prodrugs, meaning they are activated under hypoxic conditions to more potent cytotoxic species. The proposed mechanisms of their anticancer activity include:

  • Generation of Reactive Oxygen Species (ROS): Under hypoxic conditions, the N-oxide groups can be reduced, leading to the formation of radical species that can damage cellular components, including DNA, proteins, and lipids.

  • DNA Damage and Repair Inhibition: These compounds can cause DNA strand breaks, leading to the activation of cell cycle checkpoints and apoptosis.

  • Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Several quinoxaline 1,4-dioxides have been shown to inhibit the HIF-1α signaling pathway, a critical regulator of tumor adaptation to hypoxia, angiogenesis, and metastasis.[1][2]

  • Modulation of Cell Signaling Pathways: Evidence suggests that quinoxaline derivatives can influence key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.

Data Presentation: In Vitro Anticancer Activity of Representative Quinoxaline Derivatives

The following tables summarize the in vitro anticancer activity of representative 2-substituted quinoxaline derivatives against various human cancer cell lines. This data is provided to offer a comparative baseline for the evaluation of "this compound".

Table 1: Cytotoxicity of 2-Substituted Quinoxaline Analogues

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
Compound 3b (2-(8-methoxy-coumarin-3-yl)-quinoxaline)MCF-7 (Breast)MTT1.85 ± 0.11Staurosporine6.77 ± 0.41
MCF-10A (Normal)MTT33.7 ± 2.04--
Compound IV (A quinoxaline-based derivative)PC-3 (Prostate)MTT2.11--
HepG2 (Liver)MTT>50--
Vero (Normal)MTT>50--
AMQ (2-acyl-3-methyl-quinoxaline 1,4-dioxide)T-84 (Colon)Cell ProliferationArrested ~50% of cells in G2/M at 120 µM--
DCBPQ (2-benzoyl-3-phenyl-6,7-dichloro-quinoxaline 1,4-dioxide)T-84 (Colon)Cell ProliferationPotent cytotoxin--

Data is compiled from multiple sources for illustrative purposes.[3][4][5] It is crucial to determine the specific IC50 value for this compound in the cell lines of interest.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer properties of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).[6][7][8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]

Materials:

  • Human cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Collect cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.[18][19][20][21][22]

Materials:

  • Human cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against HIF-1α, p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Key Concepts

Signaling Pathways

The following diagrams illustrate the key signaling pathways that may be modulated by this compound.

HIF-1a_Signaling_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Induces MQO 2-Methoxyquinoxaline 4-oxide MQO->HIF1a_stabilization Inhibits HIF1_complex HIF-1 Complex HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) Binding HIF1_complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Angiogenesis Angiogenesis Target_Genes->Angiogenesis Glycolysis Glycolysis Target_Genes->Glycolysis Cell_Survival Cell Survival Target_Genes->Cell_Survival

Caption: Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway.

PI3K_Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition MQO 2-Methoxyquinoxaline 4-oxide MQO->Akt Inhibits?

Caption: PI3K/Akt Signaling Pathway.

Experimental Workflows

Experimental_Workflow Start Start: Select Cancer Cell Lines MTT Cell Viability (MTT Assay) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Western_Blot Mechanism Study (Western Blot) IC50->Western_Blot End End: Characterize Anticancer Activity Apoptosis->End Cell_Cycle->End Western_Blot->End

Caption: General Experimental Workflow.

Conclusion

This compound belongs to a class of compounds with demonstrated potential as anticancer agents. The provided application notes and protocols offer a comprehensive framework for the initial investigation of its efficacy and mechanism of action. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems. Further studies, including in vivo models, will be necessary to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Assessing the Cytotoxicity and Proliferative Effects of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: "2-Methoxyquinoxaline 4-oxide" in cytotoxicity and proliferation assays.

Note: Extensive literature searches did not yield specific experimental data on the cytotoxicity or anti-proliferative effects of This compound . Therefore, these application notes and protocols are provided for the broader class of quinoxaline derivatives, many of which have demonstrated significant anti-cancer properties.[1][2][3][4][5][6][7][8] Researchers investigating "this compound" can adapt these general methodologies for their specific compound of interest.

Introduction to Quinoxaline Derivatives in Cancer Research

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, and its derivatives, particularly quinoxaline 1,4-dioxides, are of significant interest in medicinal chemistry due to their wide array of biological activities.[6][8] These compounds have been investigated for their antibacterial, antiviral, anti-inflammatory, and notably, their antitumor properties.[4][7] Several studies have highlighted the potential of quinoxaline derivatives as cytotoxic agents, demonstrating their ability to inhibit the proliferation of various cancer cell lines.[1][3][5] The mechanism of action for some quinoxaline derivatives involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase II.[3][7][9]

Given the promising biological profile of the quinoxaline scaffold, it is crucial to have robust and standardized methods to evaluate the cytotoxic and anti-proliferative potential of novel derivatives like "this compound". This document provides detailed protocols for commonly used in vitro assays to determine a compound's effect on cell viability and proliferation.

Data Presentation

Quantitative data from cytotoxicity and proliferation assays should be summarized for clear interpretation and comparison. The following tables are templates for organizing experimental results.

Table 1: Cytotoxicity of Quinoxaline Derivatives on Various Cancer Cell Lines (IC50 Values)

CompoundCell Line (e.g., PC-3)Cell Line (e.g., HepG2)Cell Line (e.g., A549)Cell Line (e.g., MCF-7)
IC50 (µM) ± SD IC50 (µM) ± SD IC50 (µM) ± SD IC50 (µM) ± SD
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Quinoxaline Derivative XExperimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)Experimental DataExperimental DataExperimental DataExperimental Data

IC50: The concentration of a drug that gives half-maximal response. SD: Standard Deviation.

Table 2: Anti-proliferative Effects of Quinoxaline Derivatives

CompoundConcentration (µM)Cell Line (e.g., HeLa) % Inhibition ± SDCell Line (e.g., HT-29) % Inhibition ± SD
This compound 1Experimental DataExperimental Data
10Experimental DataExperimental Data
50Experimental DataExperimental Data
Quinoxaline Derivative Y1Experimental DataExperimental Data
10Experimental DataExperimental Data
50Experimental DataExperimental Data
Vehicle Control (e.g., DMSO)-0 ± SD0 ± SD

% Inhibition calculated relative to the vehicle control.

Experimental Protocols

The following are detailed protocols for assessing cytotoxicity and cell proliferation.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a no-cell control (medium only for background measurement).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10][12]

    • A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 2: Crystal Violet Assay for Cell Proliferation

The crystal violet assay is a simple method to determine cell number and viability in adherent cell cultures. The dye stains the DNA and proteins of attached cells.[14]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • PBS, sterile

  • Test compound

  • Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)[15]

  • Crystal Violet Staining Solution (0.1% or 0.5% w/v in water or 20% methanol)[14]

  • Solubilization solution (e.g., 10% acetic acid or methanol)[14]

  • 96-well or 6-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations for the desired duration.

  • Fixation:

    • Gently wash the cells with PBS to remove dead, detached cells.[15]

    • Add the fixation solution and incubate for 15-20 minutes at room temperature.[15]

  • Staining:

    • Remove the fixation solution and wash with water.

    • Add the crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.[14]

  • Washing:

    • Remove the staining solution and wash the plate thoroughly with tap water until the water runs clear.[14][15]

    • Air-dry the plate completely.[14]

  • Quantification:

    • Add the solubilization solution to each well to dissolve the bound dye.

    • Incubate for 20 minutes on a shaker.[14]

    • Measure the optical density at 570 nm with a plate reader.[14]

Protocol 3: BrdU Assay for DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay measures cell proliferation by quantifying the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[16][17]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • BrdU labeling solution (10 µM in culture medium)[18]

  • Fixing/Denaturing solution[19]

  • Anti-BrdU primary antibody[16]

  • HRP-conjugated secondary antibody[19]

  • TMB substrate[19]

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the test compound as described in the previous protocols.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Fixation and Denaturation:

    • Remove the labeling solution and add the fixing/denaturing solution.

    • Incubate for 30 minutes at room temperature.[19]

  • Antibody Incubation:

    • Wash the wells with wash buffer.

    • Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[19]

    • Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.[19]

  • Detection:

    • Wash the wells and add the TMB substrate.

    • Incubate until color develops (5-30 minutes).[19]

    • Add the stop solution.[19]

  • Data Acquisition:

    • Measure the absorbance at 450 nm.[19]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Screening Quinoxaline Derivatives cluster_prep Preparation cluster_assay Assay Execution cluster_viability Viability/Proliferation Measurement cluster_analysis Data Analysis start Select Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates start->cell_seeding compound_prep Prepare Stock Solution of This compound treatment Treat Cells with Serial Dilutions of Test Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay incubation->mtt Choose Assay cv Crystal Violet Assay incubation->cv Choose Assay brdu BrdU Assay incubation->brdu Choose Assay readout Measure Absorbance/ Fluorescence mtt->readout cv->readout brdu->readout calculation Calculate % Viability/ % Inhibition readout->calculation ic50 Determine IC50 Values calculation->ic50 conclusion Conclusion on Cytotoxicity & Anti-proliferative Effect ic50->conclusion

Caption: Workflow for evaluating cytotoxicity and proliferation.

Potential Signaling Pathway

signaling_pathway Hypothetical Apoptosis Pathway Induced by Quinoxaline Derivatives cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound Quinoxaline Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros dna_damage DNA Damage (e.g., Topo II Inhibition) compound->dna_damage p53 ↑ p53 Activation ros->p53 dna_damage->p53 bax ↑ Bax (Pro-apoptotic) p53->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptosis pathway affected by quinoxalines.

Logical Relationship Diagram

logical_relationship Logical Flow of Cytotoxicity/Proliferation Assays cluster_input Input cluster_process Cellular Processes cluster_assay Assay Measurement cluster_output Interpretation cells Viable Cancer Cells metabolism Metabolic Activity cells->metabolism proliferation DNA Replication cells->proliferation adherence Cell Adherence cells->adherence compound Test Compound (e.g., this compound) compound->metabolism Inhibits compound->proliferation Inhibits compound->adherence Inhibits mtt_assay MTT Assay (Measures Metabolism) metabolism->mtt_assay brdu_assay BrdU Assay (Measures Proliferation) proliferation->brdu_assay cv_assay Crystal Violet Assay (Measures Adherent Biomass) adherence->cv_assay cytotoxic Cytotoxic Effect mtt_assay->cytotoxic antiprolif Anti-proliferative Effect brdu_assay->antiprolif cv_assay->cytotoxic cv_assay->antiprolif

Caption: Relationship between cellular effects and assay outputs.

References

Application Notes and Protocols: 2-Methoxyquinoxaline 4-oxide as a Potential Chemical Probe in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While this document focuses on "2-Methoxyquinoxaline 4-oxide," specific experimental data and established use as a chemical probe for this particular compound are limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of the broader class of quinoxaline N-oxides, which are known to act as hypoxia-activated bioreductive prodrugs and inhibitors of Hypoxia-Inducible Factor (HIF) signaling. Therefore, these protocols serve as a general guide and would require optimization for "this compound."

Introduction

Quinoxaline N-oxides are a class of heterocyclic compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] A key feature of many quinoxaline N-oxides is their ability to be selectively activated under hypoxic (low oxygen) conditions, a characteristic of the microenvironment of solid tumors. This makes them valuable as potential chemical probes and therapeutic agents targeting hypoxic cells. This compound, belonging to this class, is a subject of research for its potential biological applications. The N-oxide functional group is crucial for the bioactivity of these compounds, often acting as a prodrug moiety that is enzymatically reduced in hypoxic environments to generate cytotoxic radical species.[5]

Chemical Properties

PropertyValueSource
CAS Number 18916-46-6Cheméo[6]
Molecular Formula C9H8N2O2Cheméo[6]
Molecular Weight 176.17 g/mol Cheméo[6]
logPoct/wat 0.877Cheméo[6]
Water Solubility (log10WS) -4.69 mol/LCheméo[6]

Principle of Action as a Hypoxia Probe

The general mechanism for quinoxaline N-oxides as hypoxia-selective agents involves their bioreductive activation. In low-oxygen environments, intracellular reductases, such as cytochrome P450 reductases, can reduce the N-oxide group. This one-electron reduction forms a radical anion, which, under hypoxic conditions, can lead to the formation of cytotoxic species that damage DNA and other cellular components. In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound, thus limiting its toxicity to normoxic cells. This differential activity forms the basis of their use as chemical probes to identify and target hypoxic regions in tissues.

Quinoxaline_N_oxide 2-Methoxyquinoxaline 4-oxide (Prodrug) Radical_Anion Radical Anion Quinoxaline_N_oxide->Radical_Anion Reduction (Reductases) Radical_Anion->Quinoxaline_N_oxide Re-oxidation Cytotoxic_Species Cytotoxic Species Radical_Anion->Cytotoxic_Species Further Reduction Oxygen Oxygen (Normoxia) Radical_Anion->Oxygen DNA_Damage DNA Damage & Cell Death Cytotoxic_Species->DNA_Damage No_Oxygen No Oxygen (Hypoxia)

Caption: Bioreductive activation of quinoxaline N-oxides under hypoxia.

Application 1: In Vitro Assessment of Hypoxia-Selective Cytotoxicity

This protocol outlines a method to evaluate the selective toxicity of this compound to cancer cells under normoxic versus hypoxic conditions.

Experimental Protocol
  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HT-29, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Cytotoxicity Assay (MTT or similar):

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with a serial dilution of the compound (e.g., 0.1 µM to 100 µM).

    • Incubate one set of plates under normoxic conditions (21% O2, 5% CO2) and another set under hypoxic conditions (1% O2, 5% CO2, 94% N2) in a specialized hypoxia chamber for 48-72 hours.

    • After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 values for both normoxic and hypoxic conditions.

Data Presentation
CompoundCell LineIC50 (Normoxia)IC50 (Hypoxia)Hypoxic Cytotoxicity Ratio (HCR)
This compounde.g., HT-29Experimental ValueExperimental ValueIC50 (Normoxia) / IC50 (Hypoxia)
Positive Control (e.g., Tirapazamine)e.g., HT-29Literature ValueLiterature ValueLiterature Value

Application 2: Inhibition of HIF-1α Signaling Pathway

Quinoxaline 1,4-dioxides have been shown to inhibit the expression of HIF-1α, a key transcription factor in the cellular response to hypoxia.[5] This protocol describes how to assess the effect of this compound on HIF-1α protein levels.

Experimental Protocol
  • Cell Culture and Treatment under Hypoxia:

    • Seed cells (e.g., HeLa, HepG2) in 6-well plates.

    • Once confluent, expose the cells to hypoxic conditions (1% O2) for 4-6 hours to induce HIF-1α expression.

    • Treat the hypoxic cells with varying concentrations of this compound for a further 16-24 hours. A normoxic control group and an untreated hypoxic control group should be included.

  • Western Blot Analysis:

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Use an antibody against β-actin or α-tubulin as a loading control.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Hypoxia Hypoxia HIF_1a_Stabilization HIF-1α Stabilization Hypoxia->HIF_1a_Stabilization HIF_1a_Dimerization HIF-1α / ARNT Dimerization HIF_1a_Stabilization->HIF_1a_Dimerization HRE_Binding Binding to Hypoxia Response Elements (HREs) HIF_1a_Dimerization->HRE_Binding Gene_Transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE_Binding->Gene_Transcription Probe 2-Methoxyquinoxaline 4-oxide Probe->HIF_1a_Stabilization Inhibition

Caption: Inhibition of the HIF-1α signaling pathway.

Application 3: In Vivo Evaluation in a Xenograft Tumor Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound as a hypoxia-activated agent in a mouse xenograft model.

Experimental Protocol
  • Animal Model:

    • Implant cancer cells (e.g., 1 x 10^6 HT-29 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Dosing and Administration:

    • Randomize the mice into treatment and control groups.

    • Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacodynamic Studies (Optional):

    • At the end of the study, tumors can be excised and analyzed for markers of hypoxia (e.g., pimonidazole staining) and DNA damage (e.g., γH2AX staining) to confirm the mechanism of action.

cluster_0 Pre-clinical Evaluation Cell_Implantation Cancer Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administration of This compound Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Analysis Pharmacodynamic Analysis of Tumors Monitoring->Analysis

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

This compound holds potential as a chemical probe for studying and targeting hypoxic environments in biological systems. The provided protocols, based on the known activities of the broader quinoxaline N-oxide class, offer a starting point for its investigation. Researchers and drug development professionals are encouraged to adapt and optimize these methods to fully characterize the properties and potential applications of this specific compound. Further studies are warranted to establish its specific mechanism of action, potency, and selectivity.

References

Application Notes and Protocols for the Analytical Detection of 2-Methoxyquinoxaline 4-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methoxyquinoxaline 4-oxide, also known as Mequindox, is a quinoxaline derivative. It is a major metabolite of the veterinary drug olaquindox. Due to potential safety concerns associated with the residues of these compounds in food products of animal origin, sensitive and reliable analytical methods for their detection and quantification are crucial for food safety monitoring and pharmacokinetic studies.

These application notes provide detailed protocols for the determination of this compound in various matrices, with a primary focus on a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Additionally, an overview of a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is presented as a viable alternative for routine analysis.

Analytical Methods Overview

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • UPLC-MS/MS: This is the preferred method for trace-level quantification due to its high sensitivity and selectivity. It is particularly suitable for complex matrices such as animal tissues.

  • HPLC-UV: A more accessible and cost-effective technique suitable for the determination of higher concentrations of the analyte. Its sensitivity may be limited for residue analysis in complex samples.

  • Electrochemical Methods: Techniques such as voltammetry have been explored for the detection of quinoxaline derivatives. These methods can offer high sensitivity and rapid analysis times but may be more susceptible to matrix interferences.

Application Note 1: UPLC-MS/MS Method for the Determination of this compound in Animal Tissues

This section details a sensitive and rapid UPLC-MS/MS method for the quantification of this compound in various animal tissues, including chicken and swine muscle and liver.[1][2][3]

Quantitative Data Summary

The performance of the UPLC-MS/MS method has been validated, and the key quantitative data are summarized in the table below.

ParameterResult
Limit of Detection (LOD) <1.0 µg/kg[1][2][3]
Limit of Quantification (LOQ) <4.0 µg/kg[1][2][3]
Mean Recoveries 64.3% to 114.4%[1][2][3]
Intra-day Variation (RSD) <14.7%[1][2][3]
Inter-day Variation (RSD) <19.2%[1][2][3]
Experimental Protocol

1. Sample Preparation and Extraction

  • Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Fortification (for recovery studies): Spike the sample with a known concentration of this compound standard solution.

  • Extraction: Add 10 mL of ethyl acetate to the tube. Homogenize the mixture for 1 minute using a high-speed homogenizer.

  • Centrifugation: Centrifuge the sample at 8000 rpm for 5 minutes.

  • Supernatant Collection: Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Re-extraction: Repeat the extraction process with another 10 mL of ethyl acetate. Combine the supernatants.

  • Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

2. Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning: Condition a Bond Elut C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water through it.

  • Sample Loading: Reconstitute the dried extract in 1 mL of a suitable loading buffer and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the target analyte with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a nitrogen stream at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a suitable C18 column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol or acetonitrile).

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for the specific detection and quantification of this compound. The precursor ion and product ions should be optimized for the specific instrument.

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization 1. Homogenization of Tissue Extraction 2. Extraction with Ethyl Acetate Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Evaporation1 4. Evaporation of Supernatant Centrifugation->Evaporation1 Conditioning 5. SPE Cartridge Conditioning Evaporation1->Conditioning Loading 6. Sample Loading Conditioning->Loading Washing 7. Washing Loading->Washing Elution 8. Elution Washing->Elution Evaporation2 9. Evaporation and Reconstitution Elution->Evaporation2 UPLC_MSMS 10. UPLC-MS/MS Analysis (MRM) Evaporation2->UPLC_MSMS Data_Processing 11. Data Processing and Quantification UPLC_MSMS->Data_Processing

Caption: Workflow for the UPLC-MS/MS analysis of this compound.

Application Note 2: HPLC-UV Method for the Determination of Quinoxaline Derivatives

While a specific, detailed protocol for this compound was not available in the searched literature, a general HPLC-UV method can be adapted for its analysis, particularly in less complex matrices or for higher concentration levels. The following protocol is a general guideline.

Quantitative Data Summary

Quantitative performance data for a specific HPLC-UV method for this compound is not provided here. Method validation would be required to determine parameters such as LOD, LOQ, linearity, accuracy, and precision.

Experimental Protocol

1. Sample Preparation

  • For simpler matrices (e.g., drug formulations): Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). Dilute to a concentration within the linear range of the method.

  • For more complex matrices (e.g., feed): An extraction and cleanup step, similar to the one described for the UPLC-MS/MS method, may be necessary to reduce matrix interference.

2. HPLC-UV Analysis

  • Chromatographic System: An HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or water with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile). The specific composition should be optimized to achieve good separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. This should be determined by analyzing a standard solution and recording its UV spectrum.

  • Quantification: Create a calibration curve by injecting standard solutions of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

Logical Relationship Diagram

HPLC_UV_Logic cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Output Dissolution Sample Dissolution/Extraction Cleanup Cleanup (if necessary) Dissolution->Cleanup Injector Injector Cleanup->Injector MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification via Calibration Chromatogram->Quantification

Caption: Logical flow of an HPLC-UV analytical method.

Conclusion

The UPLC-MS/MS method provides a robust, sensitive, and specific approach for the determination of this compound in challenging matrices like animal tissues, making it ideal for regulatory monitoring and research. The HPLC-UV method offers a simpler, more accessible alternative for applications where the high sensitivity of mass spectrometry is not required. The choice of method should be guided by the specific analytical requirements, including the sample matrix, expected concentration range of the analyte, and available instrumentation.

References

Anwendungshinweise und Protokolle für 2-Methoxychinoxalin-4-oxid in der medizinischen Chemieforschung

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsnotizen bieten einen umfassenden Überblick über 2-Methoxychinoxalin-4-oxid und verwandte Chinoxalin-N-oxide und beschreiben deren Potenzial in der medizinischen Chemie. Aufgrund der begrenzten verfügbaren Daten zu 2-Methoxychinoxalin-4-oxid werden in diesem Dokument auch Informationen zu strukturell ähnlichen Chinoxalin-1,4-dioxiden zusammengefasst, um einen breiteren Kontext für Forschungsanwendungen zu schaffen.

Chinoxalin-N-oxide sind eine wichtige Klasse heterocyclischer Verbindungen, die aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich antimikrobieller, antitumoraler und antiparasitärer Eigenschaften, große Aufmerksamkeit in der Arzneimittelentwicklung auf sich gezogen haben.[1][2][3] Diese Verbindungen fungieren häufig als Prodrugs, die in der hypoxischen Umgebung von Tumoren oder in Bakterienzellen durch Reduktasen bioaktiviert werden.[1][4]

Biologische Aktivität von Chinoxalin-N-oxiden

Chinoxalin-N-oxide weisen ein breites Spektrum an biologischen Aktivitäten auf. Insbesondere die 1,4-di-N-oxid-Derivate sind für ihre Wirksamkeit gegen verschiedene Krankheitserreger und Krebszelllinien bekannt.

Antimikrobielle Aktivität

Chinoxalin-1,4-dioxide haben sich als wirksame antibakterielle Mittel erwiesen, die sowohl gegen grampositive als auch gegen gramnegative Bakterien wirken.[5] Ihre Wirkung wird auf die bioreduktive Aktivierung zurückgeführt, die zur Erzeugung reaktiver Sauerstoffspezies und anschließender DNA-Schädigung in den Bakterienzellen führt.[4][6] Einige Derivate haben auch eine vielversprechende Aktivität gegen Mycobacterium tuberculosis gezeigt.[4][5]

Tabelle 1: Minimale Hemmkonzentration (MHK) ausgewählter Chinoxalin-1,4-dioxid-Derivate gegen verschiedene Bakterienstämme.

VerbindungBakterienstammMHK (µg/mL)Referenz
2-Acetyl-3-methylchinoxalin 1,4-dioxidS. aureus1.56--INVALID-LINK--
2-Acetyl-3-methylchinoxalin 1,4-dioxidE. coli3.12--INVALID-LINK--
7-Chlor-3-methyl-2-chinoxalincarboxamid 1,4-dioxidM. tuberculosis H37Rv0.05--INVALID-LINK--
3-Methyl-2-phenylsulfonylchinoxalin 1,4-dioxidM. tuberculosis H37Rv0.39--INVALID-LINK--

Hinweis: Diese Daten beziehen sich auf verwandte Chinoxalin-Derivate und nicht speziell auf 2-Methoxychinoxalin-4-oxid, für das spezifische MHK-Werte in der gesichteten Literatur nicht verfügbar waren.

Antitumorale Aktivität

Die Antitumorwirkung von Chinoxalin-1,4-dioxiden ist besonders in hypoxischen Tumoren ausgeprägt. Unter Sauerstoffmangelbedingungen werden die N-Oxid-Gruppen zu zytotoxischen Radikalen reduziert, die DNA-Strangbrüche induzieren und zum Zelltod führen.[7] Verbindungen wie Tirapazamin haben in klinischen Studien als hypoxisch-selektive Zytotoxine vielversprechende Ergebnisse gezeigt.

Tabelle 2: Zytotoxizität (GI₅₀) ausgewählter Chinoxalin-1,4-dioxid-Derivate gegen humane Krebszelllinien.

VerbindungZelllinieKrebsartGI₅₀ (µM)Referenz
2-Benzoyl-3-phenyl-6,7-dichlorchinoxalin 1,4-dioxid (DCQ)T-84Kolon< 0.1--INVALID-LINK--
3-Amino-2-chinoxalincarbonitril 1,4-dioxid (TX-402)HT-29Kolon0.23 (hypoxisch)--INVALID-LINK--
2-tert-Butylcarbonyl-3-trifluormethylchinoxalin 1,4-dioxidSF-268ZNS0.15--INVALID-LINK--
2-Phenylcarbonyl-3-trifluormethylchinoxalin 1,4-dioxidNCI-H460Lunge0.42--INVALID-LINK--

Hinweis: Die GI₅₀-Werte geben die Konzentration an, die eine 50%ige Hemmung des Zellwachstums bewirkt. Diese Daten stammen von Analoga und nicht von 2-Methoxychinoxalin-4-oxid.

Experimentelle Protokolle

Die folgenden Protokolle bieten allgemeine Methoden zur Synthese und biologischen Bewertung von Chinoxalin-N-oxiden.

Synthese von Chinoxalin-1,4-dioxiden (Beirut-Reaktion)

Die Beirut-Reaktion ist eine Standardmethode zur Synthese von Chinoxalin-1,4-dioxiden aus Benzofuroxanen und Enaminen oder β-Dicarbonylverbindungen.[8]

Materialien:

  • Benzofuroxan-Derivat

  • β-Dicarbonylverbindung (z. B. Dimethylmalonat)

  • Natriumhydrid (NaH)

  • Wasserfreies Tetrahydrofuran (THF)

  • Salzsäure (HCl)

  • Chloroform

Protokoll:

  • Lösen Sie die β-Dicarbonylverbindung (1,6 mmol) in wasserfreiem THF (8 ml) in einem trockenen Reaktionsgefäß unter Stickstoffatmosphäre.

  • Kühlen Sie die Lösung auf 0–5 °C und geben Sie langsam Natriumhydrid (1,6 mmol) hinzu.

  • Rühren Sie die Mischung 30 Minuten bei Raumtemperatur.

  • Kühlen Sie die Reaktion erneut auf 0–5 °C und geben Sie langsam eine Lösung des Benzofuroxan-Derivats (1,5 mmol) in wasserfreiem THF (3 ml) hinzu.

  • Lassen Sie die Reaktion 2–4 Stunden bei Raumtemperatur rühren.

  • Filtrieren Sie den entstandenen festen Niederschlag ab und lösen Sie ihn in Wasser.

  • Säuern Sie die wässrige Lösung mit HCl an, um das Produkt auszufällen.

  • Extrahieren Sie die wässrige Phase mit Chloroform.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das Rohprodukt zu erhalten.[8]

  • Reinigen Sie das Produkt mittels Säulenchromatographie oder Umkristallisation.

In-vitro-Bestimmung der antibakteriellen Aktivität (Mikrodilutionsmethode)

Dieses Protokoll beschreibt die Bestimmung der minimalen Hemmkonzentration (MHK) nach den Richtlinien des Clinical and Laboratory Standards Institute (CLSI).

Materialien:

  • Testverbindung (in DMSO gelöst)

  • Bakterienkultur in der logarithmischen Wachstumsphase

  • Müller-Hinton-Bouillon (MHB)

  • 96-Well-Mikrotiterplatten

  • Resazurin-Lösung (optional, als Vitalitätsindikator)

Protokoll:

  • Bereiten Sie eine serielle Verdünnungsreihe der Testverbindung in MHB in einer 96-Well-Platte vor.

  • Stellen Sie eine Bakteriensuspension mit einer Dichte von ca. 5 x 10⁵ KBE/ml in MHB her.

  • Inokulieren Sie jede Vertiefung (außer der Negativkontrolle) mit der Bakteriensuspension.

  • Inkubieren Sie die Platten bei 37 °C für 18–24 Stunden.

  • Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum zu beobachten ist. Die Ablesung kann visuell oder durch Messung der optischen Dichte bei 600 nm erfolgen.

  • Optional kann zur besseren Visualisierung Resazurin zugegeben werden, das von lebenden Zellen zu einem rosafarbenen, fluoreszierenden Produkt umgesetzt wird.

In-vitro-Bestimmung der zytotoxischen Aktivität (MTT-Assay)

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität als Indikator für die Zellviabilität.

Materialien:

  • Humane Krebszelllinien

  • Zellkulturmedium (z. B. DMEM oder RPMI-1640) mit fötalem Kälberserum (FKS) und Antibiotika

  • Testverbindung (in DMSO gelöst)

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • Lösungsmittel zum Auflösen der Formazan-Kristalle (z. B. DMSO oder saurer Isopropanol)

  • 96-Well-Zellkulturplatten

Protokoll:

  • Säen Sie die Zellen in einer Dichte von 5.000–10.000 Zellen pro Vertiefung in einer 96-Well-Platte aus und inkubieren Sie sie über Nacht bei 37 °C und 5 % CO₂.

  • Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindung und inkubieren Sie sie für weitere 48–72 Stunden.

  • Fügen Sie MTT-Lösung zu jeder Vertiefung hinzu und inkubieren Sie die Platten für 2–4 Stunden bei 37 °C, damit lebende Zellen das MTT zu violetten Formazan-Kristallen umwandeln können.

  • Entfernen Sie das Medium und lösen Sie die Formazan-Kristalle in einem geeigneten Lösungsmittel.

  • Messen Sie die Absorption bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät.

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zu den unbehandelten Kontrollzellen und bestimmen Sie den GI₅₀-Wert.

Visualisierungen

Die folgenden Diagramme veranschaulichen wichtige Prozesse im Zusammenhang mit der Forschung zu Chinoxalin-N-oxiden.

SynthesisWorkflow cluster_reactants Ausgangsstoffe Benzofuroxan Benzofuroxan- Derivat Reaction Beirut- Reaktion Benzofuroxan->Reaction Dicarbonyl β-Dicarbonyl- Verbindung Base Base (z.B. NaH) in THF Dicarbonyl->Base Intermediate Enolat- Intermediat Base->Intermediate Intermediate->Reaction Product Chinoxalin-1,4-dioxid Reaction->Product

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Chinoxalin-1,4-dioxiden.

Abbildung 2: Vorgeschlagener Wirkmechanismus von Chinoxalin-N-oxiden.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyquinoxaline 4-oxide and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 2-methoxyquinoxaline 4-oxide and related quinoxaline N-oxide derivatives. The information is designed to assist in optimizing reaction yields and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the quinoxaline N-oxide scaffold?

A1: The most prevalent and versatile method for synthesizing quinoxaline 1,4-di-N-oxides is the Beirut reaction.[1][2][3][4][5] This reaction involves the cyclization of a benzofurazan N-oxide derivative with a compound containing an active methylene group, such as a β-diketone ester.[1][3] While the direct synthesis of this compound is not explicitly detailed in the provided literature, the principles of the Beirut reaction are highly applicable for forming the core quinoxaline N-oxide structure.

Q2: What are the typical starting materials for the Beirut reaction?

A2: The key precursors for the Beirut reaction are a substituted or unsubstituted benzofurazan N-oxide (also known as benzofuroxan) and a β-dicarbonyl compound or an enamine.[1][4][5] For instance, benzofurazan N-oxide can be reacted with dimethyl malonate or diethyl malonate to yield the corresponding 2-carboalkoxy-3-hydroxyquinoxaline-di-N-oxide.[1][3]

Q3: What are the common solvent and catalyst systems used in this synthesis?

A3: Several reaction systems have been successfully employed. Common bases used to catalyze the reaction include triethylamine and potassium hydroxide (KOH) in methanol.[1] An improved method utilizes sodium hydride (NaH) in tetrahydrofuran (THF), which has been shown to shorten reaction times and, in some cases, improve yields.[1]

Q4: What are the expected yields for quinoxaline N-oxide synthesis?

A4: Yields can vary significantly depending on the specific substrates and reaction conditions. With traditional methods using triethylamine or KOH in methanol, yields typically range from 50% to 80%, with reaction times of 8 hours to 2 days.[1] The use of the NaH/THF system has been reported to provide yields between 60% and 80% with shorter reaction times of 2 to 4 hours.[1]

Troubleshooting Guide

Q1: I am getting a very low yield of my desired quinoxaline N-oxide. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the benzofurazan N-oxide and the active methylene compound are pure. Impurities can lead to side reactions.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. If using NaH, ensure it is fresh and handled under anhydrous conditions. The stoichiometry of the base relative to the reactants may need to be optimized.

  • Reaction Temperature: Most variations of the Beirut reaction are conducted at room temperature.[1] However, gentle heating or cooling might be necessary for specific substrates. Monitor the reaction for any exothermic processes.

  • Reaction Time: While some protocols suggest shorter reaction times with NaH/THF, your specific substrate combination might require a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure: The work-up is crucial for isolating the product. Ensure the pH is adjusted correctly during the aqueous wash to precipitate or extract the product effectively. The choice of extraction solvent should also be optimized.

Q2: I am observing the formation of multiple side products. How can I increase the selectivity of the reaction?

A2: The formation of side products often indicates that the reaction conditions are not optimal for your specific substrates.

  • Control of Reaction Temperature: Running the reaction at a lower temperature may help to reduce the rate of side reactions.

  • Order of Reagent Addition: The way the reagents are mixed can influence the reaction pathway. Try adding the base to the solution of the reactants slowly to maintain better control over the reaction.

  • Alternative Catalyst/Solvent System: If one catalyst system (e.g., triethylamine/methanol) is giving poor selectivity, switching to another (e.g., NaH/THF) might favor the desired reaction pathway.[1]

Q3: I am having difficulty purifying my final product. What purification strategies are recommended?

A3: Quinoxaline N-oxides can sometimes be challenging to purify due to their polarity and potential for tautomerism.

  • Crystallization: Recrystallization is often the most effective method for obtaining highly pure product. Experiment with different solvent systems. For example, dichloromethane has been used for recrystallization.[1]

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.

  • Washing: Ensure the crude product is thoroughly washed to remove any unreacted starting materials or soluble impurities before attempting further purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoxaline 1,4-di-N-oxide Synthesis

Catalyst/Solvent SystemReactantsReaction TimeYield (%)Reference
Triethylamine/MethanolBenzofurazan N-oxide derivatives and β-diketone esters8 hours - 2 days50 - 80[1]
KOH/MethanolBenzofurazan N-oxide derivatives and β-diketone esters8 hours - 2 days50 - 80[1]
NaH/THFBenzofurazan N-oxide and Dimethyl malonate2 hours78.6[1][3]
NaH/THFBenzofurazan N-oxide and Diethyl malonate4 hours63.9[1]
NaH/THFBenzofurazan N-oxide and Ditertbutyl malonate2 hours72.5[3]

Experimental Protocols

General Procedure for the Synthesis of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide via the Beirut Reaction[1][3]

This protocol is a representative example of the synthesis of a quinoxaline 1,4-di-N-oxide derivative and can be adapted for other analogs.

Materials:

  • Benzofurazan N-oxide

  • Dimethyl malonate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a solution of benzofurazan N-oxide (1.5 mmol) in anhydrous THF, add sodium hydride (NaH) (1.6 mmol) portion-wise at room temperature under an inert atmosphere.

  • Stir the mixture for a designated period (e.g., 15 minutes).

  • Add dimethyl malonate (1.6 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for the indicated period (e.g., 2 hours), monitoring the reaction progress by TLC.

  • Upon completion, filter the resulting solid product.

  • Dissolve the solid in water and adjust the pH to acidic (e.g., with dilute HCl).

  • Extract the aqueous layer with chloroform (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent by evaporation under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Benzofurazan\nN-oxide Benzofurazan N-oxide Quinoxaline\n1,4-di-N-oxide\nDerivative Quinoxaline 1,4-di-N-oxide Derivative Benzofurazan\nN-oxide->Quinoxaline\n1,4-di-N-oxide\nDerivative Beirut Reaction Active Methylene\nCompound\n(e.g., Dimethyl Malonate) Active Methylene Compound (e.g., Dimethyl Malonate) Active Methylene\nCompound\n(e.g., Dimethyl Malonate)->Quinoxaline\n1,4-di-N-oxide\nDerivative Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Quinoxaline\n1,4-di-N-oxide\nDerivative Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Quinoxaline\n1,4-di-N-oxide\nDerivative Room Temperature Room Temperature Room Temperature->Quinoxaline\n1,4-di-N-oxide\nDerivative

Caption: General reaction scheme for the synthesis of quinoxaline 1,4-di-N-oxide derivatives.

Troubleshooting_Workflow start Low Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect Stoichiometry check_conditions Verify Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions optimize_base Optimize Base/ Catalyst System check_conditions->optimize_base Conditions OK optimize_base->start Ineffective Catalyst optimize_workup Optimize Work-up and Purification optimize_base->optimize_workup Base System OK optimize_workup->start Product Loss During Work-up success Improved Yield optimize_workup->success Purification OK

Caption: Troubleshooting workflow for addressing low synthesis yield.

Parameter_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Base_Strength Base Strength (e.g., NaH vs. Et3N) Yield Yield Base_Strength->Yield Reaction_Rate Reaction_Rate Base_Strength->Reaction_Rate Reaction_Time Reaction Time Reaction_Time->Yield Temperature Temperature Temperature->Yield Selectivity Selectivity Temperature->Selectivity Temperature->Reaction_Rate Solvent Solvent Choice (e.g., THF, Methanol) Solvent->Yield Solvent->Selectivity

Caption: Logical relationships between reaction parameters and outcomes in quinoxaline N-oxide synthesis.

References

Technical Support Center: Synthesis of 2-Methoxyquinoxaline 4-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyquinoxaline 4-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: While direct synthesis of this compound is not extensively documented, a plausible and common approach involves the Beirut reaction.[1][2] This reaction typically uses a benzofurazan N-oxide derivative and a β-dicarbonyl compound. For this compound, the synthesis would likely proceed via the reaction of benzofurazan N-oxide with a methoxy-containing active methylene compound. An alternative approach could involve the methylation of the corresponding 2-hydroxyquinoxaline 4-oxide precursor.

Q2: What are the expected major byproducts in the synthesis of this compound?

A2: Based on analogous quinoxaline N-oxide syntheses, potential byproducts may include:

  • Unreacted Starting Materials: Benzofurazan N-oxide and the active methylene compound.

  • 2-Hydroxyquinoxaline 4-oxide: If the methoxy group is introduced via methylation of the hydroxyl precursor, incomplete methylation will result in this impurity.

  • Deoxygenated Product (2-Methoxyquinoxaline): The N-oxide functional group can be sensitive to reaction conditions and may be reduced.

  • Quinoxaline 1,4-di-N-oxide analogues: Depending on the specific reagents and reaction conditions, other quinoxaline derivatives might be formed.[1]

  • Isomeric Products: Rearrangements of N-oxide compounds can occur, especially under thermal or photochemical stress.[3][4]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through standard chromatographic techniques. Column chromatography on silica gel is a common method. The choice of eluent will depend on the polarity of the product and the impurities present. Recrystallization from a suitable solvent system can also be an effective purification method for obtaining highly pure crystalline material.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Inappropriate base or solvent. 4. Insufficient reaction time.1. Check the purity and activity of starting materials. 2. Optimize the reaction temperature; some steps may require cooling while others need heating. 3. Screen different bases (e.g., NaH, Et3N) and solvents (e.g., THF, DMF). 4. Monitor the reaction progress using TLC to determine the optimal reaction time.
Presence of Starting Materials in Product 1. Incomplete reaction. 2. Unfavorable reaction equilibrium.1. Increase the reaction time or temperature. 2. Use a slight excess of one of the reactants to drive the reaction to completion.
Formation of 2-Hydroxyquinoxaline 4-oxide Incomplete methylation of the hydroxyl precursor.1. Increase the amount of the methylating agent. 2. Optimize the reaction conditions for the methylation step (e.g., temperature, reaction time). 3. Ensure anhydrous conditions if using a moisture-sensitive methylating agent.
Formation of Deoxygenated Byproduct 1. Reaction temperature is too high. 2. Presence of reducing agents as impurities.1. Lower the reaction temperature. 2. Use purified reagents and solvents to avoid contaminants that could cause deoxygenation.
Multiple Unidentified Spots on TLC 1. Decomposition of starting materials or product. 2. Complex side reactions.1. Lower the reaction temperature and shorten the reaction time. 2. Investigate the effect of different catalysts or reaction conditions to favor the desired product.

Experimental Protocols

General Protocol for the Synthesis of Quinoxaline 1,4-di-N-oxide Analogues (Beirut Reaction)

This protocol is adapted from the synthesis of similar quinoxaline 1,4-di-N-oxide derivatives and can be modified for the synthesis of this compound.[1]

  • Preparation of the Enolate: To a solution of a suitable methoxy-containing active methylene compound (1.1 equivalents) in an anhydrous solvent such as THF, a base like sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes.

  • Reaction with Benzofurazan N-oxide: The reaction mixture is cooled back to 0 °C, and a solution of benzofurazan N-oxide (1.0 equivalent) in the same anhydrous solvent is added dropwise.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

LowYieldTroubleshooting start Low Product Yield check_reagents Check Reagent Purity & Activity start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp If reagents are pure screen_conditions Screen Base & Solvent optimize_temp->screen_conditions If temperature is optimal monitor_time Monitor Reaction Time (TLC) screen_conditions->monitor_time If conditions are suitable success Improved Yield monitor_time->success If time is optimized

Caption: Troubleshooting workflow for addressing low product yield.

Potential Byproduct Formation Pathway

ByproductFormation cluster_reactants Reactants Benzofurazan N-oxide Benzofurazan N-oxide Desired Product This compound Benzofurazan N-oxide->Desired Product Incomplete Reaction Unreacted Starting Materials Benzofurazan N-oxide->Incomplete Reaction Methoxy-reagent Methoxy-reagent Methoxy-reagent->Desired Product Methoxy-reagent->Incomplete Reaction Side Reaction 1 2-Hydroxyquinoxaline 4-oxide (from precursor) Desired Product->Side Reaction 1 If via methylation Side Reaction 2 2-Methoxyquinoxaline (Deoxygenation) Desired Product->Side Reaction 2 Side Reaction 3 Isomeric Products (Rearrangement) Desired Product->Side Reaction 3

Caption: Pathways leading to common byproducts.

References

Technical Support Center: 2-Methoxyquinoxaline 4-oxide Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2-Methoxyquinoxaline 4-oxide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am not getting any crystals to form. What should I do?

A2: The absence of crystal formation can be due to several factors, including high solubility in the chosen solvent, insufficient supersaturation, or the presence of impurities. Consider the following troubleshooting steps:

  • Increase Supersaturation: Try slowly evaporating the solvent or adding a less polar anti-solvent to decrease the solubility of the compound.

  • Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-solvent interface, or introduce a seed crystal of this compound if available.

  • Solvent System: Re-evaluate your solvent choice. A solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below is ideal.

  • Purity: Ensure the starting material is of high purity. Impurities can inhibit crystal growth. Consider an additional purification step, such as column chromatography, prior to crystallization.

Q3: My compound is "oiling out" instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent, leading to the formation of a liquid phase instead of solid crystals. To address this:

  • Lower the Crystallization Temperature: Ensure the cooling process is slow and that the solution is not saturated at too high a temperature.

  • Use a More Dilute Solution: Starting with a less concentrated solution can prevent the saturation point from being reached at a temperature where the compound is still molten.

  • Change the Solvent: A different solvent or solvent mixture may favor crystallization over oiling out.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Crystal Formation High solubility, insufficient supersaturation, presence of impurities.Evaporate solvent, add anti-solvent, induce nucleation (scratching, seeding), re-purify the compound.
"Oiling Out" Solution is supersaturated above the compound's melting point in the solvent.Lower the crystallization temperature, use a more dilute solution, change the solvent system.
Formation of Small Needles Rapid crystallization due to high supersaturation or fast cooling.Slow down the cooling rate, reduce the level of supersaturation by using a more dilute solution.
Low Yield Compound is still significantly soluble at the final crystallization temperature.Cool the solution to a lower temperature (e.g., in an ice bath or freezer), add an anti-solvent to precipitate more product.
Discolored or Impure Crystals Co-precipitation of impurities.Re-dissolve the crystals in a minimal amount of hot solvent and recrystallize. Consider a pre-purification step like charcoal treatment to remove colored impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for Quinoxaline Derivatives

This protocol is a general guideline and should be optimized for this compound.

  • Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a potential solvent dropwise at room temperature until the solid dissolves. A good starting solvent will dissolve the compound when heated, but not at room temperature. Common solvents for quinoxaline derivatives include ethanol and benzene.[2][3]

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be as slow as possible.

  • Crystal Formation: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool induce Induce Crystallization (optional: seeding, scratching) cool->induce ice_bath Cool in Ice Bath induce->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end End: Pure Crystals dry->end troubleshooting_flowchart start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals Yes oiling_out Oiling Out start->oiling_out Yes low_yield Low Yield start->low_yield Yes impure_crystals Impure Crystals start->impure_crystals Yes sol_no_crystals Increase Supersaturation (Evaporate/Anti-solvent) Induce Nucleation (Seed/Scratch) no_crystals->sol_no_crystals sol_oiling_out Lower Crystallization Temp Use More Dilute Solution Change Solvent oiling_out->sol_oiling_out sol_low_yield Cool to Lower Temp Add Anti-solvent low_yield->sol_low_yield sol_impure_crystals Recrystallize Pre-purify (e.g., Charcoal) impure_crystals->sol_impure_crystals

References

"2-Methoxyquinoxaline 4-oxide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyquinoxaline 4-oxide. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound and its analogues are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities, especially if the crude product is already relatively pure. Column chromatography is employed for separating the target compound from significant amounts of impurities with different polarities.

Q2: I'm observing a low yield after recrystallization. What are the possible causes and solutions?

A2: Low recovery during recrystallization can be due to several factors:

  • Sub-optimal Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

  • Using an Excessive Amount of Solvent: Using more solvent than necessary to dissolve the compound at high temperatures will lead to lower recovery upon cooling.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of slow crystal growth, trapping impurities.

  • Premature Filtration: Filtering the crystals before recrystallization is complete will result in product loss.

To improve your yield, consider screening different solvent systems, using the minimum amount of hot solvent required for dissolution, allowing the solution to cool slowly to room temperature before further cooling in an ice bath, and ensuring complete crystallization before filtration.

Q3: My purified this compound appears colored, even after purification. What could be the reason?

A3: Colored impurities are a common issue. These can be highly conjugated byproducts formed during the synthesis. While recrystallization may reduce the color, some colored impurities might co-crystallize with the product. In such cases, treatment with activated carbon during the recrystallization process can be effective in adsorbing these colored impurities. However, use activated carbon judiciously as it can also adsorb the desired product, leading to a lower yield. Column chromatography is another effective method for removing colored impurities.

Q4: Are there any specific handling precautions for this compound?

A4: Yes, quinoxaline 1,4-dioxides can be sensitive to ultraviolet (UV) light. Prolonged exposure to light can lead to degradation. Therefore, it is advisable to protect the compound from light during purification and storage, for example, by using amber-colored glassware or by wrapping the flasks with aluminum foil.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent. The compound is insoluble in the chosen solvent. Impurities are preventing crystallization.- Use a lower-boiling point solvent or a solvent mixture. - Try a different solvent in which the compound has better solubility at elevated temperatures. - Perform a preliminary purification step like a simple filtration or a short column to remove major impurities.
No Crystals Form Upon Cooling Too much solvent was used. The solution is not saturated enough.- Evaporate some of the solvent to increase the concentration and try cooling again. - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Add a seed crystal of pure this compound if available.
Poor Separation in Column Chromatography Incorrect mobile phase polarity. Column overloading. Inappropriate stationary phase.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good separation on TLC usually translates to good separation on the column. - Reduce the amount of crude material loaded onto the column. - While silica gel is common, for certain impurities, other stationary phases like alumina might provide better separation.
Product Degradation During Purification Exposure to strong acids or bases. Prolonged heating. Exposure to light.- Use neutral conditions for purification whenever possible. - Minimize the time the compound is heated during recrystallization. - Protect the compound from light by using amber glassware or aluminum foil.

Experimental Protocols

Recrystallization Protocol (General)

This is a general procedure that may need to be optimized for your specific sample of this compound. Based on literature for analogous compounds, dichloromethane (CH₂Cl₂) is a potential recrystallization solvent.[1]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (e.g., dichloromethane). Heat the mixture gently with stirring to dissolve the solid completely. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol (General)

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.

    • Mobile Phase (Eluent): The choice of eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for moderately polar compounds could be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ideal mobile phase should give your product an Rf value of around 0.3-0.4 on the TLC plate.

  • Column Packing:

    • Prepare a slurry of the silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles trapped in the packing.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface of the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble.

    • Carefully apply the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Add the mobile phase to the top of the column and begin to collect fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 2-Methoxyquinoxaline 4-oxide dissolution Dissolution in Hot Solvent start->dissolution filtration Hot Filtration (optional, with carbon) dissolution->filtration if colored crystallization Crystallization (Slow Cooling) dissolution->crystallization if not colored filtration->crystallization isolation Isolation via Vacuum Filtration crystallization->isolation drying Drying under Vacuum isolation->drying end Pure 2-Methoxyquinoxaline 4-oxide drying->end

Caption: A general workflow for the purification of this compound by recrystallization.

troubleshooting_guide cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues cluster_solutions Potential Solutions start Purification Issue with This compound oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals poor_separation Poor Separation start->poor_separation product_degradation Product Degradation start->product_degradation sol_oiling Change solvent/solvent mixture Pre-purify to remove impurities oiling_out->sol_oiling sol_low_yield Optimize solvent volume Ensure slow cooling Check for complete crystallization low_yield->sol_low_yield sol_no_crystals Concentrate solution Scratch flask/add seed crystal no_crystals->sol_no_crystals sol_poor_sep Optimize mobile phase via TLC Reduce sample load Try different stationary phase poor_separation->sol_poor_sep sol_degradation Use neutral conditions Minimize heat exposure Protect from light product_degradation->sol_degradation

Caption: A troubleshooting decision guide for common purification challenges.

References

Stability issues of "2-Methoxyquinoxaline 4-oxide" in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-Methoxyquinoxaline 4-oxide" in solution. The information is intended for researchers, scientists, and drug development professionals. Where specific data for "this compound" is unavailable, information from closely related quinoxaline N-oxide derivatives is provided as a predictive guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the chemical properties of related quinoxaline N-oxides, the primary factors influencing the stability of this compound in solution are expected to be:

  • pH: Stability is likely pH-dependent. Some quinoxaline derivatives show decreased stability in acidic conditions.

  • Light: Quinoxaline N-oxides are known to be sensitive to UV irradiation, which can lead to photoinduced rearrangements.

  • Temperature: Elevated temperatures can accelerate degradation. For aromatic N-oxides, decomposition may become significant at temperatures above 150°C.[1]

  • Oxidizing and Reducing Agents: The N-oxide functional group can be susceptible to reduction (deoxygenation). Oxidative degradation of the quinoxaline ring is also a possibility.

  • Solvent: The choice of solvent can influence stability, particularly through solvent-mediated degradation pathways or by affecting solubility, which in turn can impact degradation rates.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, plausible degradation routes based on related compounds include:

  • Deoxygenation: Reduction of the N-oxide to form 2-methoxyquinoxaline. This is a common reaction for quinoxaline N-oxides.

  • Photorearrangement: Upon exposure to UV light, quinoxaline 1,4-dioxides can isomerize to 3-oxoquinoxaline 1-N-oxides.[2] A similar rearrangement could be possible for the mono-N-oxide.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed, or the quinoxaline ring system could undergo cleavage.

  • Oxidation: The quinoxaline ring can be oxidized, leading to the formation of products such as 3-oxo-3,4-dihydroquinoxalinyl derivatives.[3][4]

Q3: Are there any visual indicators of degradation?

A3: Yes, visual indicators of degradation in a solution of this compound may include:

  • Color Change: A change in the color of the solution can indicate the formation of degradation products. Some quinoxaline derivatives are known to darken in color during storage.

  • Precipitation: Formation of a precipitate may indicate the formation of less soluble degradation products or that the compound is coming out of solution due to changes in solvent composition or temperature.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may be encountered during experiments.

Issue Possible Cause Troubleshooting Steps
Unexpected loss of compound activity or concentration in solution. Degradation due to pH. 1. Measure the pH of your solution. 2. If acidic, consider buffering the solution to a neutral or slightly alkaline pH. Quinoxaline di-N-oxides have been shown to be more stable in neutral solutions.[5] 3. If possible, prepare fresh solutions before use.
Photodegradation. 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. 3. ICH guidelines for photostability testing recommend exposure to not less than 1.2 million lux-hours and 200 watt-hours/square meter of near UV energy.[6]
Thermal Degradation. 1. Store stock solutions at recommended temperatures (typically 2-8°C or -20°C for long-term storage). 2. Avoid repeated freeze-thaw cycles. 3. For experiments at elevated temperatures, assess the thermal stability of the compound under those conditions.
Oxidative or Reductive Degradation. 1. If working with cell cultures or other biological systems, consider the presence of endogenous reducing or oxidizing agents. 2. When preparing solutions, use high-purity solvents and degas them if necessary to remove dissolved oxygen.
A color change is observed in the solution over time. Formation of chromophoric degradation products. 1. This is a strong indicator of degradation. Analyze the solution by HPLC with a photodiode array (PDA) detector to identify new peaks. 2. Protect the solution from light and heat, and consider preparing fresh solutions more frequently.
A precipitate forms in the solution. Poor solubility or formation of insoluble degradation products. 1. Confirm the solubility of this compound in your chosen solvent at the experimental concentration and temperature. 2. If solubility is an issue, consider using a co-solvent or adjusting the pH. 3. Analyze the precipitate and the supernatant separately to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
    • Incubate at 60°C for 24 hours.
    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
    • Incubate at 60°C for 24 hours.
    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
    • Keep at room temperature for 24 hours, protected from light.
    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
    • Also, heat a solution of the compound (1 mg/mL) at 80°C for 48 hours.
    • At various time points, dissolve the solid sample or dilute the solution for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (1 mg/mL) in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines.[6]
    • Simultaneously, keep a control sample in the same conditions but protected from light (e.g., wrapped in aluminum foil).
    • At various time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

3. Analytical Method:

  • Use a stability-indicating HPLC method. A typical starting point would be a reversed-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection can be performed using a PDA detector to monitor for the appearance of new peaks and changes in the UV spectrum.

Protocol 2: General HPLC Method for Stability Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: PDA detector, 220-400 nm

Visualizations

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Loss of Compound Activity/Concentration ph pH Instability issue->ph Is pH optimal? light Photodegradation issue->light Exposed to light? temp Thermal Degradation issue->temp High temp exposure? redox Oxidation/Reduction issue->redox Reactive environment? buffer Buffer Solution ph->buffer protect_light Use Amber Vials light->protect_light store_cold Store at Low Temp. temp->store_cold use_fresh Prepare Fresh redox->use_fresh

Caption: Troubleshooting workflow for stability issues.

experimental_workflow cluster_conditions Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acidic Hydrolysis (0.1M HCl, 60°C) stress->acid base Basic Hydrolysis (0.1M NaOH, 60°C) stress->base oxid Oxidation (3% H2O2, RT) stress->oxid thermal Thermal (80°C) stress->thermal photo Photochemical (UV/Vis Light) stress->photo analysis HPLC-PDA Analysis acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis end Identify Degradants & Assess Stability analysis->end

Caption: Forced degradation experimental workflow.

References

"2-Methoxyquinoxaline 4-oxide" experimental reproducibility problems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methoxyquinoxaline 4-oxide. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and reproducibility issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your work with this compound.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes?

A1: Low yields in the synthesis of this compound, typically via the Beirut reaction, can stem from several factors. Key considerations include the purity of your starting materials (benzofuroxan and the corresponding β-keto ether), the choice of base and solvent, reaction temperature, and reaction time. Incomplete reaction or the formation of side products are common culprits. For instance, the base used can influence the reaction outcome; some bases may promote side reactions, leading to a lower yield of the desired product.

Q2: I am observing significant batch-to-batch variability in the purity of my synthesized this compound. How can I improve consistency?

A2: Batch-to-batch variability often points to inconsistencies in reaction conditions or purification methods. Ensure that all reaction parameters, such as temperature, stirring speed, and the rate of reagent addition, are precisely controlled. The purification process, typically recrystallization or column chromatography, should be standardized. The choice of solvent for recrystallization is critical and should be optimized to ensure selective precipitation of the pure product.

Q3: My purified this compound appears to be degrading over time, as indicated by a color change and the appearance of impurities in my analysis. What are the stability and storage recommendations?

A3: Quinoxaline N-oxides can be sensitive to light and may undergo photoreduction, leading to the loss of the N-oxide group.[1] It is crucial to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. When handling the compound, minimize its exposure to light.

Q4: I am seeing inconsistent results in my biological assays with this compound. What could be the reason?

A4: Inconsistent biological activity can be due to several factors. Firstly, verify the purity and integrity of your compound stock. As mentioned, degradation can occur, leading to a lower effective concentration of the active compound. Secondly, the biological activity of quinoxaline N-oxides is often dependent on the reductive environment of the cells, particularly in the context of their mechanism as hypoxia-activated prodrugs. Variations in cell culture conditions, such as oxygen levels, can significantly impact the compound's efficacy.

Troubleshooting Guides

This section provides structured guidance for common experimental problems encountered with this compound.

Synthesis and Purification Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive starting materialsVerify the purity and integrity of benzofuroxan and the β-keto ether.
Inappropriate base or solventExperiment with different bases (e.g., triethylamine, sodium ethoxide) and solvents (e.g., ethanol, THF, DMSO). The choice of base and solvent can significantly impact the reaction rate and yield.[2][3]
Incorrect reaction temperatureOptimize the reaction temperature. Some variations of the Beirut reaction are performed at room temperature, while others may require gentle heating.[4]
Formation of Multiple Products/Impurities Side reactions due to strong base or high temperatureUse a milder base or lower the reaction temperature. Consider using a solid support catalyst like florisil or alumina which can sometimes improve selectivity and yield.[4]
Decomposition of the productQuinoxaline N-oxides can be sensitive to prolonged heating. Minimize the reaction time and avoid excessive temperatures during workup and purification.
Difficulty in Product Purification Co-precipitation of impuritiesOptimize the recrystallization solvent system to achieve better separation. A solvent mixture may be more effective than a single solvent.
Product is an oil or does not crystallizeTry triturating the crude product with a non-polar solvent to induce crystallization. If that fails, column chromatography on silica gel is a reliable alternative.
Biological Assay Troubleshooting
Problem Potential Cause Recommended Solution
Inconsistent IC50 Values Degradation of compound in stock solution or assay mediumPrepare fresh stock solutions and protect them from light. Minimize the time the compound is in the assay medium before analysis.
Fluctuations in cellular oxygen levelsFor assays investigating hypoxia-selective activity, ensure strict and consistent control of oxygen levels in the cell culture incubator.
Cell line variabilityDifferent cell lines can have varying levels of the reductases required to activate quinoxaline N-oxides, leading to different sensitivities.
Lack of Expected Biological Activity Insufficient reductive activationEnsure the assay conditions (e.g., hypoxic environment) are appropriate to facilitate the reduction of the N-oxide group to its active radical form.
Incorrect assay endpointThe mechanism of action involves DNA damage. Choose assays that measure endpoints related to DNA damage (e.g., comet assay, γH2AX staining) or downstream consequences like apoptosis.

Experimental Protocols

Synthesis of this compound (Adapted from the Beirut Reaction)

This protocol is a generalized procedure for the synthesis of quinoxaline 1,4-dioxides and should be optimized for this compound.

Materials:

  • Benzofuroxan

  • Methyl 3-methoxy-2-oxopropanoate (or a similar β-keto ether)

  • Base (e.g., triethylamine or a catalytic amount of a stronger base like sodium ethoxide)

  • Solvent (e.g., anhydrous ethanol or THF)

  • Hydrochloric acid (for acidification)

  • Sodium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the β-keto ether in the chosen anhydrous solvent.

  • Add the base to the solution and stir for 30 minutes at room temperature to form the enolate.

  • In a separate flask, dissolve the benzofuroxan in the same anhydrous solvent.

  • Slowly add the benzofuroxan solution to the enolate solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for Synthesis and Purification

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis (Beirut Reaction) cluster_workup Workup cluster_purification Purification Start Start Reactants Benzofuroxan + β-keto ether Start->Reactants Base_Solvent Add Base & Solvent Reactants->Base_Solvent Reaction Stir at RT Base_Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Neutralization Neutralize (HCl) Monitoring->Neutralization Extraction Extract (Organic Solvent) Neutralization->Extraction Drying Dry (Na2SO4) Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification_Method Purification Method? Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Crystalline Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Non-crystalline Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Proposed Signaling Pathway of this compound

G Proposed Signaling Pathway of this compound cluster_activation Cellular Activation cluster_dna_damage DNA Damage Pathway cluster_hif1a HIF-1α Inhibition Pathway MQO 2-Methoxyquinoxaline 4-oxide (Prodrug) Reductases Cellular Reductases MQO->Reductases Enters Cell Hypoxia Hypoxia (Low Oxygen) Hypoxia->Reductases Activates HIF1a_hypoxia HIF-1α Stabilization (Hypoxia) Hypoxia->HIF1a_hypoxia Radical Reactive Radical Species Reductases->Radical Reductive Activation DNA Nuclear DNA Radical->DNA Attacks DNA_Damage DNA Strand Breaks DNA->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis_DNA Apoptosis DDR->Apoptosis_DNA HIF1a_normoxia HIF-1α (Normoxia) Degradation Proteasomal Degradation HIF1a_normoxia->Degradation HIF1_complex HIF-1 Complex (HIF-1α + HIF-1β) HIF1a_hypoxia->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Angiogenesis Angiogenesis & Metabolic Adaptation Target_Genes->Angiogenesis MQO_inhibits->HIF1a_hypoxia Inhibits

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyquinoxaline 4-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of reaction conditions for 2-Methoxyquinoxaline 4-oxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing quinoxaline N-oxides?

A1: The Beirut reaction is a widely used and effective method for synthesizing quinoxaline 1,4-dioxides. This reaction involves the condensation of a benzofurazan N-oxide derivative with a compound containing an active methylene group, such as a β-diketone or β-keto ester.[1][2][3] The reaction conditions can be modified to optimize yields and reaction times, with systems like sodium hydride in tetrahydrofuran (NaH/THF) offering shorter reaction times (2-4 hours) and good yields (60-80%).[1][2]

Q2: I am not getting the desired this compound. What could be the issue?

A2: Several factors could contribute to the lack of desired product formation:

  • Incorrect Starting Materials: Ensure you are using the appropriate benzofurazan N-oxide and a methoxy-containing active methylene compound.

  • Reaction Conditions: The base, solvent, temperature, and reaction time are critical. Anhydrous conditions are often necessary, especially when using reactive bases like NaH.[1][2]

  • Side Reactions: Under basic conditions, quinoxaline 1,4-dioxides can undergo reductions and rearrangements, which can lower the yield of the target product.[3]

  • Purification Issues: The desired product may be present in the crude mixture but lost during workup or purification.

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, consider the following optimizations:

  • Choice of Base and Solvent: The NaH/THF system has been shown to be efficient.[1][2] Other systems like triethylamine/methanol or KOH/methanol can also be used, but may require longer reaction times.[2]

  • Temperature Control: The initial addition of reagents is often performed at a lower temperature (0-5 °C) to control the reaction rate, followed by stirring at room temperature.[1][2]

  • Stoichiometry: A slight excess of the active methylene compound (e.g., 1.1 equivalents) is often used.[1][2]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.

Q4: Are there any common side products I should be aware of?

A4: Yes, potential side products include the corresponding quinoxaline (deoxygenated product), isomers with the N-oxide at position 1, and products from the rearrangement of the quinoxaline 1,4-dioxide core, especially under basic conditions.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Inactive reagents.Ensure the freshness and purity of benzofurazan N-oxide and the active methylene compound. Use freshly distilled anhydrous solvents.
Ineffective base.Use a fresh, high-quality batch of sodium hydride. Ensure it is handled under an inert atmosphere.
Incorrect reaction temperature.Maintain the temperature at 0-5 °C during the initial addition of reagents.[1][2]
Formation of Multiple Products Side reactions due to prolonged reaction time or high temperature.Optimize the reaction time by monitoring with TLC. Avoid excessive heating.
Non-selective N-oxidation.While the Beirut reaction typically yields 1,4-dioxides, subsequent selective deoxygenation might be necessary if a single N-oxide is required.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to ensure the product precipitates or is extracted efficiently into the organic layer.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion.
Product Decomposition Instability of the N-oxide under purification conditions.Use mild purification techniques such as column chromatography with a neutral stationary phase (e.g., silica gel) and avoid strong acids or bases.

Experimental Protocols

Proposed Synthesis of this compound via a Modified Beirut Reaction

This protocol is a suggested starting point based on the synthesis of structurally similar quinoxaline 1,4-dioxides.[1][2] Optimization may be required.

Materials:

  • Benzofurazan N-oxide

  • Methyl methoxyacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Chloroform or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon), add methyl methoxyacetate (1.1 equivalents) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0-5 °C.

  • Slowly add a solution of benzofurazan N-oxide (1.0 equivalent) in anhydrous THF.

  • Let the reaction mixture stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Acidify the aqueous solution to a pH of 3-4 with 1 M HCl.

  • Extract the product with chloroform or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoxaline N-Oxide Synthesis
Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
NaHTHF0 - RT2-460-80[1][2]
TriethylamineMethanolRT8-4850-80[2]
KOHMethanolRT8-4850-80[2]
KF/Al₂O₃NoneRTVaries31-40[3]

Visualizations

Synthetic Pathway for this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Benzofurazan N-oxide E 2-Methoxyquinoxaline 4-oxide A->E + B Methyl methoxyacetate B->E + C NaH, Anhydrous THF C->E D 0-5°C to Room Temp D->E

Caption: Proposed Beirut reaction for this compound.

Troubleshooting Workflow for Low Product Yield

G start Low or No Product Yield check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_base Verify Base Activity (e.g., fresh NaH) check_reagents->check_base Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected optimize_temp Optimize Reaction Temperature Profile check_base->optimize_temp Base OK check_base->success Issue Found & Corrected monitor_rxn Monitor Reaction by TLC to Optimize Time optimize_temp->monitor_rxn Temp Profile OK optimize_temp->success Issue Found & Corrected workup Review Workup and Purification Procedures monitor_rxn->workup Time Optimized monitor_rxn->success Issue Found & Corrected workup->success Procedure OK

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: 2-Methoxyquinoxaline 4-oxide Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyquinoxaline 4-oxide. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

Based on the chemistry of quinoxaline N-oxides, the primary degradation pathways for this compound are expected to be photolysis, hydrolysis (under acidic or basic conditions), and metabolic degradation. Metabolic processes, particularly by cytochrome P450 enzymes, are likely to involve N-oxidation and hydroxylation.[1][2][3][4]

Q2: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, analogous compounds suggest the formation of hydroxylated metabolites and products resulting from the reduction of the N-oxide group.[3] Photolytic degradation may lead to rearrangement of the quinoxaline ring structure.

Q3: How can I analyze the degradation products of this compound?

High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a highly effective technique for separating, identifying, and quantifying degradation products.[5][6][7][8][9] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that are crucial for the structural elucidation of unknown degradants.

Q4: Are there any known stability issues with this compound?

Quinoxaline 1,4-di-N-oxides can be susceptible to degradation under certain conditions. For instance, some derivatives have shown instability in the presence of bases, which can catalyze hydrolysis.[10] Additionally, the N-oxide functional group can be prone to reduction.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in photostability studies.
Possible Cause Troubleshooting Step
Inadequate control of light exposure Ensure consistent and uniform irradiation of samples. Use a calibrated photostability chamber.
Solvent effects The choice of solvent can influence photodegradation pathways. Run control experiments with different solvents to assess their impact.
Secondary degradation Primary degradation products may themselves be photosensitive. Analyze samples at multiple time points to track the formation and decay of intermediates.
Temperature fluctuations Use a temperature-controlled environment, as heat can accelerate degradation.
Issue 2: No degradation observed under hydrolytic stress conditions.
Possible Cause Troubleshooting Step
Inappropriate pH range Test a wider range of pH values (e.g., from pH 1 to 13) to identify conditions that promote hydrolysis.
Insufficient temperature Increase the temperature of the study (e.g., in increments of 10°C) to accelerate the degradation rate, while being mindful of potential changes in the degradation pathway at higher temperatures.
Low solubility Ensure the compound is fully dissolved in the test medium. The use of a co-solvent may be necessary, but its potential impact on the reaction should be evaluated.
Issue 3: Difficulty in identifying metabolic degradation products.
Possible Cause Troubleshooting Step
Low metabolite concentration Increase the incubation time or the concentration of the substrate (if not causing cytotoxicity). Concentrate the sample before analysis.
Inappropriate metabolic system Test different metabolic systems, such as liver microsomes from different species (e.g., human, rat, mouse) or specific recombinant cytochrome P450 enzymes, as metabolic pathways can be species-specific.[1][2]
Interference from matrix components Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample before LC-MS analysis.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain for the degradation of this compound. Researchers are encouraged to establish their own quantitative assays based on the experimental protocols provided below. The following table illustrates how such data could be presented once generated.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress Condition Parameter Value Primary Degradation Product(s)
Photolysis (UV-A, 24h) % Degradation35%Isomeric rearrangement products
Acid Hydrolysis (0.1 M HCl, 60°C, 48h) Half-life (t½)72 hours2-Hydroxyquinoxaline
Base Hydrolysis (0.1 M NaOH, 60°C, 48h) Half-life (t½)48 hoursQuinoxalin-2(1H)-one
Oxidative (3% H₂O₂, 25°C, 24h) % Degradation15%N/A
Metabolic (Human Liver Microsomes, 1h) Metabolite Formation Rate5 pmol/min/mg proteinHydroxylated derivatives

Experimental Protocols

Protocol 1: Forced Degradation Study - Photolysis
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Light Exposure: Transfer the solution to a quartz cuvette or a suitable UV-transparent container. Expose the sample to a calibrated light source that provides both UV-A and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions.

  • Analysis: At predetermined time points, withdraw aliquots of the exposed and control samples and analyze by a validated stability-indicating LC-MS/MS method to determine the extent of degradation and identify photoproducts.

Protocol 2: Forced Degradation Study - Hydrolysis
  • Sample Preparation: Prepare solutions of this compound (1 mg/mL) in 0.1 M HCl (acidic hydrolysis), 0.1 M NaOH (basic hydrolysis), and purified water (neutral hydrolysis).

  • Incubation: Incubate the solutions in sealed vials at a controlled temperature (e.g., 60°C).

  • Time Points: At various time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw samples.

  • Neutralization and Analysis: For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively. Analyze all samples by a validated LC-MS/MS method.

Protocol 3: In Vitro Metabolic Stability Assay
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse; final protein concentration 0.5-1 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction.

  • Time Points and Quenching: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify metabolites.

Visualizations

Degradation_Pathways cluster_photolysis Photolytic Degradation cluster_hydrolysis Hydrolytic Degradation cluster_metabolism Metabolic Degradation This compound This compound Rearrangement_Product_1 Rearrangement_Product_1 This compound->Rearrangement_Product_1 UV/Vis Light Rearrangement_Product_2 Rearrangement_Product_2 This compound->Rearrangement_Product_2 UV/Vis Light 2-Hydroxyquinoxaline 2-Hydroxyquinoxaline This compound->2-Hydroxyquinoxaline Acid (H+) Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one This compound->Quinoxalin-2(1H)-one Base (OH-) Hydroxylated_Metabolite Hydroxylated_Metabolite This compound->Hydroxylated_Metabolite CYP450 Demethylated_Metabolite Demethylated_Metabolite This compound->Demethylated_Metabolite CYP450 Further_Oxidation_Products Further_Oxidation_Products Hydroxylated_Metabolite->Further_Oxidation_Products CYP450

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_metabolism Metabolic Stability cluster_analysis Analysis Photolysis Photolysis LC-MS/MS_Analysis LC-MS/MS Analysis Photolysis->LC-MS/MS_Analysis Hydrolysis Hydrolysis Hydrolysis->LC-MS/MS_Analysis Oxidation Oxidation Oxidation->LC-MS/MS_Analysis Microsomes Microsomes Microsomes->LC-MS/MS_Analysis Hepatocytes Hepatocytes Hepatocytes->LC-MS/MS_Analysis This compound This compound This compound->Photolysis This compound->Hydrolysis This compound->Oxidation This compound->Microsomes This compound->Hepatocytes Structure_Elucidation Structure Elucidation LC-MS/MS_Analysis->Structure_Elucidation Quantitative_Analysis Quantitative Analysis LC-MS/MS_Analysis->Quantitative_Analysis

Caption: General experimental workflow for studying degradation.

References

Handling and storage recommendations for "2-Methoxyquinoxaline 4-oxide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 2-Methoxyquinoxaline 4-oxide.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

2. What personal protective equipment (PPE) should be worn when handling this compound?

Standard laboratory PPE should be worn at all times. This includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1][2][3] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[2]

3. How should I handle this compound to minimize exposure?

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3] Avoid direct contact with skin and eyes.[1][2] After handling, wash hands thoroughly with soap and water.

4. What are the known incompatibilities of this compound?

Aromatic N-oxides can be sensitive to strong acids, bases, reducing agents, and certain metals.[4] Quinoxaline 1,4-dioxides have shown instability in the presence of bases. It is crucial to avoid contact with these substances to prevent decomposition.

5. What is the general stability of this compound?

Aromatic N-oxides are generally stable compounds at room temperature.[4] However, they can be susceptible to degradation at elevated temperatures. Some N-oxides are also known to be deliquescent, meaning they can absorb moisture from the air, which may affect their stability and handling.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound has changed color or appearance. Degradation due to improper storage (exposure to light, air, or moisture).Discard the compound if significant degradation is suspected. For future prevention, store in a tightly sealed container, in a cool, dark, dry place, and consider storage under an inert atmosphere.
Difficulty dissolving the compound. The compound may have low solubility in the chosen solvent. N-oxides are highly polar and may require polar solvents.[4]Try a range of common laboratory solvents (e.g., DMSO, DMF, methanol, ethanol). Gentle heating or sonication may aid dissolution. Always check for compound stability at elevated temperatures before heating.
Inconsistent experimental results. Potential compound degradation or presence of impurities.Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). Ensure proper storage and handling procedures are followed to maintain compound integrity.

Troubleshooting Workflow for Compound Instability

start Start: Suspected Compound Instability check_appearance Observe Physical Appearance (Color change, clumping?) start->check_appearance is_degraded Is there a visible change? check_appearance->is_degraded check_purity Analyze Purity (e.g., LC-MS, NMR) is_degraded->check_purity Yes is_degraded->check_purity No discard Discard and obtain a new batch is_degraded->discard Significant Change is_pure Is the compound pure? check_purity->is_pure review_handling Review Handling Procedures (Solvent, pH, exposure to air) is_pure->review_handling No is_pure->discard Impure proceed Proceed with experiment is_pure->proceed Yes review_storage Review Storage Conditions (Temperature, light, atmosphere) optimize_conditions Optimize experimental conditions (e.g., use fresh solvent, inert atmosphere) review_handling->optimize_conditions use_with_caution Use with caution, note observations optimize_conditions->proceed start Start: Prepare Stock Solution calculate Calculate required mass of compound start->calculate weigh Weigh compound in fume hood calculate->weigh transfer Transfer to volumetric flask weigh->transfer add_solvent Add ~50% of solvent transfer->add_solvent dissolve Dissolve compound (Vortex/sonicate if needed) add_solvent->dissolve add_remaining_solvent Add solvent to final volume dissolve->add_remaining_solvent mix Mix thoroughly add_remaining_solvent->mix store Store appropriately (-20°C or -80°C, protected from light) mix->store end End: Stock Solution Ready store->end

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Methoxyquinoxaline 4-oxide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, quinoxaline derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of pharmacological activities. Among these, 2-Methoxyquinoxaline 4-oxide and its related compounds, particularly the quinoxaline 1,4-dioxides, have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of the efficacy of these compounds, supported by available experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.

While direct comparative studies on this compound are limited in the public domain, a wealth of information on structurally similar quinoxaline N-oxide derivatives allows for a robust comparative analysis. These compounds share a common mechanism of action that is often linked to their bioreduction in hypoxic environments, such as those found in solid tumors, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Comparative Efficacy of Quinoxaline Derivatives

The therapeutic efficacy of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. The following table summarizes the in vitro activity of various quinoxaline N-oxide derivatives against different cell lines and pathogens, providing a glimpse into their relative potency.

CompoundTarget Cell Line/OrganismActivity MetricValue (µM)Reference
Anticancer Activity
2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ)T-84 (Human colon carcinoma)N/APotent inhibitor of HIF-1α expression[1]
3-Amino-2-quinoxalinecarbonitrile 1,4-dioxide (TX-402)Hypoxic tumor cellsCytotoxicityMore potent than Tirapazamine[2]
2-Alkylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivativesMCF7 (Breast), NCI-H460 (Lung), SF-268 (CNS)GI500.15 - 1.02[3]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNCI-H460 (Human lung cancer)GI50Subnanomolar[4]
Antimicrobial & Antiparasitic Activity
7-Chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxidePlasmodium falciparum (Chloroquine-resistant)IC50~5x more active than Chloroquine[2]
6,7-Difluoro-3-trifluoromethylquinoxaline 1,4-di-N-oxideTrypanosoma cruziIC500.4[2]
2,6-Dimethyl-3-phenylquinoxaline 1,4-dioxideLeishmania peruvianaIC508.9[2]
Piperazine linked quinoxaline 1,4-di-N-oxideLeishmania infantumIC505.7[2]
3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxideStreptococcus pneumoniaeMIC0.12 µg/ml[5]
Quinoxaline derivativeMethicillin-resistant Staphylococcus aureus (MRSA)MIC1 - 4 µg/mL[6]

Experimental Protocols

The evaluation of the therapeutic efficacy of these quinoxaline derivatives involves a range of standardized experimental protocols.

In Vitro Anticancer Activity Assessment

Cell Lines and Culture: Human tumor cell lines such as MCF7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma) are commonly used.[3] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT or SRB Assay):

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • For the MTT assay, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • For the SRB assay, cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized with a Tris-based solution. Absorbance is then measured at a specific wavelength (e.g., 510 nm).

  • The GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of cell viability) values are calculated from the dose-response curves.[3]

In Vitro Antimicrobial Activity Assessment

Bacterial/Fungal Strains: Standard and clinically isolated strains of bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and fungi are used.[5][6]

Minimum Inhibitory Concentration (MIC) Determination:

  • The broth microdilution method is a common technique.

  • Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well plates.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[6]

Mechanism of Action: A Conceptual Overview

The biological activity of many quinoxaline 1,4-dioxides, particularly their anticancer effects under hypoxic conditions, is attributed to their bioreductive activation. The following diagram illustrates a generalized signaling pathway.

Quinoxaline_1_4_Dioxide_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular (Hypoxic Tumor Cell) Quinoxaline_1_4_Dioxide Quinoxaline 1,4-Dioxide (Prodrug) Quinoxaline_1_4_Dioxide_inside Quinoxaline 1,4-Dioxide Quinoxaline_1_4_Dioxide->Quinoxaline_1_4_Dioxide_inside Cellular Uptake Radical_Anion Radical Anion Quinoxaline_1_4_Dioxide_inside->Radical_Anion One-electron reduction HIF1a_Inhibition Inhibition of HIF-1α Quinoxaline_1_4_Dioxide_inside->HIF1a_Inhibition Downregulates Reductases Cellular Reductases (e.g., Cytochrome P450 reductases) Reductases->Radical_Anion ROS Reactive Oxygen Species (ROS) Radical_Anion->ROS Generates DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Generalized mechanism of action for quinoxaline 1,4-dioxides.

The experimental workflow for evaluating the in vitro anticancer activity of these compounds typically follows a standardized procedure from cell culture to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Line Culture (e.g., MCF7, NCI-H460) Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Seeding Treatment 3. Treatment with Quinoxaline Derivatives (Varying Concentrations) Seeding->Treatment Incubation 4. Incubation (e.g., 48-72 hours) Treatment->Incubation Assay 5. Cytotoxicity Assay (MTT or SRB) Incubation->Assay Measurement 6. Absorbance Measurement Assay->Measurement Analysis 7. Data Analysis (Calculation of GI50/IC50) Measurement->Analysis

Workflow for in vitro anticancer activity screening.

References

Validating the Biological Target of 2-Methoxyquinoxaline 4-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the potential biological target of 2-Methoxyquinoxaline 4-oxide. Based on extensive research into the broader class of quinoxaline 1,4-di-N-oxides (QdNOs), the primary biological target is hypothesized to be the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. This document outlines the supporting evidence, compares this compound with other known HIF-1α inhibitors, and provides detailed experimental protocols for target validation.

Introduction to this compound and its Putative Target

This compound belongs to the quinoxaline 1,4-di-N-oxide (QdNO) class of compounds. Numerous studies have demonstrated that QdNOs exhibit a range of biological activities, including antitumor effects, which are often attributed to their bioreductive activation in hypoxic environments characteristic of solid tumors. This activation leads to the generation of radical species that can induce DNA damage and modulate cellular signaling pathways. A key pathway implicated in the action of many QdNOs is the inhibition of HIF-1α, a master regulator of the cellular response to hypoxia. Inhibition of HIF-1α can disrupt tumor angiogenesis, metabolism, and survival.

While direct experimental data for this compound is limited, its structural similarity to other biologically active QdNOs strongly suggests a similar mechanism of action centered on the HIF-1α pathway. This guide provides the necessary framework to experimentally validate this hypothesis.

Comparison with Alternative HIF-1α Inhibitors

To provide context for the potential activity of this compound, this section compares it with three well-established HIF-1α inhibitors: PX-478, KC7F2, and Chetomin.

CompoundMechanism of ActionReported IC50 ValuesKey References
This compound (Hypothesized) Putative inhibition of HIF-1α signaling, likely through bioreductive activation and generation of radical species.Not yet determined.General literature on Quinoxaline 1,4-di-N-oxides.
PX-478 Inhibits HIF-1α at multiple levels, including transcription, translation, and deubiquitination.[1][2]~20–30 μM for cytotoxicity in various cancer cell lines.[1] IC50 for HIF-1α inhibition in PC3 cells under normoxia is 20-25 μM.[3][1][2][3][4][5]
KC7F2 Inhibits HIF-1α protein synthesis by suppressing the phosphorylation of eIF4E binding protein 1 and p70 S6 kinase.[6][7]IC50 of 20 μM for inhibition of HIF-1 pathway in a cell-based reporter assay.[8][9] Cytotoxicity IC50 values are approximately 15–25 μM in various cell lines.[9][6][7][8][9][10]
Chetomin Disrupts the interaction between HIF-1α and the p300/CBP co-activator by targeting the CH1 domain of p300.[11][12]Median IC50 of 4.1 nM for growth inhibition in multiple myeloma cell lines.[11][11][12][13][14][15]
Tirapazamine A bioreductive prodrug that, under hypoxic conditions, is converted to a radical species that causes DNA single- and double-strand breaks.[16][17][18][19][20]Not typically characterized by IC50 for direct enzyme inhibition; its activity is highly dependent on hypoxic conditions.[16][17][18][19][20]

Experimental Protocols for Target Validation

To validate that this compound targets the HIF-1α pathway, the following key experiments are recommended.

Western Blot for HIF-1α Protein Levels

This experiment directly measures the effect of the compound on the protein levels of HIF-1α in cancer cells cultured under hypoxic conditions.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa, PC3, or HCT116) in culture plates and allow them to adhere overnight.

    • Induce hypoxia by placing the cells in a hypoxic chamber (1% O2) or by treating them with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or deferoxamine (DFO).

    • Treat the cells with varying concentrations of this compound and a positive control inhibitor (e.g., PX-478) for a specified time (e.g., 6-24 hours). Include a vehicle-treated control.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[21]

Enzyme-Linked Immunosorbent Assay (ELISA) for HIF-1α Quantification

ELISA provides a quantitative measurement of HIF-1α protein levels in cell lysates.

Protocol:

  • Sample Preparation: Prepare cell lysates as described in the Western Blot protocol.

  • ELISA Procedure:

    • Use a commercially available HIF-1α ELISA kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific).

    • Coat the wells of a 96-well plate with a capture antibody specific for HIF-1α.

    • Add standards and diluted cell lysates to the wells and incubate to allow HIF-1α to bind to the capture antibody.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add a substrate that will be converted by the enzyme to produce a colorimetric or chemiluminescent signal.

    • Measure the signal using a plate reader.

    • Calculate the concentration of HIF-1α in the samples by comparing their signal to the standard curve.[22][23][24][25][26]

Hypoxia Response Element (HRE) Reporter Assay

This assay measures the transcriptional activity of HIF-1. A decrease in reporter activity upon treatment with the compound indicates inhibition of the HIF-1 signaling pathway.

Protocol:

  • Cell Transfection:

    • Transfect cells with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).

    • A control plasmid with a constitutive promoter (e.g., CMV) driving a different reporter (e.g., Renilla luciferase) can be co-transfected to normalize for transfection efficiency.

  • Treatment and Hypoxia Induction:

    • After transfection, treat the cells with this compound and a positive control.

    • Induce hypoxia as described previously.

  • Reporter Assay:

    • Lyse the cells and measure the activity of the HRE-driven reporter (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) using a luminometer.

    • Normalize the HRE-reporter activity to the control reporter activity to determine the specific effect on HIF-1 transcriptional activity.[27][28][29][30][31]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the HIF-1α signaling pathway and a typical experimental workflow for validating a HIF-1α inhibitor.

HIF1a_Signaling_Pathway cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia (Low Oxygen) cluster_Inhibitor Site of Action for this compound (Hypothesized) HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a_normoxia->PHDs Hydroxylation VHL VHL E3 Ligase PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription Angiogenesis Angiogenesis, Metabolism, Survival Target_Genes->Angiogenesis Inhibitor 2-Methoxyquinoxaline 4-oxide Inhibitor->HIF1a_hypoxia Inhibition of Stabilization Inhibitor->HIF1_complex Inhibition of Activity

Caption: HIF-1α Signaling Pathway under Normoxic and Hypoxic Conditions.

Experimental_Workflow cluster_assays 4. Perform Assays start Start: Hypothesize This compound inhibits HIF-1α cell_culture 1. Cell Culture (e.g., HeLa, HCT116) start->cell_culture hypoxia 2. Induce Hypoxia (1% O2 or CoCl2) cell_culture->hypoxia treatment 3. Treat with Compound (Varying Concentrations) hypoxia->treatment western Western Blot (HIF-1α Protein Level) treatment->western elisa ELISA (Quantitative HIF-1α) treatment->elisa hre HRE Reporter Assay (HIF-1 Transcriptional Activity) treatment->hre analysis 5. Data Analysis (Compare treated vs. control) western->analysis elisa->analysis hre->analysis conclusion Conclusion: Validate or Refute Hypothesis analysis->conclusion

Caption: Experimental Workflow for Validating HIF-1α Inhibition.

References

Comparative Guide to the Structure-Activity Relationship of 2-Methoxyquinoxaline 4-Oxide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methoxyquinoxaline 4-oxide derivatives, focusing on their potential as anticancer agents. The information presented is based on available experimental data and aims to inform the rational design of more potent and selective therapeutic candidates.

Introduction to this compound

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The introduction of an N-oxide functionality, particularly in the form of quinoxaline 1,4-di-N-oxides, has been shown to enhance cytotoxic effects, often through hypoxia-selective mechanisms. The this compound core represents a specific pharmacophore within this class of compounds, and understanding how structural modifications influence its biological activity is crucial for the development of novel cancer therapeutics.

Structure-Activity Relationship Insights

While specific comprehensive SAR studies on a series of this compound analogs are limited in the public domain, general trends for quinoxaline N-oxides provide valuable insights. The anticancer activity of these compounds is significantly influenced by the nature and position of substituents on the quinoxaline ring.

Key SAR Observations for Quinoxaline N-Oxides:

  • Substitution on the Benzene Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the benzene portion of the quinoxaline ring generally enhances cytotoxic activity.[1] This is often attributed to an increase in the reduction potential of the N-oxide, facilitating its bioreductive activation under hypoxic conditions.

  • Substitution at the 2- and 3-Positions: The substituents at the C2 and C3 positions of the pyrazine ring play a critical role in modulating biological activity.

    • In a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives, the anticancer activity was found to be dependent on the substituents in the carbonyl group, with the order of potency being: ethyl < isopropyl < tert-butyl < phenyl-ones.[2]

    • For 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, the potency of hypoxic cell killing was significantly increased by electron-withdrawing substituents at the 6 and 7 positions.[1]

  • The Role of the N-Oxide Group: The N-oxide moieties are crucial for the hypoxia-selective cytotoxicity of many quinoxaline derivatives. Under low oxygen conditions, these compounds can be reduced by cellular reductases to form radical species that induce DNA damage and cell death.[3]

Comparative Cytotoxicity Data

Due to the lack of a specific study on a homologous series of this compound, a direct comparative table is not feasible. However, data from broader quinoxaline derivative studies can be used for contextual understanding. The following table presents cytotoxicity data for various quinoxaline derivatives to illustrate the impact of different substitution patterns.

Compound/Derivative ClassCancer Cell Line(s)IC50 / GI50 (µM)Key Structural FeaturesReference
Quinoxaline Derivatives with Triazole Ring Ty-82 (Leukemia)2.5Aliphatic linker at C3 is essential for activity.[4]
THP-1 (Leukemia)1.6[4]
2-Alkylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxides MCF7 (Breast), NCI-H460 (Lung), SF-268 (CNS)0.15 - 1.02Activity depends on the carbonyl substituent (phenyl > tert-butyl > isopropyl > ethyl).[2]
3-Aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides Hypoxic CellsPotency increased with electron-withdrawing groups at C6/C7.6,7-dichloro and 6,7-difluoro derivatives were most potent.[1]
2,4-Disubstituted benzo[g]quinoxalines MCF-7 (Breast)Good activity observed for several derivatives.Bromo-substitution appeared to enhance anticancer activity.[5]

Experimental Protocols

General Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues

A common method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut reaction, which involves the condensation of a benzofurazan N-oxide derivative with a β-dicarbonyl compound or other active methylene compounds.

Example Protocol:

  • To a solution of the appropriate benzofurazan N-oxide in a suitable solvent (e.g., THF, methanol), add the β-dicarbonyl compound and a base (e.g., NaH, triethylamine).

  • Stir the reaction mixture at room temperature for a specified period (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and acidify the mixture.

  • Extract the product with an organic solvent (e.g., chloroform, ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline 1,4-di-N-oxide derivative.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10-20 µL per 100 µL of medium) and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The anticancer mechanism of many quinoxaline N-oxides, particularly under hypoxic conditions, involves their bioreductive activation to radical species that can induce DNA damage, leading to cell cycle arrest and apoptosis.

Caption: Hypoxia-activated cytotoxicity of this compound.

The diagram above illustrates the proposed mechanism of action for hypoxia-selective quinoxaline N-oxides. The prodrug enters the cancer cell and, under the low oxygen conditions characteristic of solid tumors, is reduced by cellular reductases to form highly reactive radical species. These radicals can then cause significant DNA damage, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel anticancer agents. Based on the broader SAR of quinoxaline N-oxides, future research should focus on the systematic synthesis and evaluation of this compound analogs with various substituents on the benzene ring and at the C3 position. Quantitative analysis of their cytotoxicity against a panel of cancer cell lines, coupled with studies on their hypoxia selectivity and mechanism of action, will be crucial for identifying lead compounds with improved therapeutic potential. Further investigations into their effects on specific signaling pathways and their in vivo efficacy are warranted to advance these promising compounds towards clinical applications.

References

Comparative Analysis of 2-Methoxyquinoxaline 4-oxide in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Methoxyquinoxaline 4-oxide within the broader context of quinoxaline 1,4-dioxide derivatives, a class of heterocyclic compounds recognized for their significant and varied biological activities.[1][2][3] Due to a paucity of specific experimental data for this compound in publicly available literature, this document focuses on the established performance of analogous compounds and furnishes detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides (QdNOs) are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][3] These activities include potent antimicrobial effects against a range of bacteria, as well as promising anticancer, antifungal, and antiparasitic properties.[3][4] The biological effects of QdNOs are often attributed to their bioreductive activation under hypoxic conditions, a characteristic feature of solid tumors and anaerobic environments, leading to the generation of reactive oxygen species and subsequent cellular damage.

The structure of quinoxaline derivatives can be systematically modified to enhance their therapeutic properties, with substitutions on the quinoxaline ring influencing their activity and selectivity.[1] The introduction of a methoxy group, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity and electronic properties, which can in turn affect its pharmacokinetic and pharmacodynamic profile.

Comparative Performance Data

Table 1: Antibacterial Activity of Selected Quinoxaline 1,4-Dioxide Derivatives

Compound/DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound Data to be determinedTBD
3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxideStreptococcus pneumoniae0.12[5]
3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxideAspergillus fumigatus0.24[5]
2-chlorinated derivatives 83a,bCandida spp.0.39–0.78[3]
Derivatives 82a,bEnterococcus faecalis0.4 - 1.9[3]
Derivatives 82a,bEnterococcus faecium0.4 - 1.9[3]
Compound 5pStaphylococcus aureus4[6]
Compound 5pEscherichia coli4[6]
Compound 5pBacillus subtilis8[6]
Compound 5pMRSA8[6]

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
This compound Data to be determinedTBD
Compound 5SMMC-7721 (Human hepatoma)0.071[7]
Compound 5HeLa (Cervical cancer)0.126[7]
Compound 5K562 (Leukemia)0.164[7]
Compound 8MGC-803 (Gastric cancer)1.49[7]
Compound IVPC-3 (Prostate cancer)2.11[8]
Compound IIIPC-3 (Prostate cancer)4.11[8]
Compound 8T-24 (Bladder cancer)4.49[7]
Compound 8HepG2 (Liver cancer)5.27[7]
Compound 8HeLa (Cervical cancer)6.38[7]
Compound 8A549 (Lung cancer)6.91[7]

Experimental Protocols

To facilitate the direct comparison of this compound with other compounds, the following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay: MTT Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[9][10]

Materials:

  • Test compound (e.g., this compound)

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Inoculation of 96-well Plate A->C B Compound Dilution B->C D Incubation (18-24h, 37°C) C->D E Visual/Spectrophotometric Reading D->E F MIC Determination E->F Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Seeding C Compound Treatment A->C B Compound Dilution B->C D Incubation (48-72h) C->D E MTT Addition & Incubation D->E F Formazan Solubilization E->F G Absorbance Reading F->G H IC50 Calculation G->H Signaling_Pathway_QdNOs QdNO Quinoxaline 1,4-dioxide (e.g., this compound) Bioreduction Bioreductive Activation QdNO->Bioreduction Hypoxia Hypoxic Conditions (e.g., in solid tumors) Hypoxia->Bioreduction ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis

References

A Comparative Efficacy Analysis: 2-Methoxyquinoxaline 4-oxide vs. 2-H-quinoxaline 1,4-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. Among these, N-oxide derivatives, particularly quinoxaline 1,4-dioxides, have garnered significant attention for their potent antimicrobial, anticancer, and antiparasitic properties.[1][2] This guide provides a comparative overview of the efficacy of two such derivatives: 2-Methoxyquinoxaline 4-oxide and the parent compound, 2-H-quinoxaline 1,4-dioxide. While direct comparative studies are limited, this report synthesizes available data to offer insights into their potential therapeutic applications.

Quinoxaline 1,4-dioxides are known to act as bioreductive prodrugs, which are activated under hypoxic conditions, a characteristic feature of solid tumors and anaerobic bacterial infections.[3] This mechanism of action, coupled with their ability to generate reactive oxygen species and damage DNA, forms the basis of their biological effects.[4]

Quantitative Efficacy Data

Table 1: Anticancer Activity of 2-H-quinoxaline 1,4-dioxide and Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
2-H-quinoxaline 1,4-dioxide B16-F10 (Melanoma)Viability Assay>100[1]
MeWo (Melanoma)Viability Assay>100[1]
GL-261 (Glioma)Viability Assay>100[1]
BC3H1 (Brain Tumor)Viability Assay>100[1]
Quinoxaline Derivative IV PC-3 (Prostate Cancer)MTT Assay2.11[5]
HepG2 (Liver Cancer)MTT Assay-[5]
Compound 4m A549 (Non-small-cell lung cancer)MTT Assay9.32 ± 1.56[6]
Compound 4b A549 (Non-small-cell lung cancer)MTT Assay11.98 ± 2.59[6]
Compound VIIIc HCT116 (Colon Carcinoma)MTT Assay2.5[7]
MCF-7 (Breast Adenocarcinoma)MTT Assay9[7]
Compound 4c Leukemia Cell LinesGrowth Inhibition<0.15[8]
Compound 6g Leukemia Cell LinesGrowth Inhibition<0.15[8]

Table 2: Antimicrobial Activity of 2-H-quinoxaline 1,4-dioxide and Derivatives

CompoundMicroorganismAssay TypeMIC (µg/mL)Reference
Quinoxaline 1,4-dioxide derivative Methicillin-Resistant Staphylococcus aureus (MRSA)Broth Microdilution1-4[9]
3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) Streptococcus pneumoniaeNot specified0.12[10]
Aspergillus fumigatusNot specified0.24[10]
Ester of quinoxaline 1,4-di-N-oxide (N-09) Nocardia brasiliensis (CECT-3052)Not specified< 0.06[11]

Table 3: Antiparasitic Activity of Quinoxaline 1,4-dioxide Derivatives

CompoundParasiteAssay TypeEC50 (µM)Reference
Quinoxaline-containing compound 22 Schistosoma mansoni (schistosomula)Phenotypic Screening0.201[12]
2,6-dimethyl-3-f-quinoxaline 1,4-dioxide Leishmania peruvianaNot specified8.9[13]
2-carbonitrile derivatives 89a and 89b Plasmodium falciparumNot specified5-6[14]
Quinoxaline-1,4-di-N-oxide derivatives (TS-12, TS-19, TS-20) Taenia crassicepsIn vitro cysticidal assay0.58 - 1.02[15]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of quinoxaline derivatives.

Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3 × 10³ cells per well) and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, and 100 µM) and a vehicle control (e.g., DMSO).[6] A reference drug, such as doxorubicin, is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[9]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the action and evaluation of quinoxaline derivatives.

cluster_0 Bioreductive Activation of Quinoxaline 1,4-Dioxides QdNO Quinoxaline 1,4-Dioxide (Prodrug) Radical Reactive Radical Species QdNO->Radical Reduction Hypoxia Hypoxic Conditions (e.g., Solid Tumors, Anaerobic Bacteria) Reductases Cellular Reductases Hypoxia->Reductases Upregulation Reductases->Radical Catalysis DNA_Damage DNA Damage Radical->DNA_Damage Cell_Death Cell Death (Apoptosis/Necrosis) DNA_Damage->Cell_Death

Caption: Bioreductive activation pathway of quinoxaline 1,4-dioxides under hypoxic conditions.

cluster_1 In Vitro Efficacy Evaluation Workflow Start Synthesized Quinoxaline Derivatives Anticancer Anticancer Screening Start->Anticancer Antimicrobial Antimicrobial Screening Start->Antimicrobial Antiparasitic Antiparasitic Screening Start->Antiparasitic MTT MTT Assay (IC50 Determination) Anticancer->MTT MIC Broth Microdilution (MIC Determination) Antimicrobial->MIC EC50 Parasite Viability Assay (EC50 Determination) Antiparasitic->EC50 Data Comparative Data Analysis MTT->Data MIC->Data EC50->Data

Caption: General workflow for the in vitro evaluation of the biological efficacy of quinoxaline derivatives.

Conclusion

The available data strongly supports the potential of the quinoxaline 1,4-dioxide scaffold in the development of novel therapeutic agents, particularly in oncology and infectious diseases. While a direct comparison of efficacy between this compound and 2-H-quinoxaline 1,4-dioxide is not currently possible due to a lack of specific data for the former, the presented information on the parent compound and its derivatives provides a valuable framework for future research.

The structure-activity relationship of quinoxaline derivatives is complex, with substitutions at various positions significantly influencing their biological activity. The presence of electron-withdrawing or electron-donating groups can modulate the redox potential of the molecule, thereby affecting its bioreductive activation and overall efficacy.[17] Further studies are warranted to synthesize and evaluate this compound against a panel of cancer cell lines, bacterial strains, and parasites to elucidate its specific activity profile and to enable a direct comparison with 2-H-quinoxaline 1,4-dioxide. Such research will be crucial in determining the therapeutic potential of this specific derivative and in guiding the rational design of more potent and selective quinoxaline-based drugs.

References

Spectroscopic Analysis of Quinoxaline N-Oxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of spectroscopic data for quinoxaline N-oxides. It includes detailed experimental protocols and quantitative data presented in clear, comparative tables to facilitate objective assessment.

Quinoxaline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antitubercular properties. The N-oxide moiety plays a crucial role in their mechanism of action, often acting as a prodrug that undergoes bioreduction in hypoxic environments to generate reactive oxygen species. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and further development. This guide summarizes and compares key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for a range of quinoxaline N-oxide derivatives.

Comparative Spectroscopic Data

The following tables provide a comparative summary of key spectroscopic data for various quinoxaline N-oxide derivatives, offering insights into the influence of substitution patterns on their spectral properties.

Table 1: ¹H NMR Spectroscopic Data of Representative Quinoxaline N-Oxides
Compound/SubstituentH-2/H-3 (ppm)Aromatic Protons (ppm)Other Protons (ppm)SolventReference
2,3-Diphenylquinoxaline-7.40 (m, 6H), 7.58 (m, 4H), 7.83 (m, 2H), 8.23 (d, 2H)-CDCl₃[1]
6-Chloro-2,3-diphenylquinoxaline-7.36-7.44 (m, 6H), 7.56-7.57 (m, 4H), 7.74 (dd, 1H), 8.14 (d, 1H), 8.22 (d, 1H)-CDCl₃[1]
6-Nitro-2,3-diphenylquinoxaline-7.42 (m, 6H), 7.58 (m, 4H), 8.32 (d, 1H), 8.57 (m, 1H), 9.10 (s, 1H)-CDCl₃[1]
6-Methyl-2,3-diphenylquinoxaline-7.35 (m, 6H), 7.54 (m, 4H), 7.63 (d, 1H), 8.03 (s, 1H), 8.14 (d, 1H)2.64 (s, 3H, CH₃)CDCl₃[1]
2-(1H-Pyrrol-1-yl)aniline derivative (quinoxaline precursor)-6.60 (dd), 6.76 (dd), 7.03-7.27 (m), 7.72 (dd), 8.90 (dd)4.18 (s, 2H)CDCl₃[2]
2-benzyl-6-methylquinazolin-4(3H)-one (related heterocyclic system)--4.60 (s, 2H)DMSO-d₆[2]
Table 2: ¹³C NMR Spectroscopic Data of Representative Quinoxaline N-Oxides
Compound/SubstituentC-2/C-3 (ppm)Aromatic Carbons (ppm)Other Carbons (ppm)SolventReference
2,3-Diphenylquinoxaline153.91128.70, 129.23, 129.65, 130.28, 130.37, 139.54, 141.68-CDCl₃[1]
6-Chloro-2,3-diphenylquinoxaline154.03, 154.71128.52, 128.76, 129.46, 129.54, 130.25, 130.29, 130.87, 131.37, 136.08, 139.11, 139.18, 140.15, 141.92-CDCl₃[1]
6-Nitro-2,3-diphenylquinoxaline156.80, 157.43124.41, 126.74, 129.54, 129.61, 130.80, 130.93, 130.99, 131.07, 131.90, 139.17, 139.23, 141.07, 144.70, 148.96-CDCl₃[1]
6-Methyl-2,3-diphenylquinoxaline152.47, 153.07127.69, 128.31, 128.52, 128.88, 128.98, 129.89, 129.94, 132.68, 138.55, 138.68, 139.48, 140.81, 141.0222.01 (CH₃)CDCl₃[1]
5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline148.0, 148.1124.4, 127.7, 127.8, 128.8, 130.2, 130.3, 130.5, 131.0, 132.1, 132.8, 140.1, 140.5, 141.0, 147.0-CDCl₃[3]
Table 3: Infrared (IR) Spectroscopic Data of Quinoxaline N-Oxides
Compound/Functional GroupN-O Stretch (cm⁻¹)C=N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Reference
Quinoxaline N-Oxides~1340 - 1370~1610 - 1630~1450 - 1600C-H out-of-plane bending (~750-850)[4]
Indeno quinoxaline derivative-16201604, 1541C-H stretch (3063, 3038), C-N stretch (1135)[4]
Quinoxaline----[5]
Alkaloid N-Oxides928 - 971---[6]
2,3-di(thiophen-2-yl)quinoxaline derivatives----[7]
Table 4: Mass Spectrometry (MS) Fragmentation Data of Quinoxaline N-Oxides
Compound TypeIonization MethodKey Fragment Ions (m/z)Fragmentation PathwayReference
Quinoxaline N-OxidesESI, APCI[M+H-O]⁺Loss of oxygen atom from the N-oxide group[8][9]
Quinoxaline di-N-OxidesESI[M+H-O]⁺, [M+H-2O]⁺Stepwise loss of oxygen atoms[8]
3-Trifluoromethyl-quinoxaline 1,4-dioxidesOne-electron reductionRelease of ˙OH radicalFragmentation of the N-oxide bond[10]
2-oxo-oxazolidinyl quinoxaline derivativesESI-MS/MSm/z 275, 249, 232, 169Elimination of oxazolidinone, loss of vinyl-oxazolidinone[11]
1,2,5-Oxadiazole N-oxide derivativesMS[M-CH₂O]⁺, [M-OH]⁺Neutral loss of formaldehyde, loss of hydroxyl radical[12]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 200 to 400 MHz for ¹H and 50 to 100 MHz for ¹³C.[13][14][15]

  • Sample Preparation : Samples are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[15][16] Tetramethylsilane (TMS) is commonly used as an internal standard.[13][15]

  • Data Acquisition and Analysis : Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[14][15] Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous signal assignments.[17]

Infrared (IR) Spectroscopy
  • Instrumentation : FT-IR spectra are generally recorded on a spectrophotometer in the range of 4000-400 cm⁻¹.[14]

  • Sample Preparation : Samples can be analyzed as KBr pellets, in nujol mulls, or as thin films. For in-situ monitoring, an Attenuated Total Reflectance (ATR) probe can be utilized.[18]

  • Data Acquisition and Analysis : The spectra are recorded and the positions of absorption bands are reported in wavenumbers (cm⁻¹). The data is often processed using software to identify and assign characteristic peaks.[18]

Mass Spectrometry (MS)
  • Instrumentation : Mass spectra are acquired using various types of mass spectrometers, including quadrupole, time-of-flight (TOF), and ion trap analyzers.[8] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources for quinoxaline N-oxides.[8][9]

  • Sample Preparation : Samples are typically dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).[19]

  • Data Acquisition and Analysis : The mass spectrometer is operated in either positive or negative ion mode. For fragmentation studies, tandem mass spectrometry (MS/MS) is employed, where precursor ions are selected and fragmented by collision-induced dissociation (CID). The resulting product ion spectra provide valuable structural information.[11]

Mandatory Visualization

The following diagram illustrates the bioreductive activation pathway of quinoxaline 1,4-dioxides, a key mechanism underlying their biological activity.

Bioreductive_Activation cluster_intracellular Intracellular/Hypoxic Environment Quinoxaline_1_4_dioxide Quinoxaline 1,4-Dioxide (Prodrug) Radical_Anion Radical Anion Quinoxaline_1_4_dioxide->Radical_Anion One-electron reduction Radical_Anion->Quinoxaline_1_4_dioxide Re-oxidation (in presence of O₂) ROS Reactive Oxygen Species (e.g., •OH) Radical_Anion->ROS Fragmentation of N-O bond DNA_Damage DNA Damage & Cell Death ROS->DNA_Damage Oxidative Stress Reductases Cellular Reductases (e.g., Cytochrome P450)

Caption: Bioreductive activation of quinoxaline 1,4-dioxides.

Experimental Workflows and Logical Relationships

The spectroscopic characterization of newly synthesized quinoxaline N-oxides typically follows a logical workflow to confirm the chemical structure and purity of the compounds.

Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of Quinoxaline N-Oxide Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Purification->Initial_Characterization NMR NMR Spectroscopy (¹H, ¹³C) Initial_Characterization->NMR IR IR Spectroscopy Initial_Characterization->IR MS Mass Spectrometry (ESI, HRMS) Initial_Characterization->MS Structural_Elucidation Structural Elucidation & Purity Assessment NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation Data_Comparison Comparison with Literature/Expected Data Structural_Elucidation->Data_Comparison

Caption: General workflow for the spectroscopic characterization of quinoxaline N-oxides.

References

Unveiling the Molecular Tactics of 2-Methoxyquinoxaline 4-oxide: A Comparative Guide to N-Oxide Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of hypoxia-activated prodrugs, N-oxide derivatives have carved a significant niche, offering selective cytotoxicity to cancer cells residing in oxygen-deprived tumor microenvironments. This guide provides a detailed comparative analysis of the mechanism of action of 2-Methoxyquinoxaline 4-oxide, juxtaposed with other well-characterized N-oxides, Tirapazamine and AQ4N. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals engaged in oncology research.

The central hypothesis for the mechanism of action of this compound, a mono-N-oxide, is inferred from the established pathways of related quinoxaline N-oxides. It is proposed that under hypoxic conditions, this compound undergoes bioreductive activation, a process that transforms the relatively non-toxic prodrug into a potent cytotoxic agent. This activation is believed to lead to the generation of radical species that induce DNA damage and interfere with key cellular signaling pathways, such as the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, ultimately culminating in cell death.

Comparative Analysis of N-Oxide Mechanisms

To understand the nuances of this compound's anticipated mechanism, it is crucial to compare it with extensively studied N-oxide compounds.

Tirapazamine (TPZ) , a di-N-oxide, is a benchmark for hypoxia-selective agents. Its mechanism involves a one-electron reduction to form a DNA-damaging radical.[1][2] This process is highly dependent on the low-oxygen environment, as in the presence of oxygen, the radical is rapidly oxidized back to its non-toxic parent form.

AQ4N (Banoxantrone) , another di-N-oxide, operates through a different bioreductive pathway. It undergoes a two-electron reduction in hypoxic conditions to form its active metabolite, AQ4, which is a potent topoisomerase II inhibitor and DNA intercalator.[3] This activation is primarily mediated by cytochrome P450 enzymes.

The mechanism of this compound is likely to share similarities with these compounds, particularly with the broader class of quinoxaline 1,4-di-N-oxides, which are known to induce DNA damage and inhibit HIF-1α expression under hypoxia.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the comparative N-oxides, providing a framework for evaluating the potential efficacy of this compound.

Table 1: Hypoxia-Selective Cytotoxicity

CompoundCell LineIC50 (Normoxia)IC50 (Hypoxia)Hypoxic Cytotoxicity Ratio (HCR)Reference
TirapazamineVarious~10-100 µM~0.1-1 µM20-100[6]
AQ4NVarious>100 µM~1-10 µM>10[3]
Quinoxaline 1,4-di-N-oxides (general)VariousNot specifiedPotentUp to 150[7][8]

Table 2: DNA Damage Induction

CompoundAssayConditionsObserved EffectReference
TirapazamineComet AssayHypoxiaIncreased DNA strand breaks[9]
Quinoxaline 1,4-di-N-oxidesComet AssayHypoxiaDose-dependent increase in DNA damage[6][10]

Table 3: HIF-1α Inhibition

CompoundCell LineConditionsObserved EffectReference
Quinoxaline 1,4-di-N-oxidesT-84HypoxiaReduction of HIF-1α mRNA and protein levels[4][5]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions 2-MQ-4-O_inactive This compound (Prodrug) O2 Oxygen 2-MQ-4-O_inactive->O2 No Reduction 2-MQ-4-O_prodrug This compound (Prodrug) Bioreductive_Enzymes Bioreductive Enzymes (e.g., CYPs) 2-MQ-4-O_prodrug->Bioreductive_Enzymes Reduction Radical_Species Reactive Radical Species Bioreductive_Enzymes->Radical_Species DNA_Damage DNA Strand Breaks Radical_Species->DNA_Damage HIF_Inhibition HIF-1α Inhibition Radical_Species->HIF_Inhibition Cell_Death Apoptosis/Necrosis DNA_Damage->Cell_Death HIF_Inhibition->Cell_Death

Caption: Inferred mechanism of this compound activation.

G Start Start Cell_Culture Seed cells in 96-well plate Start->Cell_Culture Compound_Treatment Treat with varying concentrations of N-oxide Cell_Culture->Compound_Treatment Incubation Incubate under normoxic and hypoxic conditions Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the MTT cytotoxicity assay.

G Cell_Treatment Treat cells with N-oxide under hypoxia Cell_Harvesting Harvest and embed cells in agarose Cell_Treatment->Cell_Harvesting Lysis Lyse cells to release DNA Cell_Harvesting->Lysis Electrophoresis Perform single-cell gel electrophoresis Lysis->Electrophoresis Staining Stain DNA with fluorescent dye Electrophoresis->Staining Visualization Visualize comets under microscope Staining->Visualization Analysis Quantify DNA damage (tail moment) Visualization->Analysis

Caption: Experimental workflow for the Comet assay.

Detailed Experimental Protocols

To facilitate the replication and validation of findings, detailed protocols for the key experimental assays are provided below.

MTT Cytotoxicity Assay

This assay determines the effect of a compound on cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Cell culture medium

  • This compound and other N-oxides

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing serial dilutions of the N-oxide compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates under normoxic (21% O₂) and hypoxic (<1% O₂) conditions for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[1][4][9][11]

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks in individual cells.

Materials:

  • Microscope slides

  • Normal and low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Treat cells with the N-oxide compounds under hypoxic conditions for a specified time.

  • Harvest the cells and resuspend them in low melting point agarose at 37°C.

  • Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.

  • Wash the slides with neutralizing buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).[2][3][12][13]

Western Blot for HIF-1α

This technique is used to detect the levels of the HIF-1α protein.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Expose cells to the N-oxide compounds under hypoxic conditions.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system. Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).[14][15][16][17]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, a strong inference can be drawn from the well-established activities of structurally related quinoxaline N-oxides. The anticipated mechanism involves hypoxia-selective bioreductive activation, leading to the formation of DNA-damaging radicals and the inhibition of the HIF-1α signaling pathway. The provided comparative data for Tirapazamine and AQ4N, along with detailed experimental protocols, offer a robust framework for the future investigation and validation of this compound as a potential anticancer agent. Further research is warranted to elucidate the specific enzymatic pathways involved in its activation and to quantify its cytotoxic and DNA-damaging potential in various cancer cell lines.

References

Comparative Analysis of Quinoxaline-1,4-di-N-oxide Activity: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of quinoxaline-1,4-di-N-oxides (QdNOs), with a focus on their antibacterial and anticancer properties. Due to the limited specific data available for "2-Methoxyquinoxaline 4-oxide," this document will focus on the broader class of QdNOs, using the well-characterized antibacterial agents Olaquindox and Carbadox as representative examples. Their performance will be compared with established drugs, Ciprofloxacin for antibacterial activity and Doxorubicin for anticancer activity, supported by experimental data from peer-reviewed studies.

Executive Summary

Quinoxaline-1,4-di-N-oxides are a class of heterocyclic compounds recognized for their diverse biological activities, including antibacterial, anticancer, and antiparasitic effects. Their mechanism of action is primarily attributed to their bioreductive activation under hypoxic conditions, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage. This guide presents a comparative analysis of the in vitro and in vivo activities of representative QdNOs against relevant alternatives, highlighting their potential in therapeutic applications.

Data Presentation: Quantitative Comparison

Antibacterial Activity: Quinoxaline-1,4-di-N-oxides vs. Ciprofloxacin

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Olaquindox and Carbadox against various bacterial strains, compared to the fluoroquinolone antibiotic Ciprofloxacin. MIC values indicate the lowest concentration of a drug that inhibits the visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
Olaquindox Escherichia coli16
Salmonella Typhimurium2[1]
Staphylococcus aureus--
Carbadox Escherichia coli63[1]
Salmonella choleraesuis-[2]
Brachyspira hyodysenteriae-[3]
Ciprofloxacin Escherichia coli0.013 - 0.08[4]
Salmonella Typhimurium0.015[5]
Staphylococcus aureus0.25 - 0.6[4][6]

Note: Direct comparison of MIC values should be done with caution as they can vary based on the specific strain and the experimental conditions.

Anticancer Activity: Quinoxaline-1,4-di-N-oxides vs. Doxorubicin

The table below presents the half-maximal inhibitory concentration (IC50) values for representative quinoxaline-1,4-di-N-oxide compounds and the established chemotherapeutic agent Doxorubicin against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

CompoundCell LineIC50 (µM)Reference
Quinoxaline-1,4-di-N-oxide (Representative) HepG2 (Liver)0.50 - 1.9[7][8]
U251 (Brain)>10[7][8]
MCF-7 (Breast)--
Doxorubicin HepG2 (Liver)12.18[9]
U251 (Brain)--
MCF-7 (Breast)0.4 - 2.5[9][10]

Note: The specific quinoxaline-1,4-di-N-oxide derivatives evaluated in the cited studies vary. The presented range reflects the activity of some of the more potent analogs.

Experimental Protocols

In Vitro Assays

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[11][12]

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).[13]

    • A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.

    • The plate is incubated at 37°C for 18-24 hours.[11]

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

2. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

  • Procedure:

    • Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[16]

    • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for another 2-4 hours at 37°C.[17]

    • During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

    • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[16]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[17]

    • The IC50 value is calculated from the dose-response curve.

In Vivo Models

1. Murine Peritonitis Model for Bacterial Infection

This model is used to evaluate the efficacy of antimicrobial agents in a systemic bacterial infection.

  • Procedure:

    • Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Escherichia coli or Staphylococcus aureus).[18][19]

    • At a specified time post-infection, the test compound is administered to the mice via a clinically relevant route (e.g., intraperitoneal or oral).[20]

    • A control group of infected mice receives a vehicle control.

    • The survival of the mice is monitored over a period of several days.[20]

    • In some studies, bacterial load in various organs (e.g., spleen, liver) and peritoneal fluid is determined at different time points to assess the compound's bactericidal or bacteriostatic activity.[21]

2. Murine Xenograft Model for Anticancer Activity

This model is used to assess the efficacy of anticancer drugs on human tumors grown in immunocompromised mice.

  • Procedure:

    • Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[22][23]

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.[24]

    • The test compound is administered to the treatment group according to a specific dosing schedule and route. The control group receives a vehicle.[22]

    • Tumor size is measured regularly with calipers, and tumor volume is calculated.[23]

    • The efficacy of the compound is determined by its ability to inhibit tumor growth or cause tumor regression compared to the control group.[24]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the activity of quinoxaline-1,4-di-N-oxides.

DNA_Damage_Response cluster_QdNO Quinoxaline-1,4-di-N-oxide Action cluster_DDR DNA Damage Response QdNO QdNO Bioreduction Bioreductive Activation (Hypoxia) QdNO->Bioreduction Intracellular Reductases ROS Reactive Oxygen Species (ROS) Bioreduction->ROS DNA_Damage DNA Strand Breaks ROS->DNA_Damage Oxidative Stress ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 CellCycleArrest Cell Cycle Arrest (G2/M) CHK1_CHK2->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis DNA_Repair DNA Repair Mechanisms CellCycleArrest->DNA_Repair

Caption: Mechanism of Action of Quinoxaline-1,4-di-N-oxides via DNA Damage.

Topoisomerase_Inhibition cluster_Topo Topoisomerase II Inhibition QdNO Quinoxaline Derivative TopoII Topoisomerase II QdNO->TopoII Inhibition DNA_Cleavage_Complex Topo II-DNA Cleavage Complex TopoII->DNA_Cleavage_Complex Stabilization DNA_Replication_Block DNA Replication Block DNA_Cleavage_Complex->DNA_Replication_Block Apoptosis Apoptosis DNA_Replication_Block->Apoptosis

Caption: Proposed mechanism of anticancer activity via Topoisomerase II inhibition.

HIF1a_Pathway cluster_HIF HIF-1α Signaling Pathway Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_HIF1b HIF-1α/HIF-1β Dimerization HIF1a_Stabilization->HIF1a_HIF1b HRE_Binding Binding to HRE HIF1a_HIF1b->HRE_Binding Target_Genes Target Gene Transcription (e.g., VEGF) HRE_Binding->Target_Genes Angiogenesis Angiogenesis Target_Genes->Angiogenesis QdNO Quinoxaline Derivative QdNO->HIF1a_Stabilization Inhibition

Caption: Inhibition of the HIF-1α signaling pathway by certain Quinoxaline derivatives.

Experimental_Workflow_Antibacterial cluster_invitro In Vitro cluster_invivo In Vivo MIC MIC Determination (Broth Microdilution) Infection_Model Murine Peritonitis Model MIC->Infection_Model Promising Candidates Treatment Compound Administration Infection_Model->Treatment Outcome Survival Analysis & Bacterial Load Treatment->Outcome Start Compound Synthesis Start->MIC

Caption: Experimental workflow for evaluating antibacterial activity.

Experimental_Workflow_Anticancer cluster_invitro_cancer In Vitro cluster_invivo_cancer In Vivo Cytotoxicity Cytotoxicity Assay (MTT) Xenograft_Model Murine Xenograft Model Cytotoxicity->Xenograft_Model Active Compounds Treatment_Cancer Compound Administration Xenograft_Model->Treatment_Cancer Outcome_Cancer Tumor Growth Inhibition Treatment_Cancer->Outcome_Cancer Start_Cancer Compound Synthesis Start_Cancer->Cytotoxicity

Caption: Experimental workflow for evaluating anticancer activity.

References

Benchmarking "2-Methoxyquinoxaline 4-oxide" and its Analogs Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of antimicrobial and anticancer research, quinoxaline 1,4-dioxides represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of this class of molecules, with a focus on their antibacterial and anticancer potential. While specific experimental data for "2-Methoxyquinoxaline 4-oxide" is not extensively available in public literature, this document serves as a benchmark by comparing its close analogs, Carbadox and Olaquindox, against established antibacterial agents, and other quinoxaline 1,4-dioxide derivatives against the widely used anticancer drug, Doxorubicin. This guide is intended for researchers, scientists, and drug development professionals to provide context for the potential efficacy of novel quinoxaline derivatives.

Antibacterial Activity: Quinoxaline 1,4-Dioxides vs. Known Veterinary Antibiotics

Quinoxaline 1,4-dioxides, such as Carbadox and Olaquindox, have been utilized in veterinary medicine for their antibacterial properties, particularly against gastrointestinal pathogens in swine. Their mechanism of action primarily involves the disruption of bacterial DNA synthesis. Carbadox is known to inhibit DNA synthesis and cause DNA breakage, while Olaquindox is suggested to act via the inhibition of DNA gyrase.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Carbadox and Olaquindox against key bacterial pathogens, providing a quantitative comparison of their potency.

CompoundBacterial StrainMIC (µg/mL)
Carbadox Brachyspira hyodysenteriae<0.003 - 0.05[1][2]
Salmonella Typhimurium0.5 (induction of P22 prophage)[3]
Olaquindox Brachyspira hyodysenteriae≤0.1 - 1.6[1]
Escherichia coli2[4]
Clostridium perfringens1[5]

Note: The activity of Carbadox against Salmonella Typhimurium is noted by its ability to induce prophage at a low concentration, indicating DNA damage.

Anticancer Potential: Quinoxaline 1,4-Dioxides vs. Doxorubicin

Several quinoxaline 1,4-dioxide derivatives have demonstrated significant anticancer activity, often exhibiting selectivity for hypoxic tumor cells. This section compares the cytotoxic effects of representative quinoxaline 1,4-dioxides against various human cancer cell lines with the established chemotherapeutic agent, Doxorubicin.

Comparative Cytotoxicity (IC50/GI50 Values)

The table below presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for selected quinoxaline 1,4-dioxide derivatives and Doxorubicin.

CompoundCancer Cell LineIC50/GI50 (µM)
2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCBPQ) MCF-7 (Breast)~1 (as potent cytotoxin)
NCI-H460 (Lung)~1 (as potent cytotoxin)
2-Acyl-3-methyl-quinoxaline 1,4-dioxide derivatives MCF-7 (Breast)0.15 - 1.02[6]
NCI-H460 (Lung)0.15 - 1.02[6]
SF-268 (CNS)0.15 - 1.02[6]
Doxorubicin HepG2 (Liver)12.2[1][7]
MCF-7 (Breast)2.5[1][7]
A549 (Lung)>20[1][7]

Signaling Pathways and Mechanisms of Action

The biological effects of quinoxaline 1,4-dioxides are rooted in their ability to generate reactive oxygen species (ROS) and damage DNA, leading to cell death. The diagrams below illustrate the proposed mechanism of action and a general experimental workflow for assessing these compounds.

Proposed Mechanism of Action of Quinoxaline 1,4-Dioxides QdNO Quinoxaline 1,4-Dioxide (e.g., this compound) Reduction Bioreduction (e.g., by cellular reductases) QdNO->Reduction Radical Radical Anion Formation Reduction->Radical ROS Reactive Oxygen Species (ROS) Generation Radical->ROS DNADamage DNA Damage (Strand Breaks, Adducts) Radical->DNADamage ROS->DNADamage Apoptosis Apoptosis / Cell Death DNADamage->Apoptosis Inhibition Inhibition of DNA Replication & Transcription DNADamage->Inhibition Inhibition->Apoptosis

Caption: Proposed mechanism of action for quinoxaline 1,4-dioxides.

General Experimental Workflow for Compound Evaluation Compound Test Compound (e.g., this compound) Antibacterial Antibacterial Activity (MIC Determination) Compound->Antibacterial Anticancer Anticancer Activity (IC50 Determination) Compound->Anticancer MIC Broth Microdilution (e.g., CLSI guidelines) Antibacterial->MIC MTT MTT Assay (Cell Viability) Anticancer->MTT Mechanism Mechanism of Action Studies MIC->Mechanism MTT->Mechanism ROS_Assay ROS Detection Assays Mechanism->ROS_Assay DNA_Damage_Assay DNA Damage Assays (e.g., Comet Assay) Mechanism->DNA_Damage_Assay

Caption: A generalized workflow for evaluating the biological activity of quinoxaline derivatives.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][8][9]

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (and reference antibiotics) is prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[10][11][12]

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (and a reference drug like Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Conclusion

The quinoxaline 1,4-dioxide scaffold holds significant promise for the development of new antibacterial and anticancer agents. The data presented in this guide for analogs of "this compound" demonstrate potent activity against both bacterial pathogens and cancer cell lines. While further experimental validation of "this compound" is necessary, this comparative analysis provides a strong rationale for its investigation as a potential therapeutic candidate. The provided experimental protocols and mechanistic insights offer a framework for researchers to systematically evaluate this and other novel quinoxaline derivatives.

References

Safety Operating Guide

Safe Disposal of 2-Methoxyquinoxaline 4-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the proper disposal procedures for 2-Methoxyquinoxaline 4-oxide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known properties of structurally similar compounds, such as quinoxaline and its N-oxide derivatives, and established best practices for the disposal of hazardous chemical waste. Quinoxaline 1,4-dioxides, a related class of compounds, have been noted for their diverse biological activities, which may include antibacterial, antitumoral, and mutagenic properties.[1][2][3] Therefore, a cautious approach, treating this compound as a hazardous substance, is imperative.

It is crucial that all handling and disposal activities are conducted by trained personnel in a controlled laboratory environment. A thorough risk assessment should be performed by qualified safety professionals before commencing any work with this compound.

Summary of Chemical and Hazard Profile

The following table summarizes the known and inferred properties of this compound relevant to its handling and disposal.

PropertyValue / Information
Chemical Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [4]
CAS Number 18916-46-6[4][5]
Physical State Solid (assumed based on similar compounds)
Solubility Predicted to have low water solubility.[4]
Known Hazards No specific hazard data is available for this compound.
Inferred Hazards Based on related quinoxaline N-oxides, potential hazards may include: • Carcinogenicity[1][6] • Mutagenicity[1] • Acute toxicity (oral, dermal, inhalation) • Skin and eye irritation • Ecotoxicity (harmful to aquatic life)
Incompatible Materials Strong oxidizing agents.[7]
Decomposition Products Upon combustion, may produce toxic gases including: • Carbon monoxide (CO)[7] • Carbon dioxide (CO₂)[7] • Nitrogen oxides (NOx)[7]

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

2. Spill Management

In the event of a spill:

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

3. Waste Segregation and Collection

  • Waste Classification: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Carcinogen").

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container closed at all times, except when adding waste.

    • Store away from incompatible materials, such as strong oxidizing agents.

4. Final Disposal Procedure

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.[7]

  • Do Not Dispose in Regular Trash: This chemical waste must not be mixed with non-hazardous laboratory or municipal waste.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation and Handling cluster_1 Waste Generation cluster_2 Waste Collection and Storage cluster_3 Final Disposal A Wear Appropriate PPE B Handle in a Ventilated Area A->B C Unused Product B->C D Contaminated Labware B->D E Spill Cleanup Material B->E F Segregate as Hazardous Waste C->F D->F E->F G Use Labeled, Sealed Container F->G H Store in Satellite Accumulation Area G->H I Contact EHS or Licensed Contractor H->I J Complete Waste Manifest I->J K Professional Disposal (e.g., Incineration) J->K

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Methoxyquinoxaline 4-oxide

Author: BenchChem Technical Support Team. Date: November 2025

I. Personal Protective Equipment (PPE)

When handling 2-Methoxyquinoxaline 4-oxide, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE, drawing on best practices for handling hazardous chemicals and related quinoxaline compounds.[1][2][3][4][5]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with nitrile or neoprene glovesProvides robust protection against potential skin contact.[2][3] The outer glove should be changed immediately upon contamination.
Eyes/Face Chemical splash goggles and a face shieldOffers comprehensive protection against splashes and aerosols.[1][3] Standard safety glasses are insufficient.
Body Chemical-resistant laboratory coat (polyethylene-coated polypropylene or similar)A disposable gown is preferred to prevent contamination of personal clothing.[3] Cloth lab coats are not recommended due to their absorbent nature.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary line of defense.[1] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.[2][5]
Feet Closed-toe, chemical-resistant shoesProtects against spills and falling objects.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will mitigate risks. The following protocol outlines the key steps for safe usage in a laboratory setting.

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and have been recently tested.[1]

    • Assemble all necessary equipment and reagents before commencing work.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and dilutions, within the chemical fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with the compound.[1][6] Use appropriate tools (spatulas, forceps) for transfers.

    • Keep containers of this compound tightly closed when not in use.[1]

    • Should any amount of the compound come into contact with skin or eyes, follow the first aid procedures outlined below immediately.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[1][7]

III. First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[9] Seek immediate medical attention.

IV. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • All solid waste contaminated with this compound, including disposable gloves, gowns, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.[6]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

V. Workflow for Handling and Disposal of this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weighing and Transfer prep_setup->handle_weigh handle_reaction Experimental Use handle_weigh->handle_reaction emergency Emergency (Spill/Exposure) handle_weigh->emergency If Spill/Exposure Occurs cleanup_decon Decontaminate Surfaces & Equipment handle_reaction->cleanup_decon disp_solid Collect Solid Waste handle_reaction->disp_solid disp_liquid Collect Liquid Waste handle_reaction->disp_liquid handle_reaction->emergency If Spill/Exposure Occurs cleanup_ppe Remove and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash end_safe End of Procedure (Safe) cleanup_wash->end_safe start Start start->prep_ppe first_aid Administer First Aid emergency->first_aid first_aid->cleanup_decon

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.